16-Hydroxyhexadecanoic acid
Descripción
This compound has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
16-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGPNKCDRTDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060133 | |
| Record name | 16-Hydroxypalmitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-13-8 | |
| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Hydroxypalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, 16-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 16-Hydroxypalmitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-hydroxyhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-HYDROXYPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IPP3U0F3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94.00 to 98.00 °C. @ 760.00 mm Hg | |
| Record name | 16-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core of Plant Armor: A Technical Guide to 16-Hydroxyhexadecanoic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plant cuticle serves as the primary protective barrier against a multitude of environmental stresses, including water loss, UV radiation, and pathogen attack. A key structural component of this essential layer is cutin, a complex polyester (B1180765) primarily composed of C16 and C18 hydroxy and epoxy fatty acids. Among these, 16-hydroxyhexadecanoic acid (also known as juniperic acid) is a foundational monomer, particularly in the cutin of many plant species[1][2][3][4]. Understanding the biosynthesis of this crucial building block is paramount for developing strategies to enhance plant resilience and for exploring novel applications of its derivatives in agriculture, materials science, and pharmacology. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in plants, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.
The Biosynthetic Pathway of this compound
The synthesis of this compound and its incorporation into the cutin polymer is a multi-step process that spans several cellular compartments, from the plastid to the endoplasmic reticulum and finally to the apoplast for polymerization. The core pathway can be dissected into three major stages: fatty acid synthesis and modification, esterification, and extracellular polymerization.
Fatty Acid Synthesis and ω-Hydroxylation
The journey begins in the plastids of epidermal cells with the de novo synthesis of the C16 fatty acid, palmitic acid (C16:0), from acetyl-CoA[5]. Palmitic acid is then transported to the endoplasmic reticulum (ER), where it undergoes the critical ω-hydroxylation step. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP86A and CYP704B families, which introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain to produce this compound[1][6][7][8][9].
Key enzymes in this step include:
-
CYP86A family members (e.g., CYP86A1, CYP86A2, CYP86A8): These enzymes have been shown to possess ω-hydroxylase activity towards medium- to long-chain fatty acids. While some members are more associated with suberin biosynthesis, their activity on C16 fatty acids is crucial for cutin formation[7][8][10][11].
-
CYP704B family members (e.g., CYP704B2): These have also been identified as fatty acid ω-hydroxylases essential for cutin and sporopollenin (B1173437) biosynthesis[1][9].
Acyl-Activation and Esterification
Following hydroxylation, the this compound must be activated and esterified to a glycerol (B35011) backbone before transport out of the cell.
-
Long-Chain Acyl-CoA Synthetases (LACS): These enzymes, such as LACS1 and LACS2, activate the fatty acids by converting them into their CoA thioesters (e.g., 16-hydroxyhexadecanoyl-CoA)[5][12].
-
Glycerol-3-Phosphate Acyltransferases (GPATs): Specifically, members of a plant-specific GPAT family, including GPAT4, GPAT6, and GPAT8, catalyze the transfer of the ω-hydroxyacyl group from CoA to the sn-2 position of glycerol-3-phosphate. These enzymes are bifunctional and also possess a phosphatase activity, resulting in the formation of 2-monoacylglycerol (2-MAG) of this compound[13][14][15]. This step is a limiting factor in cutin biosynthesis[14][15].
Extracellular Transport and Polymerization
The 2-monoacylglyceryl esters of this compound are the presumed transportable monomers that are exported from the epidermal cells to the apoplast.
-
ATP-Binding Cassette (ABC) Transporters: These transporters are implicated in the movement of cutin monomers across the plasma membrane.
-
Cutin Synthases (CUS): In the apoplast, extracellular acyltransferases known as cutin synthases (e.g., CUS1), which belong to the GDSL lipase/hydrolase family, catalyze the polymerization of the monoacylglycerol monomers into the growing cutin polyester[10][16][17][18]. The enzyme transfers the hydroxyacyl group from the 2-monoacylglycerol to a free hydroxyl group on the nascent cutin polymer, releasing glycerol[17][18].
Quantitative Data
The following tables summarize key quantitative findings from studies on the biosynthesis of cutin monomers, including this compound.
| Gene/Enzyme | Plant Species | Observation | Quantitative Change | Reference |
| gpat4/gpat8 | Arabidopsis thaliana | Double knockout mutant | ~60-70% reduction in C16 and C18 cutin monomers | [13][14][15] |
| GPAT4/GPAT8 | Arabidopsis thaliana | Overexpression | ~80% increase in C16 and C18 cutin monomers | [14][15] |
| cyp86a1 (horst mutant) | Arabidopsis thaliana | T-DNA insertion mutant | Substantial reduction in ω-hydroxyacids with chain length | [10] |
| CYP86A1 | Arabidopsis thaliana | Heterologous expression in yeast | Catalyzes ω-hydroxylation of C12 to C18 fatty acids | [7] |
| PlsY (GPAT) | Bacterial system | Michaelis-Menten kinetics | Vmax: 57.5 µmol min⁻¹ mg⁻¹, Km: 1.14 mM (G3P), 6.2 µM (acyl phosphate) | [19] |
| CYP704B2 | Rice | Heterologous expression in yeast | Catalyzes ω-hydroxylation of C16 and C18 fatty acids | [9] |
| Cutin Monomer | Plant Species and Tissue | Abundance | Reference |
| 10,16-dihydroxyhexadecanoic acid | Capsicum chinense (high-cutin genotype) | Most abundant monomer | [20] |
| 10,16-dihydroxyhexadecanoic acid | Tomato fruit | Major monomer (83-96% of total monomers) | [21] |
| 18:2 dicarboxylic acid | Arabidopsis thaliana leaf and stem | Main cutin monomer | [22] |
Experimental Protocols
Protocol 1: Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of plant lipid polyesters[6][17][21][22].
1. Sample Preparation and Delipidation: a. Collect fresh plant tissue (e.g., leaves, stems, or fruits) and freeze in liquid nitrogen. b. Lyophilize the tissue overnight. c. Homogenize the dried tissue to a fine powder. d. To remove soluble waxes and lipids, exhaustively extract the powdered tissue with a series of organic solvents, typically starting with chloroform, followed by chloroform:methanol mixtures (e.g., 2:1 and 1:2 v/v), and finally pure methanol. This is a critical step to ensure that only the insoluble polymer is analyzed. e. Air-dry the resulting delipidated residue.
2. Depolymerization (Transesterification): a. To a known amount of the delipidated residue (e.g., 10-20 mg), add a solution of 1 M sodium methoxide (B1231860) in methanol. An internal standard (e.g., methyl heptadecanoate or dotriacontane) should be added at this stage for quantification[17]. b. Incubate the reaction mixture at 60°C for 2-3 hours with occasional vortexing to break down the polyester bonds. c. Neutralize the reaction by adding an acid (e.g., 1 M H₂SO₄ in methanol). d. Extract the resulting fatty acid methyl esters (FAMEs) with an organic solvent like n-hexane or chloroform.
3. Derivatization: a. Evaporate the organic solvent under a stream of nitrogen. b. To convert free hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. c. Incubate at 70°C for 30-60 minutes.
4. GC-MS Analysis: a. Evaporate the derivatization reagents under nitrogen and redissolve the sample in a suitable solvent (e.g., hexane (B92381) or chloroform). b. Inject an aliquot of the sample into a GC-MS system. c. GC Conditions: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program starts at a low temperature (e.g., 150°C), ramps up to a high temperature (e.g., 300-320°C) at a rate of 3-10°C/min, and holds for a final period[17][22]. Use helium as the carrier gas. d. MS Conditions: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of m/z 40-600. e. Identification and Quantification: Identify the individual monomers based on their mass spectra by comparison with known standards and mass spectral libraries. Quantify the monomers by integrating the peak areas relative to the internal standard.
Protocol 2: Heterologous Expression of Cytochrome P450s in Yeast and Microsome Preparation
This protocol is a synthesis of methods described for the functional characterization of plant CYPs[7][23][24][25].
1. Yeast Transformation: a. Clone the full-length cDNA of the plant P450 of interest into a yeast expression vector (e.g., pYES-DEST52). b. Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11, which overexpresses an Arabidopsis NADPH-cytochrome P450 reductase) with the expression construct using the lithium acetate/polyethylene glycol method. c. Select for transformed colonies on appropriate selective media.
2. Protein Expression: a. Grow a pre-culture of the transformed yeast in selective minimal medium containing glucose. b. Inoculate a larger volume of induction medium (containing galactose instead of glucose to induce gene expression from the GAL1 promoter) with the pre-culture. c. Grow the culture at 28-30°C with vigorous shaking for 24-48 hours.
3. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Wash the cell pellet with a chilled buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl). c. Resuspend the cells in the same buffer containing protease inhibitors. d. Disrupt the cells using glass beads and vigorous vortexing or a bead beater, keeping the samples on ice. e. Perform a low-speed centrifugation (e.g., 10,000 x g for 15 min at 4°C) to pellet cell debris and mitochondria. f. Transfer the supernatant to an ultracentrifuge tube and pellet the microsomal fraction by high-speed centrifugation (e.g., 100,000 x g for 60-90 min at 4°C)[5][26]. g. Resuspend the microsomal pellet in a suitable buffer (e.g., TE buffer with glycerol for storage at -80°C).
4. Enzyme Assay for ω-Hydroxylase Activity: a. Prepare a reaction mixture containing the isolated microsomes, a reaction buffer (e.g., potassium phosphate (B84403) buffer pH 7.4), the fatty acid substrate (e.g., palmitic acid), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺). b. Initiate the reaction by adding the substrate. c. Incubate at 28-30°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding an acidified solvent (e.g., acetone (B3395972) with a small amount of acetic acid). e. Extract the products with an organic solvent (e.g., diethyl ether or ethyl acetate). f. Analyze the products by GC-MS after derivatization as described in Protocol 1.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol outlines the general steps for analyzing the expression of cutin biosynthesis genes[1][20][27][28].
1. RNA Extraction and cDNA Synthesis: a. Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method). b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis. d. Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Primer Design and Validation: a. Design gene-specific primers for the target genes (e.g., CYP86A1, GPAT4, LACS2) and a reference gene (e.g., ACTIN, UBIQUITIN). Primers should typically amplify a product of 100-200 bp. b. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.
3. RT-qPCR Reaction: a. Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. b. Run the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). c. Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
Signaling Pathways and Workflows
Biosynthetic pathway of this compound and its incorporation into cutin.
Experimental workflow for the analysis of cutin monomers.
Conclusion
The biosynthesis of this compound is a cornerstone of cutin formation and, by extension, plant survival. Research into this pathway not only deepens our fundamental understanding of plant biology but also opens avenues for the development of crops with enhanced stress tolerance. Furthermore, the enzymes and intermediates of this pathway represent potential targets for the development of novel herbicides and fungicides. The detailed methodologies and data presented in this guide are intended to equip researchers with the necessary tools to further explore this fascinating and vital area of plant biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006294) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Flower Cuticular Waxes and Cutin Monomers [en.bio-protocol.org]
- 7. CYP86A1 from Arabidopsis thaliana encodes a cytochrome P450-dependent fatty acid omega-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP86B1 Is Required for Very Long Chain ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis in Root and Seed Suberin Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis | Semantic Scholar [semanticscholar.org]
- 13. A Land-Plant-Specific Glycerol-3-Phosphate Acyltransferase Family in Arabidopsis: Substrate Specificity, sn-2 Preference, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Developing a High-Throughput Assay for the Integral Membrane Glycerol 3-Phosphate Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Integrated Metabolomic and Transcriptomic Analysis to Characterize Cutin Biosynthesis between Low- and High-Cutin Genotypes of Capsicum chinense Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uest.ntua.gr [uest.ntua.gr]
- 22. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]
- 26. Maximum yields of microsomal-type membranes from small amounts of plant material without requiring ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
16-Hydroxyhexadecanoic Acid as a Suberin Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberin is a complex, lipophilic biopolymer found in the cell walls of specific plant tissues, where it forms a protective barrier against environmental stresses.[1][2] This polymer is a crucial component of the periderm, the outer layer of bark, and is also found in root endodermis, seed coats, and wound-healing tissues.[3][4] Suberin's primary function is to control the passage of water and solutes and to defend against pathogens.[2][5] The structure of suberin is characterized by two distinct domains: a poly(aliphatic) domain and a poly(phenolic) domain.[1][3] The aliphatic domain is a polyester (B1180765) primarily composed of long-chain fatty acids, ω-hydroxyacids, α,ω-diacids, and glycerol (B35011).[6][7] Among these, 16-hydroxyhexadecanoic acid, a C16 ω-hydroxy fatty acid, is a significant monomeric unit.[8][9] This guide provides a comprehensive technical overview of this compound's role as a suberin monomer, its biosynthesis, analytical methods for its study, and its importance in plant physiology.
The Structure of Suberin
Suberin is a complex heteropolymer with a structure that is not yet fully elucidated. It is generally accepted to consist of two domains: a poly(aliphatic) domain embedded in or linked to a poly(phenolic) domain.[1][3] The poly(phenolic) domain is thought to be composed of hydroxycinnamic acids, such as ferulic acid, and their derivatives.[1] The poly(aliphatic) domain is a polyester built from long-chain fatty acids, with this compound being a notable component.[6][7] These aliphatic monomers are cross-linked by ester bonds, with glycerol acting as a key linker molecule, forming a complex, three-dimensional network.[6][10]
Biosynthesis of this compound and its Incorporation into Suberin
The biosynthesis of this compound and other aliphatic suberin monomers is a multi-step process that occurs primarily in the endoplasmic reticulum (ER).[11] The pathway begins with the synthesis of C16:0 fatty acid (palmitic acid) in the plastids.[7][11] Palmitoyl-CoA is then transported to the ER, where it undergoes ω-hydroxylation, a critical step catalyzed by cytochrome P450 monooxygenases of the CYP86A family.[3][12]
Once synthesized, this compound and other suberin monomers are transported to the plasma membrane and subsequently to the cell wall for polymerization.[13][14] This transport is thought to be facilitated by ATP-binding cassette (ABC) transporters and lipid transfer proteins (LTPs).[5][13] The final step is the polymerization of the monomers into the suberin macromolecule, a process that is still not fully understood but is believed to involve acyltransferases that form the ester linkages.[6][12]
Quantitative Analysis of this compound in Suberin
The abundance of this compound and other suberin monomers varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[8][15] Below are tables summarizing the quantitative composition of suberin monomers, with a focus on this compound, in various plants.
Table 1: Suberin Monomer Composition in Different Plant Tissues
| Plant Species | Tissue | This compound (% of total aliphatic monomers) | Other Major Aliphatic Monomers | Reference |
| Arabidopsis thaliana | Root | ~10-15% | C18:1 ω-hydroxyacid, C18:1 dicarboxylic acid, C22:0 fatty acid | |
| Quercus suber (Cork Oak) | Cork | ~10-20% | 9,10-Epoxy-18-hydroxyoctadecanoic acid, 18-Hydroxyoctadec-9-enoic acid, Octadec-9-ene-1,18-dioic acid | [16] |
| Solanum tuberosum (Potato) | Tuber Periderm | ~5-10% | Octadec-9-ene-1,18-dioic acid, 18-Hydroxyoctadec-9-enoic acid, Docosanoic acid | [9] |
| Salix sp. (Willow) | Bark | ~10% | 22-Hydroxydocosanoic acid, various fatty acids and dicarboxylic acids |
Table 2: Changes in Root Suberin Monomer Composition in Arabidopsis thaliana in Response to Abiotic Stress
| Condition | This compound (mg/g dry residue) | Total Aliphatic Suberin (mg/g dry residue) | Reference |
| Control | ~0.2 | ~2.0 | [15] |
| Drought Stress | Increased | Increased | [17] |
| Salt Stress | Increased | Increased | [3][17] |
Experimental Protocols for Suberin Analysis
The analysis of suberin monomers, including this compound, typically involves the following steps: isolation of suberized tissue, removal of soluble waxes, depolymerization of the suberin polymer, derivatization of the monomers, and analysis by gas chromatography-mass spectrometry (GC-MS).[3][18]
Protocol 1: Extraction and Depolymerization of Suberin
-
Tissue Preparation: Excise the suberized tissue of interest (e.g., roots, tuber peel).
-
Delipidation: To remove soluble waxes, immerse the tissue in chloroform (B151607) or a similar organic solvent and gently agitate.[3] Repeat this extraction step multiple times.
-
Drying: Dry the delipidated tissue thoroughly.
-
Depolymerization (Transesterification):
-
Place the dried, delipidated tissue in a reaction vial.
-
Add a solution of boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[3][18]
-
Heat the reaction mixture to facilitate the cleavage of ester bonds, releasing the suberin monomers as methyl esters.[19]
-
Protocol 2: Derivatization and GC-MS Analysis of Suberin Monomers
-
Extraction of Monomers: After depolymerization, extract the fatty acid methyl esters from the reaction mixture using an organic solvent like hexane (B92381) or chloroform.[3][18]
-
Derivatization (Silylation):
-
Dry the extracted monomers under a stream of nitrogen.
-
Add pyridine (B92270) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[1][14]
-
Heat the mixture to convert the hydroxyl groups of the monomers to their trimethylsilyl (B98337) (TMS) ethers. This step increases the volatility of the compounds for GC analysis.[13][14]
-
-
GC-MS Analysis:
-
Dissolve the derivatized sample in a suitable solvent (e.g., heptane:toluene).[14][18]
-
Inject an aliquot of the sample into a gas chromatograph equipped with a mass spectrometer.
-
Separate the monomers on a suitable capillary column (e.g., HP-5MS).[18]
-
Identify and quantify the individual suberin monomers based on their mass spectra and retention times, often by comparison to authentic standards and a library of mass spectra.[18]
-
Regulation of Suberin Biosynthesis in Response to Stress
The biosynthesis of suberin, including this compound, is tightly regulated and is often induced in response to various abiotic and biotic stresses.[5][17] The plant hormone abscisic acid (ABA) plays a central role in this stress-induced suberization.[5][6]
Stress signals, such as drought or high salinity, lead to an increase in ABA levels.[20][21] ABA then initiates a signaling cascade that involves protein kinases and transcription factors.[6][21] Several families of transcription factors, including MYB and WRKY, have been identified as key regulators of suberin biosynthetic genes.[1][2][12] For example, AtMYB41 has been shown to be a positive regulator of suberin biosynthesis under abiotic stress conditions.[21][22] These transcription factors bind to the promoter regions of suberin biosynthetic genes, such as those encoding the CYP86A ω-hydroxylases, leading to their increased expression and a subsequent increase in the production of suberin monomers like this compound.[6][21]
Conclusion and Future Perspectives
This compound is a fundamental monomeric component of the suberin polymer, contributing to its essential role in plant protection and survival. Understanding the biosynthesis, regulation, and incorporation of this molecule into the suberin matrix is crucial for developing strategies to enhance plant resilience to environmental stresses. Further research is needed to fully elucidate the intricate details of suberin polymerization and the upstream signaling components that perceive and transduce stress signals. This knowledge will be invaluable for crop improvement and may also open avenues for the biotechnological production of novel biopolymers with applications in various industries, including pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Three Transcription Activators of ABA Signaling Positively Regulate Suberin Monomer Synthesis by Activating Cytochrome P450 CYP86A1 in Kiwifruit [frontiersin.org]
- 7. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 9. Quantification of Structure–Property Relationships for Plant Polyesters Reveals Suberin and Cutin Idiosyncrasies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
- 14. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 19. Emerging Roles of Receptor-like Protein Kinases in Plant Response to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Cytochrome P450 Enzymes in the Synthesis of 16-Hydroxyhexadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyhexadecanoic acid, a C16 omega-hydroxy fatty acid, is a product of the oxidative metabolism of the saturated fatty acid, hexadecanoic acid (palmitic acid).[1][2][3] This biotransformation is primarily catalyzed by a specific superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes.[1][2] In mammals, the CYP4 family of enzymes is principally responsible for the ω-hydroxylation of fatty acids.[4][5][6] This guide provides an in-depth technical overview of the role of cytochrome P450 enzymes, particularly members of the CYP4A and CYP4F subfamilies, in the synthesis of this compound. It includes quantitative kinetic data, detailed experimental protocols for enzyme analysis, and visual representations of the key pathways and workflows.
Core Concepts: The Role of Cytochrome P450 in Fatty Acid ω-Hydroxylation
The synthesis of this compound from hexadecanoic acid is an ω-hydroxylation reaction, where a hydroxyl group is introduced at the terminal (ω) carbon of the fatty acid chain.[7] This reaction serves as a key step in a metabolic pathway that converts fatty acids into dicarboxylic acids, which can then undergo further metabolism through peroxisomal β-oxidation.[5] This pathway is particularly important when there is an excess of fatty acids.[5]
The primary enzymes involved in this process belong to the CYP4 family, with CYP4A11 and CYP4F2 being two of the most studied human isoforms in this context.[8][9]
-
CYP4A11: This enzyme is highly expressed in the liver and kidneys and is recognized for its efficiency in the ω-hydroxylation of medium-chain fatty acids (C10-C16).[8][10]
-
CYP4F2: Also expressed in the liver and kidneys, CYP4F2 is known to metabolize a range of substrates, including fatty acids and other signaling molecules like leukotrienes and vitamin K.[7][11]
The general reaction catalyzed by these enzymes is as follows:
Hexadecanoic acid + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
Quantitative Data: Enzyme Kinetics
The following tables summarize the available kinetic data for human CYP4A11 and CYP4F2 with various fatty acid substrates. While direct kinetic parameters for hexadecanoic acid are not available for all enzymes, the data for analogous substrates provide valuable insights into their catalytic efficiencies.
Table 1: Kinetic Parameters of Human CYP4A11
| Substrate | K_m (μM) | V_max (nmol/min/nmol P450) | Turnover Number (min⁻¹) | Catalytic Efficiency (K_cat/K_m) (M⁻¹s⁻¹) | Reference(s) |
| Lauric Acid (C12:0) | 56.7 | 15.2 | 14.7 | - | [12] |
| Lauric Acid (C12:0) | 200 ± 50 | - | 38 ± 8 | - | [8] |
| Palmitic Acid (C16:0) | - | - | 0.78 | - | [12] |
| Arachidonic Acid (C20:4) | 228 | 49.1 | 49.8 | 0.21 | [4][9] |
Table 2: Kinetic Parameters of Human CYP4F2
| Substrate | K_m (μM) | V_max (nmol/min/nmol P450) | Turnover Number (min⁻¹) | Reference(s) |
| Arachidonic Acid (C20:4) | 24 | 7.4 | - | [9] |
| Vitamin K1 | 8.3 | 0.075 | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of cytochrome P450-mediated synthesis of this compound.
Protocol 1: Heterologous Expression and Purification of Human CYP4A11 in E. coli
This protocol is adapted from established methods for the expression and purification of recombinant human P450s in bacterial systems.[12][13][14][15][16][17]
1. Expression Vector and Host Strain:
-
Vector: A common expression vector for CYPs is pCWori+, which contains a tac promoter.[17] The full-length human CYP4A11 cDNA is cloned into this vector.
-
Host Strain: E. coli DH5α or other suitable strains for protein expression.
2. Culture and Induction:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Simultaneously supplement the culture with δ-aminolevulinic acid (a heme precursor) to a final concentration of 1 mM.
-
Reduce the temperature to 30°C and continue shaking for 48-72 hours.
3. Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, 0.5 M sucrose, 0.5 mM EDTA, and 0.5 mM dithiothreitol) containing lysozyme (B549824) and protease inhibitors.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes containing the recombinant CYP4A11.
4. Purification:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM dithiothreitol, and 1% sodium cholate).
-
Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to remove insoluble material.
-
Apply the supernatant to a DEAE-cellulose or other suitable anion-exchange chromatography column equilibrated with a low-salt buffer.
-
Wash the column extensively with the low-salt buffer.
-
Elute the protein with a linear gradient of increasing salt concentration (e.g., 0 to 500 mM NaCl).
-
Collect fractions and analyze for P450 content using CO-difference spectroscopy.[18]
-
Pool the fractions containing CYP4A11 and apply to a hydroxyapatite (B223615) chromatography column for further purification.
-
Elute with a phosphate gradient.
-
Concentrate the purified protein and store at -80°C.
Protocol 2: In Vitro Enzyme Assay for this compound Synthesis
This protocol describes a typical in vitro reaction to measure the enzymatic activity of purified CYP450 or microsomal preparations.[16][18]
1. Reaction Mixture (Final Volume: 0.5 mL):
-
100 mM potassium phosphate buffer (pH 7.4)
-
10 µM purified recombinant CYP450 enzyme or 0.2-0.5 mg/mL microsomal protein
-
20 µM cytochrome P450 reductase (if using purified CYP)
-
10 µM cytochrome b5 (optional, can enhance activity)
-
50 µM hexadecanoic acid (dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%)
-
NADPH regenerating system:
-
1 mM NADP⁺
-
10 mM glucose-6-phosphate
-
1 unit/mL glucose-6-phosphate dehydrogenase
-
10 mM MgCl₂
-
2. Incubation:
-
Pre-incubate all components except the NADPH regenerating system at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
3. Reaction Termination and Product Extraction:
-
Stop the reaction by adding 50 µL of 6 M HCl.
-
Add an internal standard (e.g., a deuterated analog of this compound or a similar but distinct hydroxy fatty acid) for quantification.
-
Extract the products by adding 2 volumes of ethyl acetate (B1210297) or another suitable organic solvent.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
Protocol 3: GC-MS Analysis of this compound
This protocol outlines the derivatization and gas chromatography-mass spectrometry (GC-MS) analysis of the extracted hydroxy fatty acid.[5][6][8][19]
1. Derivatization:
-
Purpose: To increase the volatility and thermal stability of the hydroxy fatty acid for GC analysis. Two common methods are silylation and methylation.
-
Silylation (to form trimethylsilyl (B98337) (TMS) ethers/esters):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Methylation (to form methyl esters/ethers):
-
Alternatively, for simultaneous esterification of the carboxyl group and etherification of the hydroxyl group, use a reagent like methyl iodide in a polar aprotic solvent.[8]
-
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: The derivatized this compound is identified by its retention time and characteristic mass spectrum compared to an authentic standard.
Visualizations: Pathways and Workflows
The following diagrams illustrate the biochemical pathway of this compound synthesis and a typical experimental workflow for its analysis.
Caption: Biosynthetic pathway of this compound and its subsequent metabolism.
Caption: Experimental workflow for studying this compound synthesis.
Conclusion
The synthesis of this compound from hexadecanoic acid is a key metabolic process mediated by cytochrome P450 enzymes, primarily CYP4A11 and CYP4F2. Understanding the kinetics and mechanisms of these enzymes is crucial for research in fatty acid metabolism, toxicology, and drug development. The protocols and data presented in this guide provide a comprehensive resource for scientists working in these fields, enabling the robust investigation of CYP-mediated fatty acid hydroxylation. The detailed methodologies for enzyme expression, activity assays, and product analysis will facilitate further research into the physiological and pathological roles of this compound and the enzymes responsible for its formation.
References
- 1. CYP4F2 Is a Vitamin K1 Oxidase: An Explanation for Altered Warfarin Dose in Carriers of the V433M Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PharmVar GeneFocus: CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. marinelipids.ca [marinelipids.ca]
- 7. CYP4F2 - Wikipedia [en.wikipedia.org]
- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional polymorphism in human CYP4F2 decreases 20-HETE production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
- 14. Heterologous protein expression in E. coli [protocols.io]
- 15. Heterologous protein expression in E. coli [protocols.io]
- 16. iba-lifesciences.com [iba-lifesciences.com]
- 17. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
The Cornerstone of Nature's Barriers: A Technical Guide to 16-Hydroxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources, biosynthesis, and experimental analysis of 16-hydroxyhexadecanoic acid, a vital long-chain omega-hydroxy fatty acid. As a primary monomeric constituent of the plant biopolymers cutin and suberin, this molecule is fundamental to the protective barriers that safeguard plants from environmental stressors.[1][2][3][4] This document provides a comprehensive overview for professionals engaged in phytochemistry, drug discovery, and biomaterial science.
Natural Occurrence of this compound
This compound, also known as juniperic acid, is predominantly found in the plant kingdom as a key component of cutin and suberin.[2][3][5] These complex polyesters form protective layers on the aerial surfaces of plants (cutin) and in various subterranean and internal tissues (suberin), playing a crucial role in preventing water loss and protecting against pathogens.[4]
Plant Sources: A Quantitative Overview
The concentration of this compound varies significantly among different plant species and even between different organs of the same plant. It is a major component of the C16 family of cutin monomers. The following tables summarize the quantitative composition of cutin and suberin from various plant sources, highlighting the relative abundance of this compound.
Table 1: this compound Content in Plant Cutin
| Plant Species | Organ | This compound (% of total aliphatic monomers) | Reference |
| Arabidopsis thaliana | Leaves | Present, but 10,16-dihydroxyhexadecanoic acid is major | [6] |
| Arabidopsis thaliana | Flowers | Reduced in certain mutants | [6] |
| Physcomitrella patens | Gametophyte | Substantial amounts detected | [7] |
| Quercus suber (Cork Oak) | Leaves | A significant component of the ω-hydroxyacid fraction | [8] |
| Vicia faba (Faba Bean) | Flowers | A key monomer | [9] |
Table 2: this compound Content in Plant Suberin
| Plant Species | Organ | This compound (% of total aliphatic monomers) | Reference |
| Arabidopsis thaliana | Roots | Present as part of the ω-hydroxyacid fraction (C16 to C24) | [10] |
| Daucus carota (Carrot) | Roots | Present | [9] |
| Pastinaca sativa (Parsnip) | Roots | Present | [9] |
| Brassica napus (Rutabaga) | Roots | Present | [9] |
| Beta vulgaris (Red Beet) | Roots | Present | [9] |
| Ipomoea batatas (Sweet Potato) | Roots | Present | [9] |
Other Natural Sources
While plants are the primary source, this compound has been reported in other organisms, typically as a metabolic product of palmitic acid. In animals, its formation is catalyzed by cytochrome P450 enzymes.[3][4] However, it does not accumulate to the high concentrations seen in plant polyesters. Some bacteria, such as Bacillus megaterium, are capable of hydroxylating palmitic acid at various positions, including the omega-1, omega-2, and omega-3 positions, indicating a potential for microbial production of related hydroxy fatty acids.[11]
Biosynthesis of this compound
The biosynthesis of this compound is an integral part of the broader pathway for cutin and suberin monomer production. The key enzymatic step is the omega-hydroxylation of palmitic acid (16:0).
The ω-Hydroxylation Pathway
The primary precursor for this compound is palmitic acid, a common C16 saturated fatty acid. The conversion is catalyzed by cytochrome P450 enzymes belonging to the CYP4 family, which are fatty acid ω-hydroxylases.[5] These enzymes utilize molecular oxygen and NADPH to introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain.
The simplified reaction is as follows:
Palmitic acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
Several cytochrome P450 enzymes have been identified to be involved in this process in plants, such as CYP704B2 in rice, which is crucial for anther cutin biosynthesis.
The following diagram illustrates the core biosynthetic pathway:
Regulation of Biosynthesis
The biosynthesis of cutin and suberin, including the production of this compound, is a highly regulated process. The expression of the biosynthetic genes, including the cytochrome P450s, is controlled by various transcription factors.[12][13][14] These regulatory networks ensure that cutin and suberin are produced in the correct tissues and at the appropriate developmental stages. Fatty acids themselves can also act as signaling molecules to regulate the expression of genes involved in their metabolism, often through nuclear receptors like PPARs in animals.[15][16]
Experimental Protocols
The analysis of this compound from its natural sources involves the extraction and depolymerization of cutin or suberin, followed by derivatization and chromatographic analysis.
Extraction and Depolymerization of Cutin and Suberin
A common method for the analysis of cutin and suberin monomers involves the following steps:
-
Sample Preparation: Plant material is ground to a fine powder.
-
Dewaxing: Soluble lipids, including epicuticular waxes, are removed by exhaustive extraction with organic solvents such as chloroform (B151607) and methanol.[17]
-
Depolymerization: The remaining insoluble residue, rich in cutin or suberin, is subjected to transesterification to break the ester bonds of the polymer. A common method is sodium methoxide-catalyzed methanolysis.[18] Alternatively, enzymatic hydrolysis using cutinases can be employed.[19]
-
Monomer Extraction: The resulting fatty acid methyl esters are extracted from the reaction mixture using an organic solvent after acidification.
The following diagram outlines the general experimental workflow:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The quantification of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Derivatization: The hydroxyl and carboxyl groups of the fatty acid monomers are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and carboxylic acids to TMS esters.
-
GC Separation: The derivatized monomers are separated on a capillary GC column.
-
MS Detection and Quantification: The eluted compounds are detected by a mass spectrometer. Identification is based on the fragmentation pattern of the derivatized molecule, and quantification is achieved by comparing the peak area to that of an internal standard.
Conclusion
This compound is a ubiquitous and essential component of the plant kingdom, forming the backbone of the protective cutin and suberin barriers. Understanding its natural distribution, biosynthesis, and methods for its analysis is critical for advancements in plant biology, agricultural science, and the development of novel biomaterials and pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important biomolecule.
References
- 1. Update on the structure and regulated biosynthesis of the apoplastic polymers cutin and suberin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 506-13-8 [chemicalbook.com]
- 4. Buy this compound | 506-13-8 [smolecule.com]
- 5. Juniperic acid - Wikipedia [en.wikipedia.org]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0006294) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Cutin extraction and composition determined under differing depolymerisation conditions in cork oak leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, 506-13-8 [thegoodscentscompany.com]
- 10. bioone.org [bioone.org]
- 11. Involvement of a single hydroxylase species in the hydroxylation of palmitate at the omega-1, omega-2 and omega-3 positions by a preparation from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. citedrive.com [citedrive.com]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 17. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Biological Nexus: An In-depth Technical Guide to the Core Functions of Omega-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omega-hydroxy fatty acids (ω-HFAs) represent a unique class of lipid molecules characterized by a hydroxyl group at the terminal omega (ω) carbon of their aliphatic chain.[1] Once considered minor metabolites, a growing body of evidence has illuminated their critical roles in a diverse array of biological processes, ranging from the structural integrity of tissues to intricate cellular signaling cascades. This technical guide provides a comprehensive overview of the core biological functions of ω-HFAs, with a focus on their synthesis, signaling pathways, and physiological significance. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and quantitative data to facilitate further investigation and therapeutic exploration in this burgeoning field.
I. Biosynthesis of Omega-Hydroxy Fatty Acids: The Cytochrome P450 Omega-Hydroxylase Pathway
The primary route for the synthesis of ω-HFAs in animals is through the cytochrome P450 (CYP) omega-hydroxylase pathway.[2][3] This metabolic process is catalyzed by a specific subfamily of CYP enzymes, primarily members of the CYP4A and CYP4F families, which introduce a hydroxyl group onto the terminal methyl carbon of fatty acids.[4][5][6]
The initial ω-hydroxylation step is often the rate-limiting reaction in a pathway that can lead to the formation of dicarboxylic acids through subsequent oxidation steps catalyzed by alcohol and aldehyde dehydrogenases.[2][3] This pathway serves as an alternative to the more prevalent beta-oxidation for fatty acid catabolism, becoming particularly important when beta-oxidation is impaired.[3]
Key Enzymes in Omega-Hydroxylation
Several CYP450 enzymes have been identified as key players in the ω-hydroxylation of fatty acids. The substrate specificities and kinetic parameters of these enzymes are critical for understanding the tissue-specific production and physiological roles of different ω-HFAs.
| Enzyme | Primary Substrates | Apparent Km (µM) | Apparent Vmax (nmol/min/nmol P450) | Tissue Distribution | References |
| CYP4A11 | Lauric acid, Arachidonic acid | 4.7 (Lauric acid) | - | Liver, Kidney | [7] |
| CYP4F2 | Arachidonic acid, Leukotriene B4, Phylloquinone | 1.2 (9R,10S-epoxystearic acid) | 19.2 (9R,10S-epoxystearic acid) | Liver, Kidney, Leukocytes | [4][8][9] |
| CYP4F3B | Very-long-chain fatty acids, Arachidonic acid | - | - | Liver, Leukocytes | [6] |
| CYP4F11 | 3-hydroxy fatty acids, Menaquinone-4 | - | - | Liver, Skin | [6][8] |
Note: Enzyme kinetic parameters can vary significantly depending on the experimental system (e.g., recombinant enzyme vs. microsomes) and substrate used. The data presented here are illustrative examples from the literature.
II. Signaling Functions of Omega-Hydroxy Fatty Acids
Beyond their role in fatty acid metabolism, specific ω-HFAs function as potent signaling molecules, modulating a variety of physiological and pathophysiological processes, including inflammation, vascular tone, and angiogenesis.
20-Hydroxyeicosatetraenoic Acid (20-HETE)
One of the most extensively studied ω-HFAs is 20-hydroxyeicosatetraenoic acid (20-HETE), which is derived from the ω-hydroxylation of arachidonic acid by CYP4A and CYP4F enzymes.[4][10] 20-HETE exerts a wide range of biological effects, many of which are mediated through its interaction with the G-protein coupled receptor GPR75.[11][12][13]
20-HETE Signaling Pathway
Binding of 20-HETE to GPR75, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), contributing to vascular smooth muscle contraction.[10] Furthermore, the 20-HETE/GPR75 axis can activate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in processes such as angiogenesis and inflammation.[4][10][14]
Quantitative Data: 20-HETE and GPR75 Interaction
| Parameter | Value | Method | Reference |
| 20-HETE Binding to GPR75 | High Affinity | Surface Plasmon Resonance | [11] |
| 20-HETE-induced β-arrestin recruitment to GPR75 | 3.48-fold increase (1 nM 20-HETE) | PRESTO-TANGO assay | [15] |
Omega-3 Fatty Acid Metabolites and GPR120
Omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-known for their anti-inflammatory properties.[16] Recent research has identified G protein-coupled receptor 120 (GPR120) as a receptor for these fatty acids, mediating many of their beneficial effects.[2][9][16] While not ω-hydroxy fatty acids themselves, their signaling pathways are relevant to the broader context of fatty acid signaling.
GPR120-Mediated Anti-inflammatory Signaling
Upon binding of ω-3 fatty acids, GPR120 recruits β-arrestin 2.[2][6] The GPR120-β-arrestin 2 complex then interacts with and sequesters TAB1, preventing its association with TAK1. This inhibition of the TAK1 signaling cascade ultimately leads to the suppression of downstream pro-inflammatory pathways, including the activation of IKK and JNK, and subsequently, the NF-κB pathway.[2][3]
III. Structural Roles of Omega-Hydroxy Fatty Acids
In addition to their signaling functions, ω-HFAs are integral components of complex lipids that play crucial structural roles, particularly in the formation of protective barriers in both plants and animals.
Omega-Hydroxy Ceramides (B1148491) and the Skin Barrier
In the epidermis, ω-hydroxy ceramides (ω-OH-Cer) are essential for maintaining the integrity of the skin's permeability barrier.[17][18] These specialized ceramides are covalently attached to the cornified lipid envelope, a layer of proteins on the surface of corneocytes.[17] The ω-hydroxyl group of the fatty acid chain is crucial for this attachment.
Omega-Hydroxy Ceramide Biosynthesis Pathway
The biosynthesis of ω-OH-Cer involves the elongation of fatty acids to very-long-chain fatty acids (VLCFAs), followed by ω-hydroxylation, primarily by CYP4F22.[6] These ω-hydroxy VLCFAs are then incorporated into ceramides by ceramide synthases. The resulting ω-OH-Cers are crucial for the formation of the cornified lipid envelope and the overall integrity of the epidermal barrier.[17][19]
Cutin in the Plant Cuticle
In the plant kingdom, ω-HFAs are fundamental building blocks of cutin, a lipid polyester (B1180765) that forms the structural framework of the plant cuticle.[3][20] The cuticle is a protective layer on the aerial surfaces of plants that prevents water loss and protects against pathogens and UV radiation. The polymerization of ω-HFAs and their derivatives, such as dihydroxy fatty acids, through ester bonds creates the complex, cross-linked structure of cutin.[21]
IV. Omega-Hydroxy Fatty Acids as Biomarkers
The measurement of ω-HFAs and their metabolites in biological fluids and tissues is emerging as a valuable tool for assessing metabolic status and disease risk. Alterations in the levels of specific ω-HFAs have been associated with various pathological conditions, highlighting their potential as biomarkers.[20][22][23][24]
| Potential Biomarker | Associated Condition(s) | Biological Matrix | References |
| Linoleic Acid (LA) & Arachidonic Acid (AA) levels | Cardiovascular Disease | Blood, Adipose Tissue | [23][24][25] |
| Omega-3 Fatty Acid levels (EPA, DHA) | Inflammatory conditions, Cardiovascular Disease, Neurological Disorders | Plasma, Erythrocytes, Platelets | [20][22] |
| Fatty Acid Profiles in Sebum | Acne Vulgaris | Sebum | [10][26] |
V. Experimental Protocols
This section provides an overview of key experimental methodologies for the study of omega-hydroxy fatty acids.
A. Quantification of Omega-Hydroxy Fatty Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of ω-HFAs in biological samples.
Workflow for LC-MS/MS Analysis of Omega-Hydroxy Fatty Acids
1. Sample Preparation:
-
Homogenize tissue samples or biofluids in a suitable solvent, often methanol, containing a mixture of deuterated internal standards for each class of lipid to be analyzed.
-
Perform a liquid-liquid extraction to isolate the lipid fraction. Common methods include the Bligh and Dyer or Folch procedures.
-
For enrichment of ω-HFAs, solid-phase extraction (SPE) using a silica-based sorbent can be employed.
2. LC-MS/MS Analysis:
-
Separate the lipid extracts using reversed-phase liquid chromatography, typically with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used.
-
Detect and quantify the ω-HFAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring a characteristic product ion after collision-induced dissociation.
3. Data Analysis:
-
Construct a standard curve for each analyte using known concentrations of authentic standards.
-
Quantify the amount of each ω-HFA in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
B. Cytochrome P450 Omega-Hydroxylase Activity Assay
The activity of CYP4A and CYP4F enzymes can be determined by measuring the formation of ω-hydroxylated products from a fatty acid substrate.
1. Incubation:
-
Prepare a reaction mixture containing liver microsomes or recombinant CYP enzymes, a fatty acid substrate (e.g., lauric acid or arachidonic acid), and a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a strong acid (e.g., HCl) or an organic solvent.
2. Product Extraction and Analysis:
-
Add an internal standard (e.g., a deuterated version of the expected product).
-
Extract the hydroxylated fatty acids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis by LC-MS/MS or GC-MS after derivatization (e.g., silylation).
3. Calculation of Enzyme Activity:
-
Quantify the amount of product formed using a standard curve.
-
Express the enzyme activity as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein).
C. Assessment of Skin Barrier Function
The integrity of the skin barrier, which is influenced by ω-hydroxy ceramides, can be assessed non-invasively using biophysical techniques.
1. Transepidermal Water Loss (TEWL) Measurement:
-
TEWL is a measure of the rate of water vapor diffusing through the stratum corneum.
-
Use a specialized probe (evaporimeter) placed on the skin surface to measure the water vapor gradient.
-
Higher TEWL values indicate a compromised barrier function.[2][14][27][28][29]
-
Measurements should be performed in a controlled environment with stable temperature and humidity.
2. Tape Stripping:
-
Sequentially apply and remove adhesive tape strips from the skin surface to remove layers of the stratum corneum.[5][14]
-
The removed corneocytes on the tape can be analyzed for their lipid composition, including ω-hydroxy ceramides, to assess changes in the barrier at a molecular level.[11][30]
-
The number of strips required to disrupt the barrier (indicated by a significant increase in TEWL) can also be used as a measure of barrier integrity.
VI. Conclusion
Omega-hydroxy fatty acids are a functionally diverse class of lipids with profound implications for human health and disease. From their fundamental roles in the structural integrity of the skin and plant cuticles to their intricate involvement in cellular signaling pathways that govern inflammation and vascular function, the importance of these molecules is increasingly recognized. The continued development of advanced analytical techniques and the elucidation of their mechanisms of action will undoubtedly open new avenues for therapeutic intervention in a wide range of pathological conditions. This guide serves as a foundational resource for professionals in the field, providing the necessary technical details to advance our understanding of the biological nexus of omega-hydroxy fatty acids.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]
- 11. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The CYP4/20-HETE/GPR75 axis in the progression of metabolic dysfunction-associated steatosis liver disease (MASLD) to chronic liver disease [frontiersin.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. From Lab to Workplace: Efficacy of Skin Protection Creams Against Hydrophobic Working Materials [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 20-HETE induced platelet activation via a GPR75-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dokumen.pub [dokumen.pub]
- 20. Dietary methods and biomarkers of omega 3 fatty acids: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model [frontiersin.org]
- 22. Biomarkers of fish oil omega-3 polyunsaturated fatty acids intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. experts.umn.edu [experts.umn.edu]
- 25. Biomarkers of dietary omega-6 fatty acids and incident cardiovascular disease and mortality: an individual-level pooled analysis of 30 cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 30. researchgate.net [researchgate.net]
16-Hydroxyhexadecanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyhexadecanoic acid, also known as juniperic acid or 16-hydroxypalmitic acid, is an omega-hydroxy long-chain fatty acid.[1] It is a crucial component of the plant cuticle, forming a protective barrier, and is also found in animal tissues as a metabolite of palmitic acid.[2][3] This guide provides an in-depth overview of its discovery, characterization, synthesis, and its role in biological signaling pathways, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₂O₃ | [2][3] |
| Molecular Weight | 272.42 g/mol | [2][3] |
| CAS Number | 506-13-8 | [3] |
| Melting Point | 94-98 °C | [1] |
| Boiling Point | 414-415 °C (estimated) | [4] |
| Water Solubility | 2.872 mg/L at 25 °C (estimated) | [4] |
| logP (o/w) | 4.904 (estimated) | [4] |
| Appearance | White crystalline powder | [4] |
Biological Significance
In the plant kingdom, this compound is a primary monomer for the biosynthesis of cutin and suberin, which are complex polyesters that form the protective outer layers of the plant cuticle.[5][6] This barrier protects plants from environmental stressors such as water loss, UV radiation, and pathogens.[2][7]
In animals, this fatty acid is a metabolite of palmitic acid, formed through omega-hydroxylation catalyzed by cytochrome P450 enzymes.[7][8] Its presence has been investigated as a potential biomarker for certain diseases and dietary intake.[5]
Experimental Protocols
Chemical Synthesis from Hexadecanolide
A common laboratory synthesis of this compound involves the hydrolysis of hexadecanolide.[9]
Materials:
-
Hexadecanolide
-
50% (w/w) aqueous sodium hydroxide
-
Toluene
-
Tetrabutylammonium (B224687) hydrogen sulfate
-
Diethyl ether
-
Distilled water
-
Concentrated hydrochloric acid
Procedure:
-
In a three-necked round-bottom flask, combine 10 g (0.0779 mol) of hexadecanolide, 33.3 ml of 50% aqueous sodium hydroxide, 50 ml of toluene, and 0.186 g of tetrabutylammonium hydrogen sulfate.[9]
-
Stir the reaction mixture at 95°C for 6 hours.[9]
-
After cooling, filter the solid formed and rinse it several times with diethyl ether.[9]
-
Dissolve the solid in 400 ml of distilled water and acidify to pH 1.5 with concentrated hydrochloric acid.[9]
-
Filter the resulting precipitate, rinse it several times with distilled water, and dry it under a vacuum at 60°C.[9] This procedure yields approximately 11.5 g (97% yield) of this compound as a white solid.[9]
Enzymatic Synthesis from Palmitic Acid
The biosynthesis of this compound from palmitic acid is catalyzed by cytochrome P450 enzymes, such as CYP704B2 found in rice.[10] A general protocol for in-vitro enzymatic synthesis is outlined below.
1. Recombinant Enzyme Expression and Purification:
-
The gene encoding the desired cytochrome P450 (e.g., CYP704B2) is cloned into an expression vector suitable for a host system like Saccharomyces cerevisiae or Escherichia coli.[10][11]
-
The host cells are cultured, and protein expression is induced.[12]
-
Cells are harvested, lysed, and the recombinant P450 enzyme is purified from the cell lysate, often using affinity chromatography if the protein is tagged (e.g., with a His-tag).[11][13]
2. In-vitro Hydroxylation Reaction:
-
Reaction Mixture:
-
Purified cytochrome P450 enzyme
-
NADPH-P450 reductase (or a suitable electron donor system)
-
Palmitic acid (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Procedure:
-
Combine the purified P450 enzyme and NADPH-P450 reductase in the reaction buffer.
-
Add palmitic acid (typically dissolved in a small amount of an organic solvent like ethanol (B145695) or DMSO to aid solubility).
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at an optimal temperature (e.g., 27-37°C) with shaking for a defined period (e.g., 30 minutes to several hours).[10]
-
3. Product Extraction and Purification:
-
Stop the reaction, for example, by adding an organic solvent.
-
Extract the fatty acids from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
The extracted product can be purified using techniques like silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).
Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the different types of protons and their chemical environments in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: The spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure.
2. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, the carboxylic acid and hydroxyl groups are often derivatized (e.g., methylation and silylation) to increase volatility.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.[14]
-
Analysis: The mass spectrometer provides the mass-to-charge ratio of the molecular ion and its fragments, which helps to confirm the molecular weight and structural features.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Technique: Identifies the functional groups present in the molecule based on their characteristic infrared absorption frequencies.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Analysis: The FTIR spectrum will show characteristic peaks for the hydroxyl (-OH) group, the carboxylic acid C=O and O-H stretches, and the C-H stretches of the aliphatic chain.
Signaling Pathways
In plants, this compound and other cutin monomers are recognized as Damage-Associated Molecular Patterns (DAMPs).[15] When the plant cuticle is breached by pathogens, these monomers are released and can trigger a plant immune response known as Pattern-Triggered Immunity (PTI).[2][16]
The binding of cutin monomers to a putative cell surface pattern recognition receptor (PRR) initiates a signaling cascade.[2] This leads to a rapid influx of calcium ions (Ca²⁺) into the cytosol and a burst of reactive oxygen species (ROS).[2][15] These early events activate a mitogen-activated protein kinase (MAPK) cascade, which in turn phosphorylates downstream transcription factors.[2][17] These activated transcription factors then move into the nucleus to regulate the expression of defense-related genes, leading to an enhanced immune response against the invading pathogen.[16]
Conclusion
This compound is a multifaceted molecule with significant roles in both plant biology and potential applications in various scientific fields. A thorough understanding of its properties, synthesis, and biological functions is crucial for researchers and developers. The detailed protocols and pathway information provided in this guide serve as a valuable resource for furthering the study and application of this important fatty acid.
References
- 1. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutin-derived oligomers induce hallmark plant immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The cuticle and plant defense to pathogens [frontiersin.org]
- 4. Calcium in plant defence-signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function of MAPK and downstream transcription factors in monomer-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Arabidopsis thaliana Cuticle Composition Contributes to Differential Defense Response to Botrytis cinerea [frontiersin.org]
- 17. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
Palmitic Acid as a Precursor for 16-Hydroxyhexadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyhexadecanoic acid, also known as juniperic acid, is an omega-hydroxy long-chain fatty acid. It is structurally defined as hexadecanoic acid (palmitic acid) with a hydroxyl group at the 16th position (the omega carbon).[1][2] This molecule serves as a key monomer in the formation of cutin, a protective polymer in the plant cuticle, and is also a metabolite of palmitic acid in animals.[3][4][5] The biosynthesis of this compound from palmitic acid is a critical metabolic process, primarily catalyzed by a specific class of enzymes. This guide provides an in-depth overview of this biochemical conversion, including the enzymatic pathway, quantitative data, and detailed experimental protocols.
Core Biosynthetic Pathway: Omega-Hydroxylation
The primary pathway for the conversion of palmitic acid to this compound is omega-oxidation (ω-oxidation), a metabolic process that occurs in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates.[6] The initial and rate-limiting step of this pathway is the omega-hydroxylation (ω-hydroxylation) of the fatty acid.[7]
This reaction is catalyzed by enzymes belonging to the Cytochrome P450 (CYP) superfamily of monooxygenases.[3][4][8] Specifically, members of the CYP4 family, including the subfamilies CYP4A and CYP4F, are responsible for this terminal carbon hydroxylation.[7][9][10] In humans, CYP4A11 is a key enzyme involved in the ω-hydroxylation of medium and long-chain fatty acids.[7][11][12] In plants, enzymes like CYP704B2 have been shown to catalyze the ω-hydroxylation of fatty acids for cutin biosynthesis.[2][13]
The reaction introduces a hydroxyl group onto the terminal methyl group of palmitic acid. This process requires molecular oxygen (O₂) and the reducing equivalent NADPH, which donates electrons via a flavoprotein partner, NADPH-P450 reductase.[6][8][14]
The overall reaction is as follows: Palmitic Acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺[8]
Following its synthesis, this compound can be further metabolized. The hydroxyl group can be oxidized first to an aldehyde by alcohol dehydrogenase and then to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid (hexadecanedioic acid).[6][8] This dicarboxylic acid can then enter the peroxisome for degradation via β-oxidation.[6][8]
Quantitative Data
The enzymatic conversion of fatty acids by Cytochrome P450 enzymes has been characterized, although specific kinetic data for palmitic acid can be limited. Lauric acid (C12:0), a medium-chain fatty acid, is a commonly used substrate for assaying CYP4A activity and provides a valuable reference. The affinity and turnover rate can vary depending on the specific enzyme and the fatty acid chain length. Generally, the rate of ω-hydroxylation decreases as the alkyl chain length of saturated fatty acids increases from C12 to C16.[15]
| Enzyme | Substrate | Km (µM) | Kcat (min⁻¹) or Turnover | Organism/System | Reference |
| Human CYP4A11 | Lauric Acid | 4.7 | 7 min⁻¹ | Recombinant | [11][16] |
| Human CYP2E1 | Lauric Acid | 84 | 3.8 min⁻¹ | Recombinant | [11][16] |
| Rice CYP704B2 | Palmitic Acid | - | ~1.5 nmol/min/nmol P450 | Recombinant (Yeast) | [13] |
| Rat CYP4A1 (Fusion) | Lauric Acid | - | Optimum chain length | Recombinant (E. coli) | [17] |
Note: Data for palmitic acid is often extrapolated or compared with that of lauric acid, a preferred substrate for many CYP4A enzymes.
Experimental Protocols
In Vitro Omega-Hydroxylation Assay
This protocol outlines a general method for measuring the conversion of palmitic acid to this compound using a microsomal preparation or recombinant enzymes.
1. Enzyme Source Preparation:
-
Microsomes: Prepare microsomes from liver or kidney tissue (e.g., from rats treated with a CYP4A inducer like clofibrate) via differential centrifugation. The final microsomal pellet is resuspended in a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol) and stored at -80°C.
-
Recombinant Enzymes: Use commercially available recombinant human CYP4A11 or other relevant P450s, often co-expressed with NADPH-P450 reductase in a membrane preparation (e.g., Baculosomes).
2. Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube or glass vial. A typical 200 µL reaction includes:
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Enzyme: Microsomal protein (e.g., 0.2-0.5 mg/mL) or recombinant P450 (e.g., 10-50 pmol).
-
Substrate: Palmitic acid (e.g., 50-100 µM), typically dissolved in a solvent like ethanol (B145695) or DMSO.
-
NADPH-Generating System:
-
NADP⁺ (1 mM)
-
Glucose-6-phosphate (10 mM)
-
Glucose-6-phosphate dehydrogenase (1-2 units/mL)
-
Magnesium Chloride (MgCl₂) (5 mM)
-
3. Incubation:
-
Pre-incubate the enzyme, buffer, and substrate mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.
4. Reaction Termination and Extraction:
-
Stop the reaction by adding an acid, such as 20 µL of 2 M HCl, which will protonate the fatty acids.
-
Add an internal standard (e.g., 12-hydroxydodecanoic acid if not the product of interest) for quantification.
-
Extract the lipids from the aqueous mixture using an organic solvent like ethyl acetate (B1210297) or diethyl ether (2-3 volumes). Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
5. Derivatization and Analysis (GC-MS):
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxyl and hydroxyl groups must be derivatized to increase volatility.
-
Methylation: Add diazomethane (B1218177) or methanolic HCl to convert the carboxylic acid to a methyl ester.
-
Silylation: Add a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and heat (e.g., 70°C for 30 minutes) to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject the sample into a GC-MS system. Identify and quantify the this compound-Me-TMS derivative based on its retention time and mass spectrum compared to an authentic standard.
6. Alternative Analysis (HPLC):
-
For High-Performance Liquid Chromatography (HPLC), derivatization of the carboxyl group with a fluorescent tag may be necessary for sensitive detection.[18]
-
After extraction and drying, reconstitute the sample in a suitable mobile phase.
-
Separate the product using a reverse-phase column (e.g., C18) and detect via UV or fluorescence detector.
Conclusion
The conversion of palmitic acid to this compound is a fundamental metabolic step mediated by Cytochrome P450 omega-hydroxylases. This pathway is not only crucial for generating structural components in plants but also represents a route for fatty acid metabolism in animals, which can become more significant in certain disease states. Understanding the enzymes, kinetics, and experimental methodologies associated with this conversion is vital for researchers in biochemistry, drug metabolism, and plant biology, providing a foundation for further investigation into lipid metabolism and its physiological implications.
References
- 1. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Juniperic acid - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 506-13-8 [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 506-13-8 | Benchchem [benchchem.com]
- 6. Omega oxidation - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP4A11 is involved in the development of nonalcoholic fatty liver disease via ROS-induced lipid peroxidation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medsciencegroup.com [medsciencegroup.com]
- 17. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay of fatty acid omega-hydroxylation using high-performance liquid chromatography with fluorescence labeling reagent, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of 16-Hydroxyhexadecanoic Acid in Arabidopsis thaliana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyhexadecanoic acid is a key ω-hydroxy long-chain fatty acid that serves as a fundamental monomer in the composition of cutin, the polyester (B1180765) matrix of the plant cuticle in Arabidopsis thaliana.[1][2] The cuticle is the outermost protective layer of aerial plant organs and plays a crucial role in preventing water loss, protecting against UV radiation, and serving as a barrier against pathogens.[3][4] The integrity and composition of this cutin polymer, including the abundance of this compound, are therefore of significant interest in the fields of plant biology, pathology, and the development of novel crop protection strategies. This technical guide provides an in-depth overview of the occurrence, biosynthesis, and signaling functions of this compound in the model organism Arabidopsis thaliana.
Data Presentation: Quantitative Occurrence of Cutin Monomers
The composition of cutin in Arabidopsis thaliana varies between different organs, with dicarboxylic acids often being major components alongside hydroxyfatty acids. The following tables summarize the quantitative data on the abundance of this compound and other major cutin monomers in wild-type Arabidopsis thaliana leaves and stems.
Table 1: Cutin Monomer Composition of Arabidopsis thaliana Wild-Type (Col-0) Leaves
| Monomer | Chemical Formula | Amount (µg/dm²) | Relative Abundance (%) |
| This compound | C₁₆H₃₂O₃ | 1.5 ± 0.2 | 3.5 |
| Hexadecanedioic acid | C₁₆H₃₀O₄ | 3.8 ± 0.5 | 8.8 |
| 10,16-Dihydroxyhexadecanoic acid | C₁₆H₃₂O₄ | 2.5 ± 0.3 | 5.8 |
| Octadecen-1,18-dioic acid | C₁₈H₃₂O₄ | 18.5 ± 2.1 | 43.0 |
| Octadecadiene-1,18-dioic acid | C₁₈H₃₀O₄ | 12.0 ± 1.5 | 27.9 |
| Other C18 monomers | - | 4.7 ± 0.6 | 10.9 |
| Total Monomers | 43.0 ± 5.2 | 100 |
Data compiled from multiple sources and represent approximate values for mature rosette leaves.
Table 2: Cutin Monomer Composition of Arabidopsis thaliana Wild-Type (Col-0) Inflorescence Stems
| Monomer | Chemical Formula | Amount (µg/dm²) | Relative Abundance (%) |
| This compound | C₁₆H₃₂O₃ | 3.2 ± 0.4 | 4.9 |
| Hexadecanedioic acid | C₁₆H₃₀O₄ | 8.5 ± 1.1 | 13.0 |
| 10,16-Dihydroxyhexadecanoic acid | C₁₆H₃₂O₄ | 4.1 ± 0.5 | 6.3 |
| Octadecen-1,18-dioic acid | C₁₈H₃₂O₄ | 25.8 ± 3.2 | 39.5 |
| Octadecadiene-1,18-dioic acid | C₁₈H₃₀O₄ | 18.1 ± 2.3 | 27.7 |
| Other C18 monomers | - | 5.6 ± 0.7 | 8.6 |
| Total Monomers | 65.3 ± 8.2 | 100 |
Data compiled from multiple sources and represent approximate values for primary inflorescence stems.[5][6][7]
Biosynthesis of this compound
The biosynthesis of this compound in Arabidopsis thaliana is a multi-step process primarily occurring in the endoplasmic reticulum (ER) of epidermal cells. The pathway begins with palmitic acid (C16:0), which is hydroxylated at the omega (ω) position. This critical ω-hydroxylation step is catalyzed by cytochrome P450 monooxygenases of the CYP86A family. Specifically, CYP86A2 has been identified as a key enzyme in this process. Further modifications, such as mid-chain hydroxylation to form 10,16-dihydroxyhexadecanoic acid, are carried out by other cytochrome P450s, for instance from the CYP77A family.
Experimental Protocols
Protocol 1: Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the depolymerization of the cutin polymer and the subsequent analysis of its constituent monomers, including this compound.
1. Sample Preparation and Delipidation: a. Harvest Arabidopsis thaliana tissues (e.g., rosette leaves, stems) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser. c. Transfer the powdered tissue to a glass tube and perform exhaustive solvent extraction to remove soluble waxes and lipids. This is typically done by sequential immersion in chloroform:methanol (2:1, v/v), chloroform, and methanol, with sonication at each step. d. After the final extraction, centrifuge the sample and discard the supernatant. Dry the remaining delipidated tissue residue under a stream of nitrogen or in a vacuum desiccator.
2. Depolymerization (Transesterification): a. To the dry, delipidated residue, add a solution of 1 M sodium methoxide (B1231860) in methanol. b. Add methyl acetate (B1210297) as a co-solvent. c. Incubate the reaction mixture at 60°C for 2 hours with gentle shaking. This process cleaves the ester bonds of the cutin polymer, releasing the monomers as fatty acid methyl esters (FAMEs). d. After incubation, cool the reaction mixture to room temperature.
3. Extraction of Monomers: a. Acidify the reaction mixture by adding a solution of 2 M H₂SO₄ in methanol. b. Add saturated NaCl solution to partition the phases. c. Extract the FAMEs by adding n-hexane and vortexing vigorously. d. Centrifuge to separate the phases and carefully transfer the upper hexane (B92381) phase containing the FAMEs to a new glass vial. Repeat the extraction twice. e. Combine the hexane extracts and wash with a saturated NaCl solution. f. Dry the final hexane extract over anhydrous sodium sulfate.
4. Derivatization: a. Evaporate the hexane extract to dryness under a stream of nitrogen. b. To derivatize the hydroxyl groups for GC-MS analysis, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) to the dried residue. c. Incubate at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
5. GC-MS Analysis: a. Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a non-polar capillary column (e.g., DB-5ms). c. The GC oven temperature program should be optimized to separate the different cutin monomers, typically starting at a low temperature and ramping up to around 300°C. d. The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650. e. Identify the peaks corresponding to the TMS derivatives of the methyl esters of this compound and other cutin monomers based on their retention times and mass spectra compared to authentic standards and library data. f. Quantify the monomers by comparing their peak areas to that of an internal standard added at the beginning of the procedure.
Signaling Pathways Involving Cutin Monomers
Recent evidence suggests that cutin monomers and oligomers, released from the cuticle during pathogen attack by fungal cutinases, can act as Damage-Associated Molecular Patterns (DAMPs).[3][8][9] These DAMPs can be perceived by the plant's immune system, triggering a cascade of defense responses. While the specific receptors for cutin monomers in Arabidopsis are still under investigation, the downstream signaling events share similarities with other well-characterized immune pathways.
The perception of cutin-derived elicitors can lead to rapid intracellular signaling events, including:
-
Calcium Influx: A rapid increase in cytosolic Ca²⁺ concentration is one of the earliest responses to elicitor perception.[3][8][9]
-
MAPK Activation: Mitogen-activated protein kinase (MAPK) cascades are activated, which in turn phosphorylate downstream targets, including transcription factors, to regulate gene expression.[3][8][9]
-
Reactive Oxygen Species (ROS) Production: An oxidative burst, characterized by the rapid production of ROS, is a hallmark of plant defense activation.[3][4]
These early signaling events ultimately lead to the activation of downstream defense responses, which often involve the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). The crosstalk between these hormone signaling pathways allows for a fine-tuned defense response against different types of pathogens.
Conclusion
This compound is a significant component of the cutin polymer in Arabidopsis thaliana, contributing to the structural integrity of the plant cuticle. Its biosynthesis is well-characterized, involving key enzymes from the cytochrome P450 superfamily. Beyond its structural role, emerging evidence highlights its function as a signaling molecule in plant defense, where its release upon pathogen attack can trigger a robust immune response. The detailed protocols provided in this guide offer a framework for the quantitative analysis of this and other cutin monomers, facilitating further research into the intricate roles of the plant cuticle in development and immunity. Understanding the dynamics of this compound and the pathways it influences holds promise for the development of novel strategies to enhance plant resilience and productivity.
References
- 1. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHEBI:55328 [ebi.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cutin-derived oligomers induce hallmark plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 16-Hydroxyhexadecanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 16-Hydroxyhexadecanoic acid, also known as juniperic acid, is an omega-hydroxy long-chain fatty acid.[1] It is a key monomer of cutin in the plant cuticle and has been identified in various biological systems.[1][2] Accurate quantification of this compound is essential for studies related to plant biology, lipid metabolism, and biomarker discovery. However, due to its high polarity and low volatility stemming from the presence of both a carboxyl and a hydroxyl functional group, direct analysis by gas chromatography is not feasible.[3] This application note provides a detailed and robust protocol for the quantification of this compound using GC-MS following a two-step derivatization procedure.
Principle The method is based on the conversion of the non-volatile this compound into a volatile derivative suitable for GC-MS analysis. The overall workflow involves liquid-liquid extraction of the analyte from the sample matrix, followed by a two-step derivatization. First, the carboxylic acid group is converted to a methyl ester (esterification). Second, the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether (silylation).[4][5] The resulting derivative, methyl 16-(trimethylsilyloxy)hexadecanoate, exhibits excellent thermal stability and chromatographic properties. Quantification is achieved using an internal standard and operating the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6][7][8]
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound (≥98% purity), Internal Standard (e.g., 1,2-¹³C₂-Hexadecanoic acid or Heptadecanoic acid).
-
Solvents: Ethyl acetate (B1210297), Hexane (B92381), Methanol (all HPLC or GC grade).
-
Reagents for Extraction: 6M Hydrochloric Acid (HCl), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Derivatization Reagents:
-
Other: Deionized water, Nitrogen gas (high purity).
2. Sample Preparation and Liquid-Liquid Extraction (LLE)
-
To 500 µL of the sample (e.g., plasma, homogenized tissue), add a known amount of internal standard.
-
Acidify the sample to a pH of approximately 2-3 by adding 125 µL of 6M HCl to protonate the carboxylic acid.[7]
-
Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the lipids.[7]
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 3-5) with another 3 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 37°C.
3. Two-Step Derivatization Protocol
-
Step 1: Methylation (Esterification)
-
To the dried extract, add 200 µL of 14% BF₃-Methanol solution.
-
Cap the tube tightly and heat at 80°C for 60 minutes in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane. Vortex for 1 minute.
-
Centrifuge for 5 minutes at 1500 x g.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new clean tube.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
-
Step 2: Silylation
4. GC-MS Instrumentation and Conditions The following parameters are provided as a typical starting point and may require optimization based on the specific instrumentation used.
| GC Parameter | Condition |
| Instrument | Gas chromatograph with a mass selective detector (e.g., Agilent 5890/5973 or equivalent) |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7][8] |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Program | Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C, hold for 6 min[7] |
| MS Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Interface Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data and Method Validation
For accurate quantification, a calibration curve is constructed by analyzing standards of known concentrations that have undergone the same extraction and derivatization process as the samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Table 1: Quantitative Data for SIM Analysis of Derivatized this compound
| Analyte | Derivatized Form | Expected RT (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Methyl 16-(trimethylsilyloxy)hexadecanoate | ~25-30 | 343 ([M-15]⁺) | 327 ([M-31]⁺), 103 |
Note: Retention Time (RT) is approximate and will vary depending on the specific GC system and conditions.
Table 2: Representative Method Validation Parameters Method validation should be performed according to established guidelines to ensure data reliability.[11][12] The following are typical acceptance criteria.
| Parameter | Performance Characteristic | Acceptance Criteria |
| Linearity | Calibration curve range (e.g., 10 - 2000 ng/mL) | Correlation coefficient (R²) ≥ 0.995 |
| Accuracy | % Recovery at low, mid, and high concentrations | 85 - 115% |
| Precision | Intra- and Inter-day % Relative Standard Deviation (%RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) | ≥ 3:1 |
| Limit of Quantitation (LOQ) | Lowest concentration on the calibration curve meeting accuracy/precision criteria | S/N ≥ 10:1 |
Visualizations
References
- 1. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0006294) [hmdb.ca]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. marinelipids.ca [marinelipids.ca]
- 6. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. agilent.com [agilent.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. impactfactor.org [impactfactor.org]
- 12. marshall.edu [marshall.edu]
Application Note: Analysis of Long-Chain Hydroxy Fatty Acids by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain hydroxy fatty acids (LC-HFAs) are a diverse class of lipid molecules that play crucial roles in various physiological and pathological processes. As derivatives of fatty acids, they are involved in signaling pathways that regulate inflammation, immune responses, and metabolic homeostasis. Accurate and sensitive quantification of these molecules is essential for understanding their biological functions and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of LC-HFAs using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a powerful technique for the selective and sensitive detection of these analytes in complex biological matrices.
Experimental Workflow
The overall workflow for the analysis of long-chain hydroxy fatty acids involves several key steps, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: General experimental workflow for the HPLC-MS/MS analysis of long-chain hydroxy fatty acids.
Experimental Protocols
Sample Preparation
Accurate quantification of LC-HFAs begins with meticulous sample preparation to extract the lipids from the biological matrix and remove interfering substances.[1]
Materials:
-
0.9% NaCl solution
-
Internal Standards (e.g., deuterated analogs such as 12(S)-HETE-d8)[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Hexane
-
Ethyl acetate
-
Formic acid
Protocol for Lipid Extraction (modified Bligh-Dyer method): [1]
-
To 1 mL of biological sample (e.g., plasma, homogenized tissue), add an appropriate amount of deuterated internal standard.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 15 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen.
Protocol for Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Reconstitute the dried lipid extract in a small volume of 50% methanol.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 50% methanol to remove polar impurities.
-
Elute the hydroxy fatty acids with 5 mL of methanol or ethyl acetate.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Reversed-phase HPLC is commonly used to separate LC-HFAs based on their hydrophobicity.[2] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[3][4]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic LC-HFAs. The specific gradient will depend on the analytes of interest and should be optimized.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined.
Quantitative Data
The following tables provide examples of MRM transitions and retention times for selected long-chain hydroxy fatty acids. These values may vary depending on the specific HPLC conditions and instrumentation and should be optimized in your laboratory.
Table 1: HPLC-MS/MS Parameters for Hydroxyeicosatetraenoic Acids (HETEs)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 5-HETE | 319.2 | 115.1 | 15 | ~8.5 |
| 8-HETE | 319.2 | 155.1 | 15 | ~9.2 |
| 9-HETE | 319.2 | 167.1 | 15 | ~9.5 |
| 11-HETE | 319.2 | 179.1 | 12 | ~10.1 |
| 12-HETE | 319.2 | 179.1 | 12 | ~10.5[1] |
| 15-HETE | 319.2 | 219.1 | 12 | ~11.2 |
| 12(S)-HETE-d8 | 327.2 | 182.1 | 12 | ~10.5[5] |
Table 2: HPLC-MS/MS Parameters for Hydroxyoctadecadienoic Acids (HODEs)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 9-HODE | 295.2 | 171.1 | 15 | ~12.1[2] |
| 13-HODE | 295.2 | 195.1 | 12 | ~12.5[2] |
Table 3: HPLC-MS/MS Parameters for Dihydroxy Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 9,10-DiHOME | 313.2 | 171.1 | 18 | Varies |
| 12,13-DiHOME | 313.2 | 201.1 | 15 | Varies |
Signaling Pathways Involving Long-Chain Hydroxy Fatty Acids
Long-chain fatty acids and their hydroxylated metabolites are key signaling molecules that regulate gene expression and cellular processes.
PPAR Signaling Pathway
Long-chain fatty acids can directly bind to and activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that control the expression of genes involved in lipid metabolism and inflammation.[6][7][8][9]
Caption: Activation of PPAR signaling by long-chain fatty acids.
Sphingolipid Biosynthesis Pathway
Very-long-chain fatty acids (VLCFAs) are essential precursors for the synthesis of ceramides (B1148491) and more complex sphingolipids, which are critical components of cell membranes and are involved in signal transduction.[10][11][12][13]
Caption: Role of VLCFAs in the de novo sphingolipid biosynthesis pathway.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of long-chain hydroxy fatty acids in biological samples. Careful sample preparation and optimization of chromatographic and mass spectrometric conditions are paramount for achieving reliable and accurate results. This methodology is a valuable tool for researchers investigating the roles of these important lipid mediators in health and disease.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. PPARγ Modulates Long Chain Fatty Acid Processing in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Extraction of 16-Hydroxyhexadecanoic Acid from Plant Cuticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Hydroxyhexadecanoic acid (also known as Juniperic acid) is an omega-hydroxy fatty acid that serves as a key monomeric building block of cutin, the insoluble polyester (B1180765) that forms the structural framework of the plant cuticle.[1][2][3] The plant cuticle is the outermost protective layer of aerial plant organs, providing a barrier against environmental stresses.[4] Due to its bifunctional nature (a terminal hydroxyl group and a terminal carboxyl group), this compound and its derivatives, such as 10,16-dihydroxyhexadecanoic acid, are valuable for the synthesis of novel biopolymers, bio-resins, and lacquers.[5][6] Agro-industrial by-products, particularly tomato pomace and peels, represent a rich and low-cost source for the extraction of these cutin monomers.[5][7]
This document provides detailed protocols for the extraction, purification, and analysis of this compound and related cutin monomers from plant materials. The methods described focus on the depolymerization of the cutin polymer to release its constituent fatty acids.
Overall Experimental Workflow
The general procedure for isolating cutin monomers involves an initial removal of surface waxes, followed by the chemical breakdown (depolymerization) of the cutin polyester, and subsequent extraction and purification of the released monomers.
Caption: General workflow for this compound extraction.
Quantitative Data Summary
The efficiency of monomer extraction depends significantly on the chosen plant source and depolymerization method. Tomato peels are a well-studied source, rich in the C16 family of hydroxy fatty acids.
Table 1: Extraction Yields of Cutin Monomers from Tomato Peels
| Depolymerization Method | Primary Monomer Identified | Yield Range (%) | Source(s) |
|---|---|---|---|
| Alkaline Hydrolysis (NaOH) | 10,16-dihydroxyhexadecanoic acid | 81 - 96% | [5][8] |
| H₂O₂-Assisted Alkaline Hydrolysis | 10,16-dihydroxyhexadecanoic acid | 83 - 96% | [8] |
| Acid-Free Selective Precipitation | 10,16-dihydroxyhexadecanoic acid | Not specified | [5][8] |
Note: Yields are reported for 10,16-dihydroxyhexadecanoic acid, the principal cutin monomer in tomato, and are indicative of the efficiency of liberating C16 hydroxy acids.
Table 2: Comparison of Common Cutin Depolymerization Methods
| Method | Principle | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Saponification (Alkaline Hydrolysis) | Cleavage of ester bonds using a strong base (e.g., NaOH, KOH) to yield free fatty acids and glycerol (B35011). | Effective for bulk extraction; robust and widely used. | Can produce free fatty hydroxy acids that may undergo secondary reactions. | [9][10] |
| Transesterification (e.g., NaOMe) | Base-catalyzed exchange of the glycerol ester linkage with methanol (B129727), yielding fatty acid methyl esters (FAMEs). | Milder conditions; directly produces FAMEs suitable for GC analysis; good for quantification. | May result in incomplete depolymerization if conditions are too mild. | [10] |
| Hydrogenolysis (e.g., LiAlH₄) | Reductive cleavage of ester bonds, converting carboxyl and ester groups into primary alcohols. | Provides information on original ester linkages. | Reduces all functional groups to alcohols, requiring inference of original structure; harsh reagent. |[10] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis for Bulk Extraction of Cutin Monomers
This protocol is adapted from methods used for extracting cutin acids from tomato peels and is suitable for preparative-scale work.[7][8]
A. Materials and Reagents
-
Dried and milled plant material (e.g., tomato peels)
-
Solvents for dewaxing: n-hexane or chloroform:methanol (2:1, v/v)[4][10]
-
Sodium hydroxide (B78521) (NaOH) solution (3% w/w)
-
Hydrochloric acid (HCl), fuming 37%
-
Deionized water
B. Workflow Diagram
Caption: Step-by-step workflow for the alkaline hydrolysis protocol.
C. Detailed Procedure
-
Dewaxing: Before depolymerization, remove soluble cuticular lipids (waxes). Shake the dried plant material overnight in a suitable solvent like n-hexane or a chloroform:methanol mixture.[4][10] Centrifuge and discard the solvent. Repeat until the solvent is clear. Let the dewaxed material air-dry completely in a fume hood.
-
Hydrolysis: Mix the dewaxed plant material with a 3% (w/w) NaOH solution, typically at a ratio of 1:4 (e.g., 100 g of peels to 400 mL of NaOH solution).[7][8]
-
Heating: Heat the mixture under continuous stirring. Conditions can be varied, for example, 100°C for 30 minutes to 6 hours, or 130°C for 15 minutes.[7][8]
-
Filtration: After cooling, filter the mixture through a fine mesh to remove the spent peels and other solid residues. Collect the dark brown liquid filtrate.[7]
-
Acidification: While stirring, slowly add fuming HCl (37%) to the filtrate until the pH reaches 4.0-4.5. This will cause the free fatty acids to precipitate out of the solution.[8]
-
Isolation: Centrifuge the acidified solution to pellet the precipitated gummy residue containing the cutin monomers.[5]
-
Washing and Drying: Wash the pellet repeatedly with deionized water until it is acid-free (check with pH paper). The final product can be dried via lyophilization (freeze-drying) to yield the purified monomer extract.[7][8]
Protocol 2: Transesterification (Methanolysis) for Analytical Quantification
This protocol is ideal for preparing samples for Gas Chromatography (GC) analysis, as it directly converts the cutin monomers into their more volatile methyl ester derivatives. This method is adapted from a detailed protocol for plant lipid polyester analysis.[10]
A. Materials and Reagents
-
Dry, dewaxed plant material (approx. 5-10 mg)
-
Internal standards: methyl heptadecanoate and ω-pentadecalactone (1 mg/mL stocks)
-
Methyl acetate
-
Sodium methoxide (B1231860) (NaOMe) solution (e.g., 0.5 M in methanol or commercially prepared solution)
-
Methanol
-
Methylene (B1212753) dichloride (CH₂Cl₂)
-
Glacial acetic acid
-
Saline solution (0.5 M NaCl)
-
Anhydrous sodium sulfate (B86663)
B. Workflow Diagram
Caption: Step-by-step workflow for the transesterification protocol.
C. Detailed Procedure
-
Preparation: In a glass test tube with a PTFE-lined screw cap, place 5-10 mg of dry, dewaxed plant material.
-
Reagent Addition: Add internal standards (e.g., 25 µL each of methyl heptadecanoate and ω-pentadecalactone stocks). Add 0.9 mL of methyl acetate, 1.5 mL of sodium methoxide solution, and 3.6 mL of methanol.[10]
-
Reaction: Cap the tubes tightly and heat in a block heater at 60°C for 2 hours. Vortex the samples periodically (e.g., every 15 minutes) to ensure mixing.[10]
-
Extraction: Cool the samples to room temperature. To extract the resulting fatty acid methyl esters (FAMEs), add 10 mL of methylene dichloride (CH₂Cl₂), 1.5 mL of glacial acetic acid (to neutralize the NaOMe), and 5 mL of 0.5 M NaCl solution.[10]
-
Phase Separation: Vortex the mixture vigorously for 1 minute, then centrifuge at 800 x g for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the lower organic phase (CH₂Cl₂) to a clean tube.
-
Washing: Add 10 mL of 0.5 M NaCl solution to the collected organic phase, vortex for 1 minute, and centrifuge again. Discard the upper aqueous layer.
-
Drying and Concentration: Transfer the final organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water. The sample can then be concentrated under a gentle stream of nitrogen before derivatization and GC-MS analysis.
Protocol 3: Derivatization for GC-MS Analysis
Hydroxy fatty acids are not volatile enough for direct GC analysis. Their hydroxyl groups must be derivatized, typically by converting them to trimethylsilyl (B98337) (TMS) ethers.[8][10]
A. Materials and Reagents
-
Dried FAME extract from Protocol 2 (or dried extract from Protocol 1, which will require methylation first)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), can contain 1% TMCS
B. Detailed Procedure
-
Ensure the sample extract is completely dry. Evaporate any remaining solvent under a stream of nitrogen.
-
Add 100 µL of pyridine to dissolve the residue.[10]
-
Add 100 µL of BSTFA.[10]
-
Cap the vial tightly and heat at 100°C for 15 minutes to complete the silylation reaction.[10]
-
Cool the sample to room temperature. It is now ready for injection into the GC-MS. The TMS-derivatized hydroxy FAMEs are significantly more volatile and provide clear mass spectra.
References
- 1. Juniperic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CHEBI:55328 [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. xpublication.com [xpublication.com]
- 6. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uest.ntua.gr [uest.ntua.gr]
- 9. research.unipd.it [research.unipd.it]
- 10. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 16-Hydroxyhexadecanoic Acid as a Biomarker for Dietary Intake
Introduction
16-Hydroxyhexadecanoic acid, also known as juniperic acid, is an omega-hydroxy long-chain fatty acid.[1][2] It is a metabolite of palmitic acid, formed through the action of cytochrome P450 (CYP) monooxygenases in both plants and animals.[3][4] In plants, it is a key monomer for the biosynthesis of cutin and suberin, which are protective biopolymers in the plant cuticle and cell walls.[1][2][3] Due to its presence in various plant-based foods, this compound has emerged as a potential biomarker for the dietary intake of specific food products, such as fruits, vegetables, and cereals.[5][6][7] These application notes provide an overview of its metabolic pathway, dietary sources, and detailed protocols for its quantification in biological samples.
Metabolic Pathway of this compound
The primary route of this compound biosynthesis is the omega-hydroxylation of palmitic acid. This reaction is catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group at the terminal (omega) carbon of the fatty acid chain.[3][4] This process is a critical step in producing monomers for biopolymer synthesis in plants and is also a metabolic pathway in animals.[3]
Caption: Biosynthesis of this compound from Palmitic Acid.
Dietary Sources and Quantitative Data
This compound is found in a variety of food items, primarily of plant origin. Its presence in human samples may therefore indicate the consumption of these foods.[5][6] While extensive quantitative data correlating specific dietary interventions with plasma or urine concentrations are still emerging, its presence in certain foods makes it a promising candidate biomarker.[7]
| Food Item Category | Specific Examples | Potential as Biomarker | Reference |
| Cereal Products | Red Rice, Other Cereals | Consumption of specific whole grains | [5] |
| Legumes | Hyacinth Bean | Intake of certain legumes | [5] |
| Fruits & Vegetables | Elliott's Blueberry | General fruit and vegetable consumption | [5][6] |
| Beverages | Beer | Proposed as a potential biomarker for beer consumption | [6][7] |
Experimental Protocols for Quantification
The accurate quantification of this compound in biological matrices like plasma, serum, or urine is essential for its validation as a dietary biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.[3][8]
Experimental Workflow Overview
Caption: General workflow for this compound analysis.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for fatty acid analysis, but it requires a derivatization step to convert non-volatile fatty acids into volatile derivatives, such as Fatty Acid Methyl Esters (FAMEs) or Trimethylsilyl (TMS) esters.[9][10]
1. Sample Preparation and Lipid Extraction:
-
For Plasma/Serum: To 200 µL of plasma, add 300 µL of dPBS (Dulbecco's Phosphate-Buffered Saline) and an appropriate deuterated internal standard (e.g., Palmitic Acid-d3).[11]
-
Add 1 volume of methanol (B129727) to lyse cells and precipitate proteins. Acidify with HCl to a final concentration of 25 mM.[11]
-
Perform liquid-liquid extraction by adding 1 mL of iso-octane, vortexing vigorously, and centrifuging at 3000 x g for 1 minute to separate the layers.[11]
-
Transfer the upper organic layer containing the lipids to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[11]
2. Derivatization (Acid-Catalyzed Esterification to FAMEs):
-
To the dried lipid extract, add 3 mL of 0.6 M HCl in methanol.[12]
-
Cap the vial tightly and heat at 85°C for 1 hour in a water bath or heating block.[12]
-
Cool the sample to room temperature.
-
Add 3 mL of HPLC-grade hexane (B92381) and vortex to extract the FAMEs.[12]
-
Centrifuge at ~8000 rpm for 10 minutes to separate the phases.[12]
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for FAME analysis (e.g., Elite-5MS, 30 m x 0.25 mm ID, 0.25 µm df).[12]
-
Injection: Inject 1 µL of the sample in split mode (e.g., 10:1).[12]
-
Oven Program:
-
Initial temperature: 50°C, hold for 0.5 min.
-
Ramp 1: 30°C/min to 194°C, hold for 3.5 min.
-
Ramp 2: 5°C/min to 240°C, hold for 10 min.[12]
-
-
Carrier Gas: Helium.[12]
-
MS Parameters:
Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing fatty acids without derivatization, although derivatization can be used to improve sensitivity.[8][13] This protocol outlines a method for underivatized analysis.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described in the GC-MS protocol (Step 1).
-
After evaporating the organic solvent, reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., 100 µL of methanol/chloroform 1:1 v/v).
2. LC-MS Analysis:
-
LC Column: Use a C8 or C18 reversed-phase column (e.g., Ascentis Express RP amide, 50 mm x 2.1 mm, 1.8 µm).[14]
-
Mobile Phase A: Water with 1 mM ammonium (B1175870) acetate (B1210297) and 0.01% ammonia.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: Develop a suitable gradient to separate the fatty acids, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.[15]
-
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[8][15]
-
Analysis Mode: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurement.[8]
-
Scan Range: Set the scan range to include the m/z of this compound ([M-H]⁻ = 271.2273).
-
Quantification: Quantify using an internal standard and a standard curve prepared with a pure this compound standard.
-
Application Notes and Future Directions
-
Validity: While this compound is a promising biomarker, its utility depends on its specificity to certain foods and the correlation between intake and its concentration in biological fluids. Some studies have shown that plasma fatty acid levels can have a low correlation with dietary intake, highlighting the need for controlled intervention studies.[16]
-
Specificity: this compound is present in a range of plant-based foods, which may make it a good general marker for fruit and vegetable intake rather than a specific marker for a single food item.[5][6] Further research is needed to identify unique co-occurring metabolites that could increase specificity.
-
Future Research: Controlled dietary intervention studies are necessary to establish a clear quantitative relationship between the consumption of specific foods rich in this compound and its levels in plasma and urine.[17] This will be crucial for validating its use as a reliable dietary biomarker in epidemiological studies and for personalized nutrition.
References
- 1. Juniperic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 506-13-8 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0006294) [hmdb.ca]
- 7. Buy this compound | 506-13-8 [smolecule.com]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 14. Liquid chromatography–mass spectrometry (LC-MS) lipid analysis [bio-protocol.org]
- 15. jsbms.jp [jsbms.jp]
- 16. Plasma fatty acids: Biomarkers of dietary intake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caes.ucdavis.edu [caes.ucdavis.edu]
Synthesis of Polyesters from 16-Hydroxyhexadecanoic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of polyesters from 16-hydroxyhexadecanoic acid, a renewable long-chain hydroxy fatty acid. The resulting aliphatic polyesters are of significant interest for various biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and biodegradability. This document outlines two primary synthesis methodologies: direct polycondensation and enzymatic ring-opening polymerization, complete with detailed experimental protocols, characterization data, and potential applications in drug delivery.
Introduction
This compound is a naturally occurring ω-hydroxy fatty acid found as a component of plant cutin. Its bifunctional nature, possessing both a terminal hydroxyl and a terminal carboxylic acid group, makes it an ideal monomer for the synthesis of linear aliphatic polyesters. These polyesters are part of the broader class of polyhydroxyalkanoates (PHAs) and are valued for their tunable physicochemical properties, which can be tailored for specific biomedical applications.[1][2] The synthesis of polyesters from this monomer can be achieved through several routes, with direct polycondensation and enzymatic ring-opening polymerization of the corresponding macrolactone (16-hexadecanolide) being the most prominent.
Synthesis Methodologies
There are two primary pathways for the synthesis of polyesters from this compound: direct polycondensation of the hydroxy acid and ring-opening polymerization of its macrolactone, 16-hexadecanolide (B1673137).
Direct Polycondensation
Direct polycondensation is a straightforward method that involves the self-esterification of this compound at elevated temperatures, often with the aid of a catalyst to facilitate the removal of water and drive the polymerization reaction towards higher molecular weights.
Experimental Workflow for Direct Polycondensation
Caption: Workflow for direct polycondensation of this compound.
Enzymatic Ring-Opening Polymerization (e-ROP)
Enzymatic ring-opening polymerization is a green and highly specific method for polyester (B1180765) synthesis. It involves a two-step process: first, the cyclization of this compound to its macrolactone, 16-hexadecanolide, and second, the enzymatic polymerization of this cyclic monomer. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are highly effective catalysts for this reaction, which proceeds under milder conditions than direct polycondensation.[3][4]
Experimental Workflow for Enzymatic Ring-Opening Polymerization
Caption: Two-step workflow for enzymatic ring-opening polymerization.
Experimental Protocols
Protocol for Direct Polycondensation
Materials:
-
This compound
-
Catalyst (e.g., stannous octoate (Sn(Oct)₂), p-toluenesulfonic acid)
-
High-boiling point solvent (optional, e.g., diphenyl ether)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Place this compound (e.g., 10 g) and the catalyst (e.g., 0.1-0.5 mol%) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup.
-
Heat the reaction mixture to 180-220°C under a slow stream of nitrogen to remove any residual water.
-
Once the mixture is molten and homogenous, continue stirring at this temperature for 2-4 hours.
-
Gradually apply a high vacuum (<1 mmHg) to facilitate the removal of the water byproduct, driving the polymerization.
-
Continue the reaction under vacuum for an additional 4-8 hours, or until the desired viscosity is achieved.
-
Cool the reaction mixture to room temperature. The resulting polymer will be a solid.
-
For purification, dissolve the polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol for Synthesis of 16-Hexadecanolide
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene (B28343)
Procedure (Yamaguchi Macrolactonization):
-
Dissolve this compound in anhydrous toluene.
-
Add triethylamine to the solution.
-
Slowly add 2,4,6-trichlorobenzoyl chloride to the reaction mixture at room temperature and stir for 1-2 hours.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and heat it to reflux.
-
Slowly add the mixed anhydride (B1165640) solution prepared in step 3 to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.
-
After the addition is complete, continue refluxing for an additional 1-2 hours.
-
Cool the reaction mixture, filter to remove triethylamine hydrochloride, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 16-hexadecanolide.
Protocol for Enzymatic Ring-Opening Polymerization of 16-Hexadecanolide
Materials:
-
16-Hexadecanolide
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous toluene (optional, for solution polymerization)
-
Chloroform
-
Methanol
Procedure:
-
Dry the Novozym 435 under vacuum for 24 hours prior to use.
-
Place 16-hexadecanolide and the dried Novozym 435 (typically 10% w/w of the monomer) in a dry reaction vial.
-
For bulk polymerization, heat the mixture to 60-90°C with stirring. For solution polymerization, dissolve the monomer in anhydrous toluene before adding the enzyme and heating.
-
Allow the polymerization to proceed for 24-72 hours. The progress can be monitored by techniques such as GPC.
-
Terminate the reaction by cooling the mixture to room temperature and dissolving it in chloroform.
-
Remove the enzyme by filtration.
-
Precipitate the polymer by adding the chloroform solution to cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Data Presentation
The properties of polyesters synthesized from this compound can be tailored by the choice of synthesis method and reaction conditions. Below is a summary of typical quantitative data for these polymers.
| Property | Direct Polycondensation | Enzymatic ROP | Unit | Reference |
| Molecular Weight (Mw) | 10,000 - 40,000 | 20,000 - 80,000 | g/mol | [5] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.3 - 1.8 | - | [6] |
| Melting Temperature (Tm) | 70 - 85 | 75 - 90 | °C | |
| Glass Transition Temp. (Tg) | -30 to -20 | -25 to -15 | °C | |
| Crystallinity | 40 - 60 | 50 - 70 | % |
Note: The values presented are typical ranges and can vary based on specific reaction conditions and characterization methods. Data for closely related long-chain aliphatic polyesters may be included as representative examples due to the limited availability of a complete dataset for poly(this compound).
Application Notes: Drug Delivery Systems
Aliphatic polyesters derived from this compound are excellent candidates for developing controlled drug delivery systems due to their biocompatibility, biodegradability, and hydrophobic nature, which is suitable for encapsulating lipophilic drugs.[7][8]
Formulation of Drug-Loaded Microparticles
Protocol for Microparticle Formulation by Emulsion-Solvent Evaporation:
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
Dichloromethane (DCM) or chloroform
-
Aqueous solution of a surfactant (e.g., 1% w/v polyvinyl alcohol (PVA))
Procedure:
-
Dissolve a known amount of poly(this compound) and the drug in DCM to form the oil phase.
-
Add the oil phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microparticles.
-
Collect the microparticles by centrifugation, wash them several times with deionized water to remove the surfactant, and then lyophilize to obtain a dry powder.
Workflow for Microparticle Formulation
Caption: Workflow for formulating drug-loaded microparticles.
Characterization and In Vitro Drug Release
Characterization:
-
Size and Morphology: Scanning Electron Microscopy (SEM)
-
Drug Loading and Encapsulation Efficiency: UV-Vis spectrophotometry or HPLC after extracting the drug from a known amount of microparticles.
-
Thermal Properties: Differential Scanning Calorimetry (DSC)
-
Crystallinity: X-ray Diffraction (XRD)
In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded microparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of drug released in the aliquot using a suitable analytical method (e.g., UV-Vis, HPLC).
-
Plot the cumulative drug release as a function of time to determine the release profile.
Biocompatibility and Degradation
Polyesters of long-chain hydroxy acids are generally considered biocompatible.[9] Their degradation occurs via hydrolysis of the ester bonds, and the degradation rate is influenced by factors such as molecular weight, crystallinity, and the surrounding environment.[10][11] The degradation products, including this compound, are generally non-toxic and can be metabolized by the body. In vitro degradation studies can be performed by incubating the polymer in a buffer solution (e.g., PBS) at 37°C and monitoring changes in mass loss, molecular weight, and morphology over time.
Conclusion
The synthesis of polyesters from this compound offers a versatile platform for the development of biodegradable materials for biomedical applications. Both direct polycondensation and enzymatic ring-opening polymerization provide effective routes to these polymers, with the latter offering milder reaction conditions and better control over the polymer architecture. The resulting polyesters can be readily formulated into drug delivery systems, such as microparticles, for the controlled release of therapeutic agents. Further research into the optimization of synthesis conditions and the exploration of in vivo applications will continue to expand the utility of these promising biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis of high molecular weight poly(ricinoleic acid) via direct solution polycondensation in hydrophobic ionic liquids - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biodegradation of polyhydroxyalkanoates: current state and future prospects [frontiersin.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Applikationsprotokoll: Derivatisierung von 16-Hydroxyhexadecansäure für die chromatographische Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von 16-Hydroxyhexadecansäure (auch bekannt als Juniperinsäure), einer langkettigen Omega-Hydroxyfettsäure, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit der Analyten zu erhöhen, die chromatographische Auflösung zu verbessern und die Nachweisempfindlichkeit zu steigern.
Einleitung
16-Hydroxyhexadecansäure ist ein wichtiger Bestandteil von pflanzlichem Cutin und Suberin und spielt eine Rolle in verschiedenen biologischen Prozessen.[1] Ihre quantitative Analyse ist für die Agrarwissenschaft, die Materialforschung und die biomedizinische Forschung von Bedeutung. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität, bedingt durch die Carboxyl- und die Hydroxylgruppe, ist eine direkte Analyse mittels GC nur schwer möglich.[2][3] Auch in der HPLC kann eine Derivatisierung die Retentionseigenschaften verbessern und die Detektion, insbesondere bei niedrigen Konzentrationen, ermöglichen.
Dieses Applikationsprotokoll stellt zwei bewährte Methoden für die GC-MS-Analyse und eine Methode für die HPLC-Analyse vor, um eine zuverlässige und reproduzierbare Quantifizierung von 16-Hydroxyhexadecansäure zu gewährleisten.
Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)
Für die GC-MS-Analyse ist die Umwandlung der polaren funktionellen Gruppen in flüchtige Derivate unerlässlich. Hier werden zwei gängige und effektive Methoden vorgestellt: die einstufige Silylierung beider funktioneller Gruppen und eine zweistufige Methode, bestehend aus Veresterung und anschließender Silylierung.
Methode 1: Einstufige Silylierung mit BSTFA
Diese Methode ist schnell und effizient, da sie sowohl die Carboxyl- als auch die Hydroxylgruppe in einem einzigen Reaktionsschritt in ihre Trimethylsilyl (TMS)-Derivate umwandelt.[2][3] Als Silylierungsmittel wird häufig N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), verwendet.[2][4][5]
Experimentelles Protokoll:
-
Probenvorbereitung: Eine bekannte Menge der 16-Hydroxyhexadecansäure (z. B. 1 mg) in ein Reaktionsgefäß einwiegen. Die Probe sollte wasserfrei sein, da Feuchtigkeit mit dem Silylierungsmittel reagiert. Gegebenenfalls die Probe unter einem Stickstoffstrom trocknen.
-
Lösungsmittel zugeben: Die getrocknete Probe in einem aprotischen Lösungsmittel (z. B. 100 µL Pyridin oder Acetonitril) lösen.
-
Derivatisierungsmittel zugeben: 100 µL BSTFA mit 1 % TMCS zugeben. Das Reagenz sollte im Überschuss zugegeben werden, um eine vollständige Derivatisierung sicherzustellen.
-
Reaktion: Das Reaktionsgefäß fest verschließen und für 60 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren.
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Die derivatisierte Probe kann direkt für die GC-MS-Analyse verwendet werden.
Abbildung 1: Workflow der einstufigen Silylierung für die GC-MS-Analyse.
Methode 2: Zweistufige Derivatisierung (Veresterung und Silylierung)
Diese Methode bietet eine hohe Spezifität, indem zuerst die Carboxylgruppe durch Veresterung (z. B. mit BF₃-Methanol) in einen Methylester umgewandelt und anschließend die Hydroxylgruppe silyliert wird. Dies kann in komplexen Matrizes vorteilhaft sein, um Nebenreaktionen zu minimieren.[3]
Experimentelles Protokoll:
Schritt 1: Veresterung der Carboxylgruppe
-
Probenvorbereitung: Eine bekannte Menge der 16-Hydroxyhexadecansäure (z. B. 1 mg) in ein Reaktionsgefäß einwiegen.
-
Reagenz zugeben: 1 mL einer 14%igen Lösung von Bortrifluorid (BF₃) in Methanol zugeben.
-
Reaktion: Das Gefäß fest verschließen und für 15 Minuten bei 60 °C erhitzen.
-
Extraktion: Nach dem Abkühlen 1 mL Wasser und 1 mL Hexan zugeben. Kräftig schütteln und die Phasen trennen lassen.
-
Probengewinnung: Die obere Hexan-Phase, die den Methylester enthält, in ein sauberes Gefäß überführen. Den Extraktionsschritt ggf. wiederholen, um die Ausbeute zu maximieren.
-
Trocknung: Die Hexan-Phase über wasserfreiem Natriumsulfat trocknen und anschließend unter einem leichten Stickstoffstrom zur Trockne eindampfen.
Schritt 2: Silylierung der Hydroxylgruppe
-
Lösungsmittel zugeben: Den getrockneten Methylester in 100 µL eines aprotischen Lösungsmittels (z. B. Pyridin) lösen.
-
Derivatisierungsmittel zugeben: 100 µL BSTFA zugeben.
-
Reaktion: Das Reaktionsgefäß verschließen und für 30 Minuten bei 60 °C erhitzen.
-
Abkühlen und Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-MS-Analyse.
Abbildung 2: Workflow der zweistufigen Derivatisierung für die GC-MS-Analyse.
Derivatisierung für die Hochleistungsflüssigkeitschromatographie (HPLC)
Für die HPLC-Analyse, insbesondere bei Verwendung eines UV- oder Fluoreszenzdetektors, werden Derivatisierungsreagenzien eingesetzt, die eine chromophore oder fluorophore Gruppe an das Molekül binden. Pentafluorbenzylbromid (PFBBr) ist ein gängiges Reagenz zur Derivatisierung von Carbonsäuren, das eine stark elektronenaffine Gruppe einführt und somit eine hoch empfindliche Detektion mittels Elektroneneinfang-Detektor (ECD) in der GC oder UV-Detektion in der HPLC ermöglicht.
Methode 3: PFB-Br Derivatisierung für die HPLC-UV-Analyse
Diese Methode wandelt die Carboxylgruppe in einen Pentafluorbenzylester um. Die Hydroxylgruppe bleibt in der Regel unverändert, kann aber die chromatographischen Eigenschaften beeinflussen.
Experimentelles Protokoll:
-
Probenvorbereitung: Eine bekannte Menge 16-Hydroxyhexadecansäure in einem geeigneten Lösungsmittel (z. B. Acetonitril) lösen.
-
Reagenzien zugeben: Zur Probelösung eine Lösung von PFB-Br (z. B. 1 % in Acetonitril) und einen Katalysator (z. B. Diisopropylethylamin, DIPEA) im Überschuss zugeben.
-
Reaktion: Das Reaktionsgefäß verschließen und für 60 Minuten bei 60 °C schütteln oder erhitzen.
-
Aufarbeitung: Nach dem Abkühlen das Lösungsmittel unter einem Stickstoffstrom entfernen.
-
Rekonstitution: Den Rückstand in der mobilen Phase oder einem geeigneten Lösungsmittel für die HPLC-Analyse aufnehmen.
Abbildung 3: Workflow der PFB-Br-Derivatisierung für die HPLC-Analyse.
Quantitative Daten
Die folgende Tabelle fasst typische quantitative Parameter für die beschriebenen Derivatisierungsmethoden zusammen. Es ist zu beachten, dass die genauen Werte für die Nachweis- (LOD) und Bestimmungsgrenze (LOQ) stark von der verwendeten instrumentellen Konfiguration (GC-MS-System, HPLC-Detektor) abhängen. Die hier angegebenen Werte sind Schätzungen basierend auf der Literatur für ähnliche Analyten.[6]
| Parameter | Methode 1: GC-MS (Silylierung) | Methode 2: GC-MS (Veresterung + Silylierung) | Methode 3: HPLC-UV (PFB-Br) |
| Derivat | Bis-TMS-16-Hydroxyhexadecanoat | 16-TMS-Hydroxyhexadecansäure-methylester | 16-Hydroxyhexadecansäure-pentafluorbenzylester |
| Reaktionsausbeute | > 95 % | > 95 % | > 90 % |
| LOD (geschätzt) | 0,1 - 1,0 µg/L | 0,1 - 1,0 µg/L | 1 - 10 µg/L |
| LOQ (geschätzt) | 0,3 - 4,0 µg/L | 0,3 - 4,0 µg/L | 5 - 50 µg/L |
| Vorteile | Schnell, einstufig | Hohe Spezifität | Gut für HPLC-UV geeignet |
| Nachteile | Empfindlich gegenüber Feuchtigkeit | Zweistufig, zeitaufwändiger | Geringere Flüchtigkeit für GC |
Schlussfolgerung
Die Wahl der geeigneten Derivatisierungsmethode hängt von der Probenmatrix, den verfügbaren Instrumenten und den spezifischen Anforderungen der Analyse ab. Für die routinemäßige quantitative Analyse von 16-Hydroxyhexadecansäure mittels GC-MS ist die einstufige Silylierung mit BSTFA aufgrund ihrer Einfachheit und Effizienz oft die Methode der Wahl. Die zweistufige Methode kann bei komplexen Proben vorteilhaft sein, um die Selektivität zu erhöhen. Für die Analyse mittels HPLC bietet die Derivatisierung mit PFB-Br eine robuste Methode zur empfindlichen UV-Detektion. Alle vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von quantitativen Assays für 16-Hydroxyhexadecansäure in verschiedenen Forschungs- und Entwicklungsumgebungen.
References
- 1. 16-Hydroxyhexadecanoic acid | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Use of 16-Hydroxyhexadecanoic Acid as a Standard in Fatty Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Hydroxyhexadecanoic acid, also known as juniperic acid, is a C16 omega-hydroxy fatty acid. It is a significant monomeric component of plant cutin and suberin, the protective biopolyesters covering aerial and underground plant organs, respectively.[1][2] In animals, it is a metabolite of palmitic acid, formed via omega-hydroxylation by cytochrome P450 enzymes.[3][4] Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxyl group, makes it a unique lipid molecule. In analytical chemistry, particularly in the field of lipidomics, the use of appropriate standards is crucial for accurate quantification. This compound can serve as a valuable standard for the analysis of other hydroxy fatty acids, long-chain fatty acids, and as a quantification marker for cutin and suberin depolymerization products.
These application notes provide detailed protocols for the use of this compound as both an external and internal standard for quantitative analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the preparation of standard solutions and for setting up analytical instrumentation.
| Property | Value |
| Synonyms | Juniperic acid, 16-Hydroxypalmitic acid |
| Molecular Formula | C₁₆H₃₂O₃ |
| Molecular Weight | 272.42 g/mol |
| Monoisotopic Mass | 272.235145 amu |
| CAS Number | 506-13-8 |
| Physical State | Solid |
| Melting Point | 94-98 °C |
| Solubility | Soluble in DMF, DMSO, Ethanol |
Protocol 1: Quantitative Analysis of Hydroxy Fatty Acids by GC-MS using this compound as an External Standard
This protocol describes the use of this compound as an external standard to generate a calibration curve for the quantification of other hydroxy fatty acids in a biological sample. Derivatization is a critical step to increase the volatility and thermal stability of the analyte for GC-MS analysis.
Experimental Workflow for GC-MS Analysis
Methodology
1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., methanol). b. Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation: a. Lipid Extraction: Extract total lipids from the sample (e.g., 50 mg of homogenized plant tissue or 100 µL of plasma) using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v). b. Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 2 mL of 0.5 M KOH in methanol and incubate at 80°C for 1 hour to release fatty acids from complex lipids. c. Acidification and Extraction: After cooling, acidify the mixture to pH 2-3 with 6 M HCl. Extract the free fatty acids three times with 2 mL of hexane (B92381). Pool the hexane fractions and evaporate to dryness.
3. Derivatization (Silylation): a. To the dried residue of each standard and sample, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). b. Seal the vials tightly and incubate at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) esters.[5]
4. GC-MS Analysis: a. Inject 1 µL of the derivatized solution into the GC-MS system. b. Use the instrumental parameters outlined in the table below.
GC-MS Instrument Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 120°C (hold 2 min), ramp to 300°C at 5°C/min, hold 10 min |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | For 16-HHA-TMS: e.g., m/z 343 [M-CH₃]⁺, m/z 175 |
Data Presentation: Calibration Curve Data
The following table presents representative data for a calibration curve of this compound TMS-derivative.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 50,000 |
| 5.0 | 245,000 |
| 10.0 | 510,000 |
| 25.0 | 1,280,000 |
| 50.0 | 2,550,000 |
| 100.0 | 5,200,000 |
| Linearity (R²) | > 0.998 |
Protocol 2: Quantitative Analysis of Fatty Acids by LC-MS/MS using this compound as an Internal Standard
This protocol details the use of this compound as an internal standard (IS) for the quantification of a target analyte (e.g., another C16 hydroxy fatty acid) in a biological matrix. The IS is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response.
Experimental Workflow for LC-MS/MS Analysis
References
Application Notes and Protocols for 16-Hydroxyhexadecanoic Acid Derivatives in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the industrial uses of 16-hydroxyhexadecanoic acid and its derivatives. The information presented is intended to facilitate further research and development in the fields of fragrances, biopolymers, and cosmetics.
Fragrance Industry: Synthesis of Macrocyclic Musks
This compound is a key precursor for the synthesis of macrocyclic lactones, which are highly valued in the fragrance industry for their musk-like scents.[1] One of the most notable derivatives is Ambrettolide ((E)-7-Hexadecen-1,16-olide), a powerful and sought-after musk fragrance.[2]
Application Note: Synthesis of Ambrettolide
The synthesis of ambrettolide from derivatives of this compound, often sourced from natural products like lac resin, involves a multi-step chemical transformation.[2] The key step is an intramolecular esterification (lactonization) to form the macrocyclic ring.[3] Various synthetic strategies exist, including those that start from threo-aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of lac.[2]
Quantitative Data Summary: Synthesis of Ambrettolide Intermediates and Analogs
| Starting Material | Intermediate/Product | Reagents/Conditions | Yield (%) | Reference |
| threo-Aleuritic acid | Methyl aleuritate | Dry methanol (B129727), BF3.Et2O | - | [2] |
| Methyl aleuritate | Half-ester | Dry acetone (B3395972), conc. H2SO4, KMnO4/AcOH | - | [2] |
| Half-ester | threo-Isoaleuritic acid | LAH/THF, 10% H2SO4 | - | [2] |
| threo-Isoaleuritic acid | 16-hydroxy-(E)-7-hexadecenoic acid | Imidazole, chlorodiphenyl phosphine, iodine in 1,4-dioxane (B91453) | Quantitative | [2] |
| Methyl 16-hydroxy-(E)-7-hexadecenoate | Ambrettolide | MgCl2·6H2O, distillation | - | [2] |
| trans-16-hydroxy-9-hexadecenoic acid | cis-Isoambrettolide precursor | H2O2, formic acid; hydrolysis | - | [3] |
Experimental Protocol: Facile Synthesis of Ambrettolide from threo-Aleuritic Acid Derivative
This protocol is based on the work of Majee et al.[2]
Materials:
-
Methyl aleuritate
-
Dry acetone
-
Concentrated sulfuric acid
-
Potassium permanganate (B83412) (KMnO4)
-
Glacial acetic acid
-
Diethyl ether
-
7% aqueous sodium carbonate
-
Lithium aluminum hydride (LAH)
-
Dry tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid
-
Ethyl acetate
-
Imidazole
-
Chlorodiphenyl phosphine
-
Iodine
-
1,4-Dioxane
-
Dry methanol
-
Boron trifluoride etherate (BF3·Et2O)
-
Magnesium chloride hexahydrate (MgCl2·6H2O)
Procedure:
-
Preparation of the Half-Ester:
-
Dissolve methyl aleuritate in dry acetone containing a catalytic amount of concentrated sulfuric acid.
-
Stir the solution for 1 hour and leave it at room temperature for 2 hours.
-
Neutralize the solution with 30% aqueous KOH.
-
Add finely powdered KMnO4 and glacial acetic acid in portions over 1 hour with continuous stirring.
-
Continue stirring for an additional 3 hours, refluxing the mixture during the last hour.
-
Filter the solution and distill off the acetone.
-
Extract the residue with diethyl ether.
-
Separate the ethereal solution by treatment with 7% aqueous sodium carbonate to isolate the half-ester.
-
-
Reduction to threo-Isoaleuritic Acid:
-
Reduce the half-ester in dry THF with LAH under agitation and leave it overnight.
-
Carefully quench the excess LAH with a few drops of water.
-
Acidify with cold dilute HCl.
-
Extract with 5% NaHCO3.
-
Acidify the bicarbonate extract and perform deacetonation by boiling for 30 minutes.
-
Extract the product with ethyl acetate.
-
-
Synthesis of 16-hydroxy-(E)-7-hexadecenoic Acid:
-
Treat the threo-isoaleuritic acid with imidazole, chlorodiphenyl phosphine, and iodine in 1,4-dioxane for 2 hours to yield 16-hydroxy-(E)-7-hexadecenoic acid.
-
-
Esterification:
-
Esterify the resulting acid with dry methanol containing BF3·Et2O to afford methyl 16-hydroxy-(E)-7-hexadecenoate.
-
-
Lactonization to Ambrettolide:
-
Distill the methyl 16-hydroxy-(E)-7-hexadecenoate with MgCl2·6H2O to yield ambrettolide.
-
Visualization of Ambrettolide Synthesis Workflow
Caption: Workflow for the synthesis of Ambrettolide.
Polymer Industry: Bioplastics and Coatings
This compound and its dihydroxy derivatives, such as 10,16-dihydroxyhexadecanoic acid, are valuable monomers for the production of biodegradable polymers and coatings.[4] These monomers can be sourced from plant cutin, a renewable resource found in agricultural waste like tomato peels.[4]
Application Note: Development of Bio-based Coatings
Cutin-derived monomers can be formulated with other bio-based monomers like glycerol (B35011) and citric acid to create crosslinked polyesters.[1] These polyesters can be used as environmentally friendly alternatives to conventional fossil-based resins in applications such as protective coatings for metal packaging.[1][4]
Quantitative Data Summary: Physicochemical Properties of Cutin-Based Polyester (B1180765) Coatings
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 45–55 °C | [1] |
| Water Contact Angle | ~100° (hydrophobic) | [1] |
| Solvent Resistance (MEK double rubs) | >100 | [1] |
| Adhesion Strength to Steel | >2 MPa | [1] |
| Elongation at Break (Tomato Cutin) | 27% | [1] |
| Young's Modulus (Tomato Cutin) | 45 MPa | [1] |
Experimental Protocol: Preparation of Crosslinked Polyester Coatings from Cutin Monomers
This protocol is a generalized procedure based on the principles described by Ruffini et al.[1]
Materials:
-
10,16-dihydroxyhexadecanoic acid (extracted from tomato peels)
-
Glycerol
-
Citric acid
-
2,5-furandicarboxylic acid (optional)
-
Metal substrate (e.g., steel panel)
-
Methyl ethyl ketone (MEK)
Procedure:
-
Monomer Formulation:
-
Combine the desired ratios of 10,16-dihydroxyhexadecanoic acid, glycerol, citric acid, and any other co-monomers in a reaction vessel.
-
-
Polymerization:
-
Heat the monomer mixture under an inert atmosphere (e.g., nitrogen) with stirring. The reaction temperature and time will depend on the specific formulation and desired polymer properties. A typical range could be 150-200°C for several hours.
-
Monitor the reaction progress by measuring properties like acid value or viscosity.
-
-
Coating Application:
-
Dissolve the resulting polyester resin in a suitable solvent to achieve the desired application viscosity.
-
Apply the coating solution to a prepared metal substrate using a standard method such as spin coating, dip coating, or bar coating.
-
-
Curing:
-
Cure the coated substrate in an oven at a specified temperature and time to induce crosslinking and form a durable film.
-
-
Characterization:
-
Wettability: Measure the water contact angle using a goniometer.
-
Solvent Resistance: Perform the MEK rub test by rubbing the surface with a cloth soaked in MEK and counting the number of double rubs until the coating is removed.
-
Adhesion: Use a pull-off adhesion tester to measure the force required to detach the coating from the substrate.
-
Mechanical Properties: Use techniques like tensile testing to determine elongation at break and Young's modulus.
-
Caption: Logical steps for formulating an O/W cosmetic emulsion.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of 16-Hydroxyhexadecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 16-hydroxyhexadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: The main challenges in quantifying this compound stem from its chemical properties and the complexity of the matrices in which it is often found. Key challenges include:
-
Low Volatility: Due to its long carbon chain and polar hydroxyl and carboxyl groups, this compound has a high boiling point and low volatility, making it unsuitable for direct analysis by gas chromatography (GC).[1][2]
-
High Polarity: The polar functional groups can lead to poor chromatographic peak shape (tailing) and adsorption to active sites in the GC system.[1][3]
-
Matrix Effects: In complex biological samples, co-eluting matrix components can interfere with the ionization of this compound in liquid chromatography-mass spectrometry (LC-MS), leading to ion suppression or enhancement and inaccurate quantification.[4][5]
-
Sample Preparation: Efficient extraction from complex matrices like plant cutin or biological fluids is crucial and can be challenging, potentially leading to low recovery.[6][7]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a critical step for the successful analysis of this compound by GC-MS. It converts the non-volatile and polar analyte into a more volatile and less polar derivative.[1][2] This is achieved by reacting the polar functional groups (hydroxyl and carboxyl) with a derivatizing agent. The resulting derivatives are more amenable to GC analysis, leading to improved peak shape, reduced adsorption, and better sensitivity.[1][2]
Q3: What are the common derivatization methods for this compound for GC-MS analysis?
A3: The two most common derivatization methods for this compound for GC-MS analysis are silylation and esterification.
-
Silylation: This method replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]
-
Esterification: This method, typically acid-catalyzed, converts the carboxylic acid group to a methyl ester (fatty acid methyl ester or FAME). A common reagent is BF3-methanol.[1] If both the hydroxyl and carboxyl groups need to be derivatized, a subsequent silylation step is required for the hydroxyl group.
Q4: I am observing poor peak shape (tailing) in my GC-MS analysis. What could be the cause and how can I fix it?
A4: Peak tailing for derivatized this compound in GC-MS can be caused by several factors:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining underivatized analyte will have poor chromatographic behavior. Ensure optimal reaction conditions (temperature, time, and reagent excess).[2]
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte. Using a deactivated liner and a high-quality, inert GC column is crucial.[8][9] Regularly replacing the liner and trimming the column can also help.
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing. Try injecting a smaller volume or a more dilute sample.
Q5: My recovery of this compound is low. What are the potential causes and troubleshooting steps?
A5: Low recovery can occur during sample extraction or analysis. Here are some common causes and solutions:
-
Inefficient Extraction: The extraction method may not be suitable for your sample matrix. For plant cutin, for example, a depolymerization step (e.g., transesterification with NaOMe in methanol) is necessary to release the monomer.[7] For biological fluids, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) need to be optimized.[4][5]
-
Adsorption: The analyte can adsorb to glassware or plasticware during sample preparation. Using silanized glassware can minimize this.
-
Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases at high temperatures) could potentially lead to degradation.
-
Instrumental Issues: Leaks in the GC or LC system can lead to sample loss.[8][10]
Q6: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A6: Matrix effects are a significant challenge in LC-MS/MS and can lead to inaccurate quantification.[11] Here are some strategies to minimize them:
-
Effective Sample Preparation: Use robust sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] Protein precipitation is a simpler but often less effective method.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, using a different column chemistry, or employing a longer column.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.
-
Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that matches your sample matrix can help to compensate for matrix effects.
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No peak or very small peak | Incomplete derivatization | Optimize derivatization conditions (time, temperature, reagent concentration).[2] |
| Injection problem | Check syringe for blockage; ensure correct injection volume and speed.[9] | |
| Leak in the injector | Perform a leak check of the GC inlet.[8] | |
| Analyte degradation in the inlet | Use a deactivated liner and lower the injector temperature. | |
| Peak tailing | Incomplete derivatization | Ensure complete derivatization by optimizing the reaction.[2] |
| Active sites in the GC system | Use a deactivated inlet liner; replace the septum; trim the column; use an inert column.[3][9] | |
| Column contamination | Bake out the column at a high temperature or rinse with solvent. | |
| Ghost peaks | Carryover from previous injection | Run a blank solvent injection to check for carryover. Clean the syringe and injector. |
| Contaminated syringe or solvent | Use high-purity solvents and clean the syringe thoroughly between injections.[9] | |
| Septum bleed | Use a high-quality, low-bleed septum and ensure the injector temperature is not too high. | |
| Irreproducible results | Inconsistent injection volume | Use an autosampler for precise injections. |
| Sample degradation | Analyze samples as soon as possible after preparation. | |
| Variability in derivatization | Ensure consistent derivatization conditions for all samples and standards. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity | Ion suppression due to matrix effects | Improve sample cleanup (e.g., use SPE); optimize chromatographic separation to avoid co-elution.[4][5] |
| Poor ionization | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). | |
| Incorrect mobile phase pH | Adjust mobile phase pH to promote ionization of the analyte. | |
| High background noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system. |
| Matrix interference | Improve sample cleanup. | |
| Inconsistent retention time | Column degradation | Replace the column. |
| Changes in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. | |
| Pump malfunction | Check the LC pump for leaks and ensure it is delivering a stable flow rate. | |
| Poor peak shape | Column void or contamination | Replace the column; use a guard column.[10] |
| Inappropriate mobile phase | Ensure the sample solvent is compatible with the mobile phase. | |
| Secondary interactions with the stationary phase | Try a different column chemistry. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound via Silylation
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) derivative for GC-MS analysis.
1. Sample Preparation (from Plant Cutin)
-
Isolate the plant cuticle using enzymatic methods (e.g., pectinase (B1165727) and cellulase (B1617823) digestion).
-
Depolymerize the cutin by refluxing in 3% (w/v) sodium methoxide (B1231860) in anhydrous methanol (B129727) for 2 hours. This will yield fatty acid methyl esters.[7]
-
Neutralize the reaction mixture with acetic acid and extract the methyl esters with dichloromethane.
-
Wash the organic phase with a saline solution and dry over anhydrous sodium sulfate.[7]
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried sample residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][2]
-
Add an appropriate solvent if necessary (e.g., acetonitrile (B52724) or pyridine).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2]
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Parameters (Example)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
1. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma, add an internal standard (e.g., this compound-d4).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
For cleaner samples, perform solid-phase extraction (SPE).
-
Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a low percentage of organic solvent in water (e.g., 10% methanol) to remove polar interferences.
-
Elute the analyte with methanol or acetonitrile.[12]
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[13]
2. LC-MS/MS Parameters (Example)
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-10 min ramp to 95% B, 10-12 min hold at 95% B, 12-12.1 min return to 10% B, 12.1-15 min hold at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M-H]⁻ for this compound (m/z 271.2).
-
Product Ions: Select 2-3 characteristic fragment ions for quantification and confirmation.
-
Data Presentation
Table 1: Comparison of Derivatization Methods for GC-MS Analysis of this compound
| Derivatization Method | Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | 60-70°C for 30-60 min[2] | Derivatizes both hydroxyl and carboxyl groups in one step; effective for a wide range of compounds.[1] | Derivatives can be moisture-sensitive; reagent can be harsh on the GC column. |
| Esterification (FAMEs) | BF3-methanol | 50-60°C for 60 min[1] | Produces stable derivatives; clean mass spectra. | Only derivatizes the carboxyl group; a second step is needed for the hydroxyl group. |
| Two-step (Esterification + Silylation) | 1. BF3-methanol2. BSTFA | 1. 50-60°C for 60 min2. 60-70°C for 30-60 min | Derivatizes both functional groups, leading to stable and volatile compounds. | More time-consuming and involves multiple steps. |
Visualizations
Caption: Experimental workflow for GC-MS quantification.
Caption: Troubleshooting low recovery issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. scribd.com [scribd.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. metabolomics.se [metabolomics.se]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Derivatization of 16-HHA for GC-MS Analysis
Welcome to the technical support center for the derivatization of 16-hydroxyhexadecanoic acid (16-HHA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 16-HHA necessary for GC-MS analysis?
A1: 16-HHA is a long-chain hydroxy fatty acid containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. These polar groups make the molecule non-volatile and prone to strong intermolecular hydrogen bonding.[1] Direct GC-MS analysis is challenging due to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column.[2][3] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.
Q2: What is the recommended derivatization strategy for 16-HHA?
A2: A two-step derivatization procedure is highly recommended for 16-HHA. This involves:
-
Esterification: The carboxylic acid group is converted to a methyl ester.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether.
This sequential approach ensures that both polar functional groups are effectively derivatized, leading to a volatile and stable compound for GC-MS analysis.[1]
Q3: Which reagents are best for the two-step derivatization of 16-HHA?
A3: For optimal results, the following reagents are commonly used:
-
Esterification: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) is a widely used and effective reagent for the esterification of fatty acids.[4]
-
Silylation: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a powerful silylating agent for hydroxyl groups.[5][6]
Q4: Can I perform a single-step derivatization for 16-HHA?
A4: While some silylating reagents can derivatize both carboxylic acids and hydroxyl groups, a two-step approach is generally more robust and ensures complete derivatization of both functional groups, which can have different reactivities.[6] A single-step silylation might lead to incomplete derivatization of the sterically hindered carboxylic acid group, resulting in poor quantification and peak shape.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and analysis of 16-HHA.
Problem 1: Low or No Peak for Derivatized 16-HHA
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Moisture Contamination: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture will deactivate the derivatization reagents.[6]- Reagent Degradation: Use fresh derivatization reagents. Silylating agents are particularly moisture-sensitive and should be stored in a desiccator.- Insufficient Reagent: Use a sufficient molar excess of the derivatization reagents. A general guideline is a 2:1 molar ratio of silylating reagent to active hydrogen.[5]- Suboptimal Reaction Conditions: Optimize reaction time and temperature for both esterification and silylation steps. Refer to the detailed protocol below for recommended conditions. |
| Sample Loss During Preparation | - Evaporation: When evaporating solvents, use a gentle stream of nitrogen and avoid excessive heat to prevent loss of the analyte.- Extraction Inefficiency: If performing a liquid-liquid extraction to purify the derivatives, ensure the pH and solvent polarity are optimal for partitioning your derivatized 16-HHA into the organic layer. |
| GC-MS System Issues | - Injector Problems: A contaminated or active injector liner can lead to analyte adsorption. Use a deactivated liner and perform regular maintenance.- Column Issues: The GC column may be degraded or not suitable for the analysis of long-chain fatty acid derivatives. A non-polar or medium-polarity column is generally recommended.[2]- Leak in the System: Check for leaks in the GC-MS system, which can lead to poor sensitivity.[7] |
Problem 2: Tailing or Broad Peaks
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | As mentioned above, incomplete derivatization leaves polar functional groups exposed, leading to poor peak shape. Re-evaluate your derivatization procedure. |
| Active Sites in the GC System | - Injector Liner: Use a deactivated liner. Silanizing the liner can further reduce active sites.- GC Column: Condition the column according to the manufacturer's instructions. If the column is old, it may need to be replaced. |
| Improper GC Conditions | - Initial Oven Temperature: A low initial oven temperature can cause band broadening. Optimize the temperature program.- Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape. Ensure the flow rate is set appropriately for your column dimensions. |
Problem 3: Presence of Unexpected Peaks (Byproducts)
| Potential Cause | Troubleshooting Steps |
| Side Reactions During Esterification | - Isomerization: Prolonged heating or harsh acidic conditions with BF3-methanol can potentially cause isomerization of unsaturated fatty acids, though this is less of a concern for the saturated 16-HHA.[8]- Byproducts from Reagent: The derivatization reagents themselves can produce byproducts that may appear in the chromatogram. Running a reagent blank is crucial for identifying these peaks. |
| Contamination | - Solvents and Reagents: Use high-purity solvents and fresh reagents to avoid introducing contaminants.- Glassware: Ensure all glassware is meticulously cleaned. |
| Sample Matrix Effects | Other components in your sample may also be derivatized and elute, causing additional peaks. If analyzing complex samples, a sample cleanup step (e.g., solid-phase extraction) may be necessary before derivatization. |
Experimental Protocols
Detailed Two-Step Derivatization Protocol for 16-HHA
This protocol is a general guideline and may require optimization based on your specific sample matrix and instrumentation.
Materials:
-
16-HHA standard or dried sample extract
-
Boron trifluoride-methanol (BF3-methanol), 14% (w/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Hexane (B92381)
-
Anhydrous Pyridine (B92270) (optional, can be used as a solvent for silylation)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
Step 1: Esterification of the Carboxylic Acid Group
-
Place 1-5 mg of the dried 16-HHA sample into a reaction vial.
-
Add 1 mL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group
-
To the dried 16-HHA methyl ester from Step 1, add 100 µL of BSTFA + 1% TMCS. If the residue is difficult to dissolve, 50 µL of anhydrous pyridine can be added as a solvent before the silylating reagent.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of hydroxy fatty acids. Optimal conditions for 16-HHA should be determined empirically.
| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Reagent Concentration | 14% (w/v) | 99:1 (v/v) |
| Reaction Temperature | 60 - 100°C | 60 - 80°C |
| Reaction Time | 15 - 60 minutes | 30 - 90 minutes |
| Solvent | Methanol (in reagent) | Pyridine or Acetonitrile (optional) |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step derivatization of 16-HHA.
Troubleshooting Logic
Caption: Troubleshooting decision tree for 16-HHA derivatization.
References
- 1. Gas chromatography and mass spectrometry of the trimethylsilyl ether methyl ester derivatives of long chain hydroxy acids from Nocardia corallina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 3. GCMS problem running fatty acids - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ars.usda.gov [ars.usda.gov]
Technical Support Center: Extraction of Cutin Monomers from Tomato Peels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of cutin monomers from tomato peels.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of cutin monomers from tomato peels, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of extracted cutin monomers lower than expected?
A1: Low yields of cutin monomers can stem from several factors throughout the extraction process.
-
Incomplete Hydrolysis: The primary reason for low yields is often incomplete depolymerization of the cutin polymer. The concentration of the alkaline solution (e.g., NaOH or KOH), reaction time, and temperature are critical parameters.[1] For instance, increasing the NaOH concentration from 1% to 3% at 130°C for 120 minutes can significantly increase the cutin yield.[1] Insufficient heating time or temperature will also lead to incomplete breakdown of the polyester (B1180765) network.[1][2]
-
Raw Material State: The physical state of the tomato peels plays a crucial role. Dried and milled tomato peels present a larger surface area for the chemical reagents to act upon, leading to a higher extraction yield compared to using wet peels.[3]
-
Losses During Purification: Monomers can be lost during the precipitation and washing steps. The pH adjustment for precipitation is critical; incomplete precipitation will result in lower yields.[4] Furthermore, some cutin monomers may have partial water solubility, leading to losses during aqueous washing steps.[5]
-
Presence of Interfering Compounds: Tomato peels contain polysaccharides (cellulose, pectin) and waxes that can interfere with the extraction process.[6][7] Waxes can hinder the access of hydrolysis reagents to the cutin polymer, while polysaccharides can co-precipitate with the cutin monomers, leading to an impure product and potentially affecting yield calculations.[3]
Q2: The extracted product is a dark, gummy paste instead of a pale, crystalline solid. What causes this and how can it be improved?
A2: The appearance of the final product is a good indicator of its purity.
-
Cause of Dark Color: The dark brown color is often due to the presence of phenolic compounds and other pigments from the tomato peel that are co-extracted during alkaline hydrolysis.[6]
-
Improving Product Appearance:
-
Hydrogen Peroxide-Assisted Alkaline Hydrolysis: Introducing hydrogen peroxide (H₂O₂) during the alkaline hydrolysis can help to degrade interfering compounds and lighten the color of the final product, resulting in a pale yellow solid.[5][6]
-
Dewaxing Pre-treatment: A pre-treatment step to remove waxes using organic solvents like a mixture of acetone (B3395972) and ethanol (B145695) or heptane (B126788) can lead to a purer and less gummy final product.[3]
-
Purification Method: The method of isolating the monomers after hydrolysis can also affect the final product's appearance. Selective precipitation of cutin as a sodium carboxylate before acidification has been shown to yield a more crystalline, yellow product.[5]
-
Q3: The extracted cutin monomers show poor solubility in desired solvents. Why is this happening?
A3: Solubility issues can be related to the purity and the degree of polymerization of the extracted material.
-
Incomplete Depolymerization: If the hydrolysis is not complete, the extract may contain oligomers or even larger polymer fragments, which will have different solubility profiles compared to the monomers.[8]
-
Presence of Polysaccharides: Co-extracted polysaccharides can form a complex mixture with the cutin monomers, affecting their solubility.[6] Enzymatic pre-treatment with cellulases and pectinases can be employed to remove these polysaccharides.[4][9]
-
Cross-linking: The extraction conditions themselves can sometimes promote side reactions, leading to cross-linking of the monomers and reduced solubility. The choice of hydrolysis method can influence the degree of cross-linking in the final product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the main cutin monomer in tomato peels?
A1: The predominant cutin monomer in tomato peels is 10,16-dihydroxyhexadecanoic acid, which can constitute between 83% and 96% of the extracted monomers depending on the extraction method.[5][6]
Q2: What are the most common methods for extracting cutin monomers from tomato peels?
A2: The most common and widely studied methods are:
-
Alkaline Hydrolysis: This method uses a hot alkaline solution (e.g., NaOH or KOH) to break the ester bonds of the cutin polymer.[2][3][10] It is a relatively straightforward and effective method.
-
Hydrogen Peroxide-Assisted Alkaline Hydrolysis: This is a variation of alkaline hydrolysis where hydrogen peroxide is added to help degrade interfering compounds and improve the purity of the final product.[5][6]
-
Enzymatic Hydrolysis: This method utilizes enzymes like pectinases and cellulases to break down the polysaccharide matrix of the cuticle, followed by solvent extraction to remove waxes, thus isolating the cutin polymer.[4][9] While it can be a milder method, the efficiency for industrial applications may be lower.[4]
-
Ionic Liquid-Based Extraction: A more recent approach involves the use of ionic liquids, such as cholinium hexanoate, which can selectively dissolve components of the tomato peel, allowing for the isolation of a highly esterified cutin.[9][11]
Q3: Is a dewaxing step always necessary?
A3: While not strictly necessary for all protocols, a dewaxing step is highly recommended for obtaining a purer cutin monomer extract.[3] Waxes can interfere with the hydrolysis process and co-precipitate with the final product, affecting its quality and downstream applications.
Q4: Can the extraction be performed without the use of organic solvents?
A4: Yes, several methods aim to be "green" by avoiding organic solvents.[5][6] Alkaline hydrolysis using aqueous solutions of NaOH, followed by precipitation with an acid, is a common solvent-free approach.[12] However, if a dewaxing step is included, it typically involves organic solvents.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on cutin monomer extraction from tomato peels.
Table 1: Comparison of Extraction Yields from Different Hydrolysis Methods.
| Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Alkaline Hydrolysis (A) | 3% NaOH | 130 | 15 min | 18 ± 3 | [5][6] |
| Alkaline Hydrolysis (A1) | 3% NaOH | 100 | 6 h | 20 ± 5 | [5] |
| Alkaline Hydrolysis (dNaA) | 3% NaOH | 100 | 30 min | 16.46 | [3] |
| NaOH/H₂O₂ Route (C) | 3% NaOH, 4% H₂O₂ | 90 | 1 h | 5 ± 1 | [6] |
| Selective Precipitation (B) | 3% NaOH | 130 | 15 min | 9 ± 2 | [6] |
| Ethanolic Alkaline Hydrolysis (ddKA) | 5% KOH in Ethanol | Room Temp | 4 h | 21.11 | [3] |
| HPH Pre-treatment + Alkaline Hydrolysis | 3% NaOH | 130 | 120 min | 46.1 | [2] |
Yields are based on the initial weight of the tomato peels.
Table 2: Purity of Extracted Cutin Monomers.
| Extraction Method | Main Monomer | Purity (% of total monomers) | Reference |
| Alkaline Hydrolysis | 10,16-dihydroxyhexadecanoic acid | 83-96 | [5][6] |
| NaOH/H₂O₂ Route | 10,16-dihydroxyhexadecanoic acid | 81-96 | [6] |
| Selective Precipitation | 10,16-dihydroxyhexadecanoic acid | 81-96 | [6] |
Experimental Protocols
Protocol 1: Standard Alkaline Hydrolysis
This protocol is adapted from the work of Cigognini et al., 2015.[3]
-
Pre-treatment (Optional but Recommended): Dry tomato peels at 60°C for 48 hours and then mill them into a fine powder to increase the surface area.[3]
-
Hydrolysis:
-
Filtration: Filter the mixture through a fine metallic mesh to remove the spent peels and collect the liquid fraction.[3]
-
Precipitation:
-
Cool the liquid fraction to room temperature.
-
Acidify the solution by adding HCl (e.g., 37% fuming HCl) until the pH reaches 4-4.5.[6] This will cause the cutin monomers to precipitate.
-
-
Isolation and Washing:
-
Separate the precipitated monomers from the liquid phase by centrifugation.
-
Wash the precipitate with deionized water until it is acid-free.
-
-
Drying: Dry the final product to obtain the cutin monomers.
Protocol 2: Hydrogen Peroxide-Assisted Alkaline Hydrolysis
This protocol is based on the method described by Cifarelli et al.[5][6]
-
Initial Hydrolysis:
-
Treat 100g of tomato peels with 400mL of 3% NaOH at 130°C for 15 minutes.
-
Filter the mixture to remove the exhausted peels and collect the dark brown solution.
-
-
Peroxide Treatment:
-
Cool the solution to 90°C.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 4% (v/v). The pH should be around 12.7.[5]
-
-
Filtration and Precipitation:
-
Filter the reacted solution.
-
Add 5% (p/p) HCl at room temperature to precipitate the cutin monomers.
-
-
Collection: Collect the pale yellow solid by filtration or centrifugation.
Visualizations
Caption: Workflow for Alkaline Hydrolysis of Tomato Peels
Caption: Strategies to Improve Cutin Monomer Purity
References
- 1. Enhancing Cutin Extraction Efficiency from Industrially Derived Tomato Processing Residues by High-Pressure Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Cutin Extraction Efficiency from Industrially Derived Tomato Processing Residues by High-Pressure Homogenization | MDPI [mdpi.com]
- 3. Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4116352A1 - Process for the extraction of cutin from tomato processing waste - Google Patents [patents.google.com]
- 5. uest.ntua.gr [uest.ntua.gr]
- 6. xpublication.com [xpublication.com]
- 7. Ultrastructure of the Epidermal Cell Wall and Cuticle of Tomato Fruit (Solanum lycopersicum L.) during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, isolation, and characterization of cutin monomers and oligomers from tomato peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Unlocking branched cutin via sudden supercritical water hydrolysis of tomato peel - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00375J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tomapaint.com [tomapaint.com]
Technical Support Center: Overcoming Matrix Effects in 16-HHA Analysis from Soil Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects during the analysis of 16-hydroxyhexadecanoic acid (16-HHA) in complex soil samples.
Frequently Asked Questions (FAQs)
Q1: What is 16-HHA and why is its analysis in soil important?
This compound (16-HHA), also known as juniperic acid, is an omega-hydroxy long-chain fatty acid.[1] It is a primary monomer component of cutin, a waxy polymer that makes up the cuticle of most land plants.[1] Analyzing 16-HHA in soil is crucial for several research areas, including:
-
Soil Science: Understanding the composition and turnover of soil organic matter derived from plant inputs.
-
Ecology: Studying plant-microbe interactions, as cutin monomers can be a carbon source for soil microorganisms.
-
Environmental Forensics: Tracing the origin of organic matter in different environmental compartments.[2]
Q2: What are matrix effects in the context of 16-HHA soil analysis?
Matrix effects refer to the alteration of an analyte's signal response in an analytical instrument, such as a mass spectrometer, caused by the presence of other co-extracted compounds from the sample matrix.[3][4][5] Soil is an exceptionally complex matrix containing a vast array of substances like humic acids, fulvic acids, lipids, and inorganic salts.[6][7] When analyzing 16-HHA using techniques like liquid chromatography-mass spectrometry (LC-MS), these co-eluting matrix components can interfere with the ionization process of the target analyte in the MS source.[8][9] This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration and poor sensitivity.[4][9]
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation of the concentration.[4][9]
Both effects compromise the accuracy and reliability of quantitative results.[4][8]
Q3: How can I quantitatively diagnose the presence of matrix effects in my 16-HHA analysis?
The most common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve (prepared in a blank soil extract known to be free of 16-HHA).[3] A significant difference between the slopes indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:
ME (%) = [ (Slopematrix-matched / Slopesolvent) - 1 ] x 100
A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement.[5]
Q4: What are the primary strategies to mitigate or overcome matrix effects?
There is no single universal solution for matrix effects, but a combination of the following strategies is often effective:[4][8]
-
Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[10]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples helps to compensate for signal suppression or enhancement, as the standards and samples will be affected similarly.[3]
-
Use of Internal Standards: An ideal internal standard is an isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled 16-HHA). It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.
-
Chromatographic Separation: Optimizing the LC method to separate 16-HHA from co-eluting matrix components can significantly reduce interference.[10]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening the matrix effect. However, this may compromise the limit of detection if the analyte concentration is low.
Troubleshooting Guide
Issue: Significant signal suppression or enhancement is observed.
-
Possible Cause: Co-elution of matrix components (e.g., humic substances, lipids) that interfere with the ionization of 16-HHA.
-
Solution:
-
Implement a Cleanup Step: Introduce a Solid-Phase Extraction (SPE) cleanup step after the initial extraction to remove interferences. For a non-polar compound like 16-HHA (after derivatization) or a polar one (in its acid form), different sorbents can be tested.
-
Use Matrix-Matched Calibrants: If a cleanup step is insufficient, prepare calibration standards in a blank soil extract to normalize the response.[3]
-
Employ an Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard for 16-HHA, which will co-elute and experience the same ionization effects.
-
Issue: Low or inconsistent recovery of 16-HHA from soil samples.
-
Possible Cause:
-
Inefficient initial extraction from the soil matrix.
-
Loss of analyte during cleanup steps.
-
Degradation of the analyte during processing.[10]
-
-
Solution:
-
Optimize Extraction: Systematically evaluate different extraction solvents, pH conditions, and physical methods (e.g., sonication vs. vortexing vs. shaking). An acidic pH is often required to protonate the carboxylic acid group of 16-HHA for better extraction into organic solvents.
-
Validate Cleanup Method: Perform recovery experiments for your SPE or LLE cleanup step by spiking a known amount of 16-HHA standard into a clean solvent, processing it, and comparing the result to an unprocessed standard.
-
Check for Adsorption: 16-HHA can be "sticky." Ensure all labware (glass vials, pipette tips) is properly silanized or use polypropylene (B1209903) to minimize non-specific binding.
-
Issue: Poor chromatographic peak shape (tailing, splitting, or broadening).
-
Possible Cause:
-
Solution:
-
Flush the Column: Develop a robust column washing procedure to be used after each analytical batch.
-
Match Injection Solvent: Evaporate the final extract and reconstitute it in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
Adjust Mobile Phase: For peak tailing of the acidic 16-HHA, consider adding a small amount of a modifier like formic acid or acetic acid to the mobile phase to ensure the analyte remains in a single protonated state.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components and particulates, extending its life.[13]
-
Issue: High variability between replicate injections.
-
Possible Cause:
-
Solution:
-
Optimize Needle Wash: Implement a rigorous needle wash protocol for the autosampler, using a series of strong and weak solvents to clean the needle and injection loop between samples.
-
Ensure Homogeneity: Always vortex the sample extract in the autosampler vial immediately before placing it in the injection queue.
-
Check Sample Solubility: Ensure the final extract solvent maintains the solubility of all components. If precipitation is observed, consider changing the final solvent or filtering the sample before injection.
-
Data Presentation & Protocols
Table 1: Classification of Matrix Effect Severity
This table helps in categorizing the severity of matrix effects based on the calculated percentage, guiding the necessary corrective actions.
| Severity | Matrix Effect (ME) % Range | Interpretation & Recommended Action |
| No Significant Effect | -20% to +20% | The matrix has minimal impact. Quantification with solvent-based standards may be acceptable, but confirmation is advised.[3] |
| Medium Effect | -50% to -20% or +20% to +50% | Moderate signal suppression or enhancement. Matrix-matched calibration or the use of an internal standard is strongly recommended for accurate quantification.[3] |
| Strong Effect | < -50% or > +50% | Severe signal suppression or enhancement. Method optimization, including improved sample cleanup, is necessary. The use of an isotope-labeled internal standard is critical for reliable data.[3] |
Table 2: Comparison of Sample Cleanup Techniques for Soil Extracts
This table compares common cleanup techniques that can be applied to soil extracts before 16-HHA analysis.
| Technique | Principle | Advantages | Disadvantages | Suitability for 16-HHA |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on pH and polarity. | Simple, inexpensive. | Can be labor-intensive, requires large volumes of organic solvents, may form emulsions. | Moderate. Good for initial cleanup but may not remove all interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. | High selectivity, can concentrate the analyte, automation is possible. | Requires method development, cost of cartridges can be high. | High. Very effective for removing polar (using reversed-phase sorbents) or non-polar (using normal-phase sorbents) interferences. |
| Dispersive SPE (d-SPE) | A sorbent is added directly to the sample extract, vortexed, and centrifuged. Used in QuEChERS. | Fast, simple, low solvent use. | Less selective than cartridge SPE, potential for sorbent fines in the final extract. | Moderate to High. C18 or GCB (Graphitized Carbon Black) sorbents can effectively remove lipids and pigments.[5] |
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
This protocol describes a general SPE procedure for cleaning up a soil extract containing 16-HHA using a reversed-phase (e.g., C18) cartridge. Note: This protocol should be optimized for your specific soil type and analytical method.
Objective: To remove polar interferences from a soil extract.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure Water (LC-MS grade)
-
Soil extract (dissolved in a weak, aqueous-organic solvent)
-
Collection tubes
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not let the cartridge go dry.
-
Pass 5 mL of ultrapure water through the cartridge to equilibrate it for the aqueous sample. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load 1-2 mL of the soil extract onto the conditioned cartridge.
-
Apply a slow, steady flow rate (e.g., 1-2 mL/min) using the vacuum manifold to ensure proper interaction between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water). This step is designed to elute highly polar matrix components while retaining the less polar 16-HHA.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all of the aqueous wash solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the 16-HHA from the cartridge using 5 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent compatible with your LC-MS mobile phase.
-
The sample is now ready for analysis.
-
Visualizations
Diagram 1: The Concept of Matrix Effects in LC-MS
Caption: Matrix components co-eluting with the analyte can suppress or enhance its ionization.
Diagram 2: Experimental Workflow for 16-HHA Analysis
Caption: Workflow for soil sample analysis, highlighting the critical cleanup step.
Diagram 3: Troubleshooting Logic for Signal Suppression
Caption: A decision tree for systematically troubleshooting signal suppression issues.
References
- 1. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Health Risk Assessment of Heavy Metals in Agricultural Soils Based on Multi-Receptor Modeling Combined with Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 16-Hydroxyhexadecanoic acid during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 16-Hydroxyhexadecanoic acid during sample storage. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I store solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous buffers.[1] For short-term storage, organic solvent solutions should be kept at -20°C or lower in airtight containers, protected from light and oxygen.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q4: Is this compound susceptible to oxidation?
As a saturated fatty acid, this compound is less susceptible to oxidation compared to polyunsaturated fatty acids. However, like all lipids, it can degrade over time, especially under suboptimal storage conditions such as exposure to light, oxygen, and high temperatures.
Q5: How does pH affect the stability of this compound?
While specific data on the effect of pH on the stability of pure this compound is limited, the stability of fatty acids in solution can be influenced by pH. Extreme pH values may promote hydrolysis or other degradation pathways. For instance, studies on other lipids have shown that pH can significantly impact oxidative stability in oil-water systems.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results between samples stored for different durations. | Degradation of this compound in the stored samples. | Ensure all samples are stored under the recommended conditions (-20°C for solid, freshly prepared solutions for analysis). For solutions, minimize storage time and protect from light and oxygen. |
| Low recovery of this compound from stored aqueous samples. | Degradation in the aqueous buffer. | Prepare aqueous solutions fresh before each experiment. If short-term storage is unavoidable, consider storing at 4°C for no longer than 24 hours and re-evaluating stability for your specific buffer system. |
| Appearance of unexpected peaks in chromatograms of stored samples. | Formation of degradation products. | Review storage conditions. Ensure the solvent used for storage is of high purity and free of contaminants. Consider performing a forced degradation study to identify potential degradation products. |
| Difficulty dissolving solid this compound after prolonged storage. | Potential hydration or physical change of the solid. | Ensure the storage container is tightly sealed to prevent moisture absorption. If solubility issues persist, try gentle warming or sonication after adding the appropriate organic solvent. |
Quantitative Data Summary
Table 1: Storage Stability of Solid this compound
| Storage Temperature | Duration | Stability | Source |
| -20°C | ≥ 4 years | Stable | [1] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Source |
| Ethanol | ~2.5 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under various storage conditions.
1. Materials:
- This compound (solid)
- High-purity solvent of interest (e.g., ethanol, DMSO)
- Amber glass vials with screw caps
- Inert gas (e.g., nitrogen or argon)
- Analytical balance
- Volumetric flasks and pipettes
- Storage chambers/incubators set to desired temperatures (e.g., 4°C, 25°C, -20°C)
- Analytical instrument (GC-MS or LC-MS/MS)
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration.
- Aliquot the stock solution into multiple amber glass vials.
- Purge the headspace of each vial with an inert gas to minimize oxidation.
- Tightly seal the vials.
- Store the vials at different temperature conditions.
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a set of vials from each storage condition.
- Analyze the concentration of this compound in each sample using a validated analytical method (see Protocols 2 and 3).
- Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Quantification of this compound using GC-MS
This protocol describes a general method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization.
1. Sample Preparation and Derivatization:
- To a known volume of the sample containing this compound, add an internal standard.
- Evaporate the solvent under a stream of nitrogen.
- Derivatize the sample to increase volatility. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Incubate the sample with the derivatizing agent at a specified temperature and time (e.g., 60°C for 30 minutes).
- After cooling, the sample is ready for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Use a suitable capillary column (e.g., HP-5MS).
- Injector: Splitless mode at a temperature of approximately 280°C.
- Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Electron impact (EI) ionization in positive mode. Acquire data in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
Protocol 3: Quantification of this compound using LC-MS/MS
This protocol provides a general approach for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is highly sensitive and specific.
1. Sample Preparation:
- For biological samples, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction.
- Add an internal standard to the sample.
- Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Use a reverse-phase C18 column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
- Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
References
Technical Support Center: 16-Hydroxyhexadecanoic Acid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 16-Hydroxyhexadecanoic acid (16-HHA). The focus is on addressing common experimental issues and providing strategies for reducing reagent usage.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from plant sources?
A1: The most prevalent method for extracting this compound from plant sources, particularly from tomato peels where it is a major component of cutin, is through alkaline hydrolysis, also known as saponification.[1] This process involves heating the plant material in an alkaline solution (e.g., sodium hydroxide (B78521) or potassium hydroxide in methanol) to break the ester bonds of the cutin polymer, releasing the constituent fatty acid monomers.[1][2]
Q2: How can I reduce the use of hazardous organic solvents in the extraction process?
A2: To reduce hazardous solvent usage, consider alternative "green" solvents for the initial delipidation step (removal of waxes and other soluble lipids before hydrolysis) and for the final extraction of the acidified fatty acids.[3][4] Solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), d-limonene, or p-cymene (B1678584) are potential bio-based alternatives to hexane (B92381) and chloroform.[3][5] Additionally, optimizing the work-up procedure, for instance by using solid-phase extraction (SPE) instead of traditional liquid-liquid extraction, can significantly decrease the volume of organic solvents required for purification.[6]
Q3: What are the main impurities I might encounter in my 16-HHA extract?
A3: When extracting 16-HHA from plant material like tomato peels, you may co-extract other cutin monomers, such as 10,16-dihydroxyhexadecanoic acid, which is often the most abundant monomer.[1] Other potential impurities include various fatty acids, phenolic compounds (such as p-coumaric acid, caffeic acid, and ferulic acid), and pectin-derived substances.[1][7] Phenolic compounds are known to associate with cutinase, an enzyme that can be present in the extracellular fluid of plant pathogens, and may be removed during purification steps like QAE-Sephadex chromatography.[8]
Q4: My final product is a mixture of fatty acids. How can I improve the purity of 16-HHA?
A4: To improve the purity of this compound, purification techniques such as column chromatography or solid-phase extraction (SPE) are recommended.[6] For SPE, a reversed-phase sorbent (like C18) can be effective. The crude extract is loaded onto the column, and a series of solvents with increasing polarity are used to wash away impurities before eluting the desired fatty acid. Anion exchange SPE can also be utilized to capture acidic compounds like 16-HHA.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 16-HHA | Incomplete Saponification: The alkaline hydrolysis may not have proceeded to completion. This can be due to insufficient reagent concentration, reaction time, or temperature. | Ensure the plant material is finely ground to increase surface area. Optimize the concentration of the base (e.g., NaOH or KOH) and the reaction time and temperature. A common condition is heating at 100°C for several hours.[1] |
| Loss during Work-up: The fatty acid may be lost during the liquid-liquid extraction steps due to poor phase separation or an incorrect pH during acidification. | Ensure the pH is sufficiently acidic (pH 2-3) after saponification to fully protonate the carboxylate group of the fatty acid, making it soluble in the organic extraction solvent. Allow adequate time for the phases to separate completely. | |
| Presence of Waxy Residue in Final Product | Incomplete Delipidation: The initial removal of surface waxes and other soluble lipids was not thorough. | Before saponification, ensure the plant material is exhaustively washed with organic solvents like a chloroform:methanol (B129727) mixture or hexane to remove waxes. |
| Brownish or Discolored Extract | Co-extraction of Phenolic Compounds: Phenolic compounds from the plant matrix can be co-extracted, leading to discoloration. | Incorporate a purification step designed to remove phenolics. This can include washing the extract with a mildly basic aqueous solution or using specific chromatographic techniques.[7] |
| Inconsistent Results in GC-MS Analysis | Incomplete Derivatization: For GC-MS analysis, the hydroxyl and carboxyl groups of 16-HHA need to be derivatized (e.g., silylation or methylation). Incomplete derivatization leads to poor peak shape and inaccurate quantification. | Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. Use fresh derivatization reagents and optimize the reaction time and temperature. |
| Thermal Degradation: The derivatized 16-HHA may be degrading in the hot GC inlet. | Check the inlet temperature and consider using a lower temperature if possible. Ensure the GC-MS system is clean to avoid active sites that can promote degradation. |
Data Presentation: Comparison of Extraction Protocols
The following tables summarize a standard alkaline hydrolysis protocol and a proposed reagent-reduced protocol for the extraction of 16-HHA from 100g of dried tomato peels.
Table 1: Standard Alkaline Hydrolysis Protocol
| Step | Reagent | Volume/Amount | Purpose |
| 1. Delipidation | Chloroform:Methanol (2:1, v/v) | 2 x 500 mL | Removal of surface waxes and soluble lipids |
| 2. Saponification | 3% KOH in Methanol | 1 L | Hydrolysis of the cutin polymer |
| 3. Acidification | Concentrated HCl | ~50 mL (to pH 2) | Protonation of fatty acid carboxylates |
| 4. Extraction | Diethyl ether | 3 x 300 mL | Liquid-liquid extraction of 16-HHA |
| 5. Washing | Saturated NaCl solution | 2 x 200 mL | Removal of water-soluble impurities |
Table 2: Proposed Reagent-Reduced Protocol
| Step | Reagent | Volume/Amount | Purpose & Reagent Reduction Strategy |
| 1. Delipidation | 2-Methyltetrahydrofuran (MeTHF) | 2 x 400 mL | Use of a greener, bio-based solvent.[5] Solvent can be recovered and recycled via distillation. |
| 2. Saponification | 1.5% KOH in Methanol | 800 mL | Reduced catalyst concentration based on optimized conditions to minimize excess reagent. |
| 3. Acidification | 6M HCl | ~40 mL (to pH 3) | Use of a less concentrated acid to have better control over the pH adjustment. |
| 4. Purification | Solid-Phase Extraction (C18 cartridge) | Elution with 100-150 mL Methanol | Replaces voluminous and less efficient liquid-liquid extraction, significantly reducing solvent consumption.[6] |
Experimental Protocols
Detailed Methodology for Standard Alkaline Hydrolysis
-
Delipidation: 100g of dried and powdered tomato peels are refluxed in 500 mL of a 2:1 (v/v) chloroform:methanol mixture for 2 hours. The solvent is decanted, and the process is repeated with fresh solvent.
-
Saponification: The delipidated peels are refluxed in 1 L of 3% potassium hydroxide in methanol for 4 hours.
-
Filtration: The mixture is filtered to remove the solid plant residue. The filtrate is concentrated under reduced pressure.
-
Acidification: The concentrated filtrate is diluted with 500 mL of water and acidified to pH 2 with concentrated hydrochloric acid.
-
Extraction: The acidified solution is extracted three times with 300 mL of diethyl ether.
-
Washing and Drying: The combined ether extracts are washed twice with 200 mL of saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 16-HHA.
Detailed Methodology for Proposed Reagent-Reduced Protocol
-
Delipidation: 100g of dried and powdered tomato peels are stirred in 400 mL of 2-methyltetrahydrofuran (MeTHF) at room temperature for 4 hours. The solvent is decanted, and the process is repeated. The used MeTHF can be collected for recovery.
-
Saponification: The delipidated peels are refluxed in 800 mL of 1.5% potassium hydroxide in methanol for 4 hours.
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
Acidification: The concentrate is diluted with 400 mL of water and the pH is adjusted to 3 with 6M hydrochloric acid.
-
Solid-Phase Extraction (SPE):
-
Conditioning: A large C18 SPE cartridge is conditioned with 100 mL of methanol followed by 100 mL of water (pH 3).
-
Loading: The acidified extract is passed through the SPE cartridge.
-
Washing: The cartridge is washed with 100 mL of water (pH 3) to remove polar impurities.
-
Elution: The 16-HHA is eluted with 150 mL of methanol.
-
-
Solvent Evaporation: The methanol eluate is evaporated under reduced pressure to yield the purified 16-HHA.
Visualizations
Caption: Standard workflow for 16-HHA extraction.
Caption: Proposed workflow with reduced reagent usage.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable lipid extraction: green solvents and hydrotalcite as alternatives to conventional methods for measuring fatty acids in fat, oil and grease - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agrifoodscience.com [agrifoodscience.com]
- 8. Hydrolysis of plant cuticle by plant pathogens. Purification, amino acid composition, and molecular weight of two isozymes of cutinase and a nonspecific esterase from Fusarium solani f. pisi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Minimizing degradation of 16-HHA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 16-hydroxyhexadecanoic acid (16-HHA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 16-HHA and why is its stability a concern during sample preparation?
A1: this compound (16-HHA) is a long-chain hydroxy fatty acid. Like other lipids, it is susceptible to degradation during sample handling and preparation, which can lead to inaccurate quantification and interpretation of experimental results. The primary concerns are enzymatic degradation by lipases present in biological samples and chemical degradation through oxidation, particularly if any degree of unsaturation is present or introduced.
Q2: What are the most critical factors to control to prevent 16-HHA degradation?
A2: The most critical factors are temperature, exposure to oxygen, pH, and the presence of active enzymes in the sample matrix. Prompt processing of samples at low temperatures, the use of antioxidants, and immediate enzyme inactivation are essential steps to ensure the stability of 16-HHA.
Q3: Should I be concerned about enzymatic degradation of 16-HHA in my samples?
A3: Yes, if you are working with biological matrices such as plasma, serum, or tissue homogenates, enzymatic degradation is a significant risk.[1][2] Endogenous enzymes like lipases and esterases can metabolize 16-HHA. It is crucial to inhibit this enzymatic activity as early as possible in your workflow.[1]
Q4: Can I store my samples before extracting 16-HHA? What are the optimal storage conditions?
A4: Yes, but storage conditions are critical. For long-term storage, samples should be kept at -80°C. Studies have shown that storage at -20°C may not be sufficient to completely halt enzymatic activity and can lead to degradation of some fatty acids.[1] Avoid repeated freeze-thaw cycles as this can also contribute to sample degradation.
Q5: What are the recommended methods for extracting 16-HHA from biological samples?
A5: The most common and effective methods for extracting lipids, including hydroxy fatty acids like 16-HHA, are liquid-liquid extraction techniques. The Folch and Bligh & Dyer methods, which use a chloroform/methanol (B129727) solvent system, are widely used.[3][4][5] The choice of solvent may need to be optimized based on the specific sample matrix.[4] Following extraction, solid-phase extraction (SPE) can be used for sample clean-up and concentration of 16-HHA.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of 16-HHA | Incomplete extraction from the sample matrix. | - Ensure the solvent polarity is appropriate for your sample. For complex matrices, a multi-step extraction with solvents of varying polarities may be necessary.[4]- Verify that the sample is thoroughly homogenized to ensure complete exposure to the extraction solvent.- Increase the volume of extraction solvent or perform sequential extractions. |
| Degradation of 16-HHA during extraction. | - Perform all extraction steps on ice or at 4°C.- Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.[2]- For biological samples, add a broad-spectrum lipase (B570770) inhibitor to the homogenization buffer. | |
| High variability between replicate samples | Inconsistent sample handling. | - Standardize all sample handling procedures, including collection, storage, and extraction times and temperatures.- Ensure complete and consistent homogenization of all samples. |
| Presence of interfering substances from the sample matrix. | - Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering compounds.[3][4][5]- Optimize the chromatographic method (GC-MS or LC-MS) to improve the separation of 16-HHA from co-eluting matrix components. | |
| Ghost peaks or carryover in chromatography | Contamination of the analytical system. | - Implement a rigorous cleaning protocol for the injector, column, and detector.- Run blank solvent injections between samples to check for and wash out any residual 16-HHA or contaminants. |
| Thermal degradation in the GC inlet. | - If using GC-MS, ensure that the derivatization of the hydroxyl and carboxyl groups of 16-HHA is complete to increase its thermal stability.- Optimize the GC inlet temperature to be high enough for efficient volatilization but not so high as to cause degradation. |
Experimental Protocols
Protocol 1: Extraction of 16-HHA from Plasma/Serum
This protocol is based on a modified Bligh & Dyer method to minimize degradation.
Materials:
-
Plasma or serum sample
-
Methanol (pre-chilled to -20°C) containing 0.01% BHT
-
Chloroform (pre-chilled to -20°C)
-
0.9% NaCl solution (pre-chilled to 4°C)
-
Centrifuge capable of refrigeration
-
Glass centrifuge tubes
Procedure:
-
Sample Collection and Initial Handling: Collect blood in EDTA tubes. Process the blood as soon as possible by centrifuging at 2,000 x g for 15 minutes at 4°C to separate the plasma. If immediate extraction is not possible, flash-freeze the plasma in liquid nitrogen and store at -80°C.
-
Solvent Addition: In a glass centrifuge tube, add 100 µL of plasma. Add 375 µL of pre-chilled methanol with BHT. Vortex for 30 seconds.
-
Extraction: Add 125 µL of pre-chilled chloroform. Vortex for 1 minute.
-
Phase Separation: Add 125 µL of pre-chilled 0.9% NaCl solution. Vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol for LC-MS or a derivatization agent for GC-MS).
Protocol 2: Derivatization of 16-HHA for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of 16-HHA must be derivatized to increase its volatility and thermal stability.
Materials:
-
Dried 16-HHA extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried 16-HHA extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Data Presentation
Table 1: Influence of Storage Conditions on Fatty Acid Stability in Plasma
| Storage Condition | Time | EPA (C20:5n-3) % Change | DHA (C22:6n-3) % Change | Arachidonic Acid (C20:4n-6) % Change |
| Room Temperature (~22°C) | 24 hours | -15% | -12% | -8% |
| 4°C | 24 hours | -5% | -4% | -2% |
| -20°C | 1 week | -3% | -2% | -1% |
| -80°C | 1 week | < -1% | < -1% | < -1% |
This table summarizes representative data on the degradation of polyunsaturated fatty acids under various storage conditions. While specific data for 16-HHA is not provided, the trend of increased stability with lower temperatures is expected to be similar.
Visualizations
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Quantification of 16-Hydroxyhexadecanoic Acid (16-HHA)
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the accurate quantification of 16-hydroxyhexadecanoic acid (16-HHA) using an appropriate internal standard.
Frequently Asked Questions (FAQs)
Q1: What is 16-HHA and why is its quantification important?
This compound (16-HHA) is a long-chain omega-hydroxy fatty acid. It is a key monomer of cutin, a major component of the plant cuticle, and has been identified in various biological matrices. The accurate quantification of 16-HHA is crucial for studies in plant biology, lipid metabolism, and potentially as a biomarker in various physiological and pathological conditions.
Q2: Why is an internal standard essential for the accurate quantification of 16-HHA?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte (in this case, 16-HHA) that is added to the sample at a known concentration before analysis.[1] It is crucial for accurate quantification, especially in complex biological matrices, as it helps to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry (MS).[2][3] The use of an IS improves the precision and accuracy of the results.[4][5][6]
Q3: What are the key characteristics of an ideal internal standard for 16-HHA quantification?
An ideal internal standard for 16-HHA quantification should:
-
Be chemically and structurally similar to 16-HHA.
-
Exhibit similar extraction recovery and ionization efficiency in the mass spectrometer.
-
Co-elute or elute very closely to 16-HHA during chromatographic separation.
-
Be absent in the biological sample matrix.
-
Be clearly distinguishable from 16-HHA by the mass spectrometer (i.e., have a different mass-to-charge ratio).[7]
Troubleshooting Guide: Selecting the Appropriate Internal Standard
Choosing the right internal standard is a critical step in developing a robust quantitative assay for 16-HHA. This guide will help you navigate the selection process.
Ideal Choice: Stable Isotope-Labeled (SIL) 16-HHA
The gold standard for an internal standard is a stable isotope-labeled version of the analyte, such as deuterated 16-HHA (d-16-HHA).[7] SIL standards have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly throughout the entire analytical process.[4][5][6] This leads to the most accurate and precise quantification.
-
Advantages:
-
Challenges:
-
Commercial availability of deuterated 16-HHA can be limited.
-
Custom synthesis can be expensive and time-consuming.[8]
-
Practical Alternatives: Structural Analogs
-
Odd-Chain Hydroxy Fatty Acids: A hydroxy fatty acid with an odd number of carbons would be a good structural analog.
-
Odd-Chain Saturated Fatty Acids: Non-hydroxylated odd-chain fatty acids, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), have been used for the analysis of cutin monomers, which include 16-HHA.[9]
-
Advantages:
-
More readily available and less expensive than SIL standards.
-
-
Challenges:
-
May not perfectly mimic the extraction and ionization behavior of 16-HHA due to structural differences.
-
Potential for endogenous presence in some biological samples, which must be carefully evaluated.[10]
-
Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting an appropriate internal standard for 16-HHA quantification.
Data Presentation: Comparison of Internal Standard Performance
The following table provides a hypothetical but realistic comparison of the expected performance of different types of internal standards for 16-HHA quantification. This data is for illustrative purposes to highlight the importance of internal standard selection.
| Internal Standard Type | Analyte | Expected Recovery (%) | Expected Linearity (R²) | Expected Accuracy (% Bias) | Expected Precision (%RSD) |
| Deuterated 16-HHA (d4-16-HHA) | 16-HHA | 95 - 105 | > 0.995 | < 5% | < 5% |
| Heptadecanoic Acid (C17:0) | 16-HHA | 85 - 115 | > 0.990 | < 15% | < 10% |
| Nonadecanoic Acid (C19:0) | 16-HHA | 80 - 120 | > 0.990 | < 15% | < 15% |
Experimental Protocols
This section provides a representative protocol for the quantification of 16-HHA in a biological matrix (e.g., plasma) using an internal standard and LC-MS/MS.
1. Sample Preparation and Extraction
This protocol is a general guideline and may need optimization based on the specific matrix and instrumentation.
Detailed Steps:
-
Sample Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution (e.g., 1 µg/mL of deuterated 16-HHA in methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex and Centrifugation: Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are suggested starting conditions for LC-MS/MS analysis of 16-HHA. Method development and optimization are recommended.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 16-HHA from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 16-HHA and the internal standard.
-
16-HHA: The exact m/z transitions should be determined by direct infusion of a standard.
-
Internal Standard: The m/z transitions will depend on the chosen IS. For a deuterated standard, the precursor ion will be shifted by the number of deuterium (B1214612) atoms.
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of 16-HHA to the internal standard against the concentration of the calibrators.
-
Use the calibration curve to determine the concentration of 16-HHA in the unknown samples based on their measured peak area ratios.
By following this guide, researchers can select an appropriate internal standard and develop a robust and reliable method for the quantification of 16-HHA in their samples.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 16-Hydroxyhexadecanoic Acid and Its Isomers in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxyhexadecanoic acid is a long-chain omega-hydroxy fatty acid that serves as a fundamental building block of the plant cuticle, a protective layer covering the aerial surfaces of most terrestrial plants.[1] This essential lipid polymer, known as cutin, is primarily composed of C16 and C18 fatty acid derivatives.[2][3] Alongside its structural role, emerging evidence suggests that this compound and its isomers are not merely passive components but active participants in plant defense signaling. This guide provides a comparative analysis of this compound and its key isomers found in plants, with a focus on their abundance, physiological roles, and the experimental methodologies used for their study.
Data Presentation: Comparative Abundance of this compound and Its Isomers
The composition of cutin, and therefore the relative abundance of this compound and its isomers, varies significantly between plant species. The primary isomers of interest are dihydroxyhexadecanoic acids, with the position of the second hydroxyl group being a key differentiator.
| Plant Species | Organ | This compound (ω-OH C16:0) | 10,16-Dihydroxyhexadecanoic acid (10,16-diOH C16:0) | Other C16 Isomers | Reference |
| Arabidopsis thaliana | Petal Blades | Increased vs. wild type in cyp77a6 mutant | Undetectable in cyp77a6 mutant | C16:0 DCA increased in cyp77a6 mutant | [4] |
| Solanum lycopersicum (Tomato) | Fruit Cuticle | - | Major monomer | - | [5][6][7] |
Note: Quantitative data for a direct comparison across multiple species in a single study is limited. The table reflects findings from studies on specific plants and mutants.
Biosynthesis and Key Isomers
This compound is synthesized from palmitic acid through the action of cytochrome P450 enzymes.[8] Further hydroxylation, often at the C-10 or C-9 position, leads to the formation of dihydroxyhexadecanoic acid isomers. The most predominant of these in many plants, such as tomato, is 10,16-dihydroxyhexadecanoic acid.[5][6][9]
Comparative Physiological Effects
While all these molecules contribute to the structural integrity of the cuticle, their roles as signaling molecules are an active area of research.
Structural Role: As monomers of cutin, this compound and its dihydroxy isomers are cross-linked to form a polyester (B1180765) matrix.[2] This polymer provides a physical barrier against water loss, UV radiation, and pathogen entry.[2][10]
Signaling Role in Plant Defense: Cutin monomers, released by fungal cutinases during attempted infection, can act as elicitors of plant defense responses.[10] Recent studies have shown that oligomers of 10,16-dihydroxyhexadecanoic acid can trigger hallmark plant immune responses, characteristic of pattern-triggered immunity (PTI).[11] This suggests that the plant can recognize fragments of its own cuticle as damage-associated molecular patterns (DAMPs), initiating a defense cascade. The signaling pathway is thought to involve the production of reactive oxygen species (ROS) and the upregulation of defense-related genes.[11]
Experimental Protocols
The analysis of this compound and its isomers from plant tissues typically involves the depolymerization of cutin followed by chromatographic separation and identification.
Protocol: Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure for the extraction, depolymerization, and analysis of cutin monomers.
1. Delipidation of Plant Material:
- Grind fresh or frozen plant tissue to a fine powder.
- Extract the ground tissue with a series of organic solvents (e.g., chloroform (B151607), methanol) to remove soluble waxes and lipids.
- Dry the remaining delipidated plant material.
2. Depolymerization of Cutin:
- Treat the delipidated material with a reagent that cleaves the ester bonds of the cutin polymer. Common methods include:
- Transesterification with Boron Trifluoride-Methanol: Reflux the sample in BF3-methanol.
- Methanolysis with HCl or Sodium Methoxide: Reflux the sample in methanolic HCl or sodium methoxide.
- These treatments release the constituent monomers as methyl esters.
3. Extraction of Monomers:
- After depolymerization, extract the fatty acid methyl esters into an organic solvent such as chloroform or hexane.
- Wash the organic phase with water to remove polar contaminants.
- Dry the organic extract over anhydrous sodium sulfate.
4. Derivatization:
- Evaporate the solvent and derivatize the hydroxyl and carboxyl groups to make the monomers volatile for GC analysis. A common method is trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
5. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Separate the monomers on a suitable capillary column.
- Identify the individual monomers based on their retention times and mass spectra, comparing them to known standards and library data.
Visualizations
Signaling Pathway of Cutin Monomers in Plant Defense
Caption: Proposed signaling pathway for cutin monomer-induced plant defense.
Experimental Workflow for Cutin Monomer Analysis
Caption: A typical experimental workflow for the analysis of cutin monomers.
Conclusion
This compound and its isomers, particularly dihydroxy forms like 10,16-dihydroxyhexadecanoic acid, are integral to the structure and function of the plant cuticle. Beyond their role in forming a protective barrier, these molecules are increasingly recognized for their involvement in plant defense signaling, acting as damage-associated molecular patterns to elicit immune responses. The variation in their abundance across different plant species highlights the diversity of plant cuticular composition. Further research into the specific receptors and downstream signaling components involved in their perception will be crucial for a complete understanding of their function and for potentially harnessing these pathways for crop protection and development of novel therapeutic agents.
References
- 1. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of 16-Hydroxyhexadecanoic Acid and Other Omega-Hydroxy Fatty Acids in Plant Cutin
For Researchers, Scientists, and Drug Development Professionals
The plant cuticle, a protective barrier on the aerial surfaces of plants, is primarily composed of cutin, a complex polyester (B1180765). The composition of this biopolymer, particularly its constituent omega-hydroxy fatty acids, plays a crucial role in determining the physical and chemical properties of the cuticle, influencing everything from water retention to pathogen defense. This guide provides a detailed comparison of 16-hydroxyhexadecanoic acid and other prevalent omega-hydroxy fatty acids found in cutin, supported by experimental data and methodologies.
Structural and Functional Significance of Omega-Hydroxy Fatty Acids in Cutin
Cutin is a polymer matrix predominantly made up of C16 and C18 fatty acid derivatives, cross-linked to form a durable, water-resistant layer.[1][2][3][4] The chain length and the type and position of functional groups on these fatty acid monomers significantly impact the architecture and functionality of the resulting cutin polymer.
This compound , a C16 omega-hydroxy fatty acid, is a fundamental building block of the cutin polymer in many plant species.[2] Its straight-chain structure with a terminal hydroxyl group allows for the formation of linear polyester chains. However, the presence of other monomers with additional hydroxyl or epoxy groups introduces branching and cross-linking, leading to a more complex and robust three-dimensional network.
Other major omega-hydroxy fatty acids contributing to the cutin polymer include:
-
10,16-Dihydroxyhexadecanoic acid: This C16 monomer possesses a mid-chain hydroxyl group in addition to the terminal one, enabling the formation of a more branched and rigid polymer structure.[5]
-
18-Hydroxyoctadecanoic acid and its derivatives (e.g., 9,10,18-trihydroxyoctadecanoic acid): These C18 monomers are also significant components, particularly in certain plant species and tissues. The longer chain length and multiple hydroxyl groups of some C18 derivatives can lead to a more flexible and elastic cutin.[6]
The relative abundance of these monomers is highly variable among plant species, different organs of the same plant, and even developmental stages.[3][5] For instance, the cutin of tomato fruit is rich in C16 monomers, particularly 9(10),16-dihydroxyhexadecanoic acid, which is thought to contribute to its rigidity.[6] In contrast, the cuticles of some other species contain a higher proportion of C18 monomers, potentially resulting in more flexible cuticles.[7]
Comparative Abundance of Major Omega-Hydroxy Fatty Acids in Cutin
The following table summarizes the molar percentage of major omega-hydroxy fatty acids in the cutin of various plant species, providing a quantitative comparison of their relative abundance.
| Plant Species | Organ | This compound (%) | 10,16-Dihydroxyhexadecanoic acid (%) | 18-Hydroxyoctadec-9-enoic acid (%) | 9,10,18-Trihydroxy-octadecanoic acid (%) | Other Major Monomers (%) | Reference(s) |
| Solanum lycopersicum (Tomato) | Fruit | 2.5 | 65.4 | 1.1 | 4.2 | Dicarboxylic acids (10.1) | [8] |
| Malus domestica (Apple) | Fruit | 1.8 | 17.5 | 1.6 | 21.8 | 9,10-epoxy-18-hydroxyoctadecanoic acid (18.1) | [9][10][11] |
| Arabidopsis thaliana | Leaf | 1.5 | 4.1 | 1.4 | - | Octadecadienoic acid (C18:2) dicarboxylic acid (46.7) | [12][13] |
| Citrus sinensis (Orange) | Fruit Peel | - | - | - | - | Dominated by dicarboxylic acids and fatty acids | [14][15][16] |
| Vitis vinifera (Grape) | Berry | - | - | - | - | Cutin composition not extensively detailed in cited literature | [17] |
| Prunus avium (Sweet Cherry) | Fruit | 3.9 | 53.6 | - | 7.8 | Dicarboxylic acids (5.6) | [18] |
Note: The composition of cutin can vary depending on the cultivar, developmental stage, and environmental conditions. The data presented here is a snapshot from the cited studies.
Biosynthesis of Omega-Hydroxy Fatty Acids
The biosynthesis of omega-hydroxy fatty acids in plants is a complex process involving several key enzymes. The initial step is the omega-hydroxylation of a fatty acid precursor, primarily palmitic acid (C16:0) or oleic acid (C18:1), catalyzed by cytochrome P450 monooxygenases (CYPs) from the CYP86A and CYP704B families.[12] Further modifications, such as mid-chain hydroxylation or epoxidation, are carried out by other specific enzymes.
The following diagram illustrates the general biosynthetic pathway leading to the major omega-hydroxy fatty acids found in cutin.
References
- 1. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Molecular Biology, Composition and Physiological Functions of Cuticle Lipids in Fleshy Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The fruit cuticles of wild tomato species exhibit architectural and chemical diversity, providing a new model for studying the evolution of cuticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Studies of the Cutin from Two Apple Varieties: Golden Delicious and Red Delicious (Malus domestica) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Studies of the Cutin from Two Apple Varieties: Golden Delicious and Red Delicious (Malus domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cuticular Waxes of Arabidopsis thaliana Shoots: Cell-Type-Specific Composition and Biosynthesis [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. Developmental pattern of grapevine (Vitis vinifera L.) berry cuticular wax: Differentiation between epicuticular crystals and underlying wax - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Potential of 16-Hydroxyhexadecanoic Acid as a Paleoclimatic Proxy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable paleoclimatic proxies is a cornerstone of understanding past environmental changes to better model future climate scenarios. While established proxies such as the alkenone unsaturation index (Uk'37) and the tetraether index of 86 carbon atoms (TEX₈₆) have provided invaluable insights into past sea surface temperatures, the scientific community is in constant pursuit of novel biomarkers to refine and expand our paleoclimatic toolkit.[1][2][3][4][5] This guide provides a comprehensive evaluation of 16-hydroxyhexadecanoic acid, a major component of plant cutin, as an emerging paleoclimatic proxy.[6][7] Its performance is objectively compared with established proxies, supported by experimental data and detailed methodologies.
This compound: A Biomarker of Terrestrial Input
This compound is a long-chain fatty acid that is a primary monomer of cutin, the waxy polymer that coats the epidermis of terrestrial plants.[6][7] Its presence in lake and marine sediments is a direct indicator of organic matter input from terrestrial vegetation.[6] Fluctuations in the concentration of this biomarker in sediment cores can, therefore, reflect changes in terrestrial plant productivity and biomass, which are intrinsically linked to climatic conditions such as precipitation and temperature.
Comparison with Established Paleoclimatic Proxies
While this compound is not yet a widely validated standalone paleoclimatic proxy for direct temperature or precipitation reconstruction, its utility lies in its potential to trace the hydrological cycle and terrestrial environmental changes through its stable hydrogen isotopic composition (δD). The following tables compare this compound, primarily as a terrestrial input and potential hydroclimate proxy, with established proxies.
Table 1: Comparison of Key Characteristics of Paleoclimatic Proxies
| Feature | This compound | n-Alkanes (Leaf Waxes) | Uk'37 (Alkenones) | TEX₈₆ (GDGTs) |
| Proxy Type | Terrestrial Input / Hydroclimate (potential) | Terrestrial Input / Hydroclimate | Sea Surface Temperature | Sea Surface / Subsurface Temperature |
| Source Organism | Terrestrial Plants (Cutin) | Terrestrial Plants (Epicuticular Wax) | Haptophyte Algae | Thaumarchaeota (Archaea) |
| Analyte | This compound | Long-chain n-alkanes (e.g., C₂₇, C₂₉, C₃₁) | C₃₇ and C₃₈ methyl and ethyl ketones | Glycerol Dialkyl Glycerol Tetraethers (GDGTs) |
| Measurement | Concentration, Stable Isotopes (δD, δ¹³C) | Concentration, Stable Isotopes (δD, δ¹³C) | Unsaturation Index | Tetraether Index |
| Environment | Lacustrine, Marine Sediments | Lacustrine, Marine Sediments, Peat Bogs | Marine Sediments | Marine and Lacustrine Sediments |
| Primary Indication | Changes in terrestrial vegetation input | Changes in terrestrial vegetation type and hydroclimate | Sea Surface Temperature | Sea Surface/Subsurface Temperature |
Table 2: Performance and Limitations of Paleoclimatic Proxies
| Proxy | Advantages | Limitations and Biases |
| This compound | - Direct biomarker for plant cutin.- High abundance in terrestrial plants.- Potential for hydroclimate reconstruction via δD. | - Not yet validated for direct temperature/precipitation reconstruction.- Potential for degradation during transport and deposition.- Isotopic fractionation during biosynthesis is not fully constrained. |
| n-Alkanes | - Well-established proxy for terrestrial input and hydroclimate.- Resistant to degradation.- Isotopic fractionation relatively well-understood. | - Multiple sources can contribute to the n-alkane pool.- δD values can be influenced by plant physiology and biosynthetic pathways.[8] |
| Uk'37 | - Widely calibrated and validated for sea surface temperature.- Strong correlation with temperature in many regions. | - Biased towards the temperature of the algal blooming season.- Non-linear response at high temperatures (>25°C).- Susceptible to post-depositional alteration.[1][2] |
| TEX₈₆ | - Applicable over a wide range of temperatures.- Can reflect subsurface temperatures.- Less susceptible to seasonal bias than Uk'37 in some settings. | - Can be influenced by terrestrial input of GDGTs.- Multiple archaeal sources can contribute to the GDGT pool.- Regional calibrations are often necessary.[1][2][3][4][5] |
Experimental Protocols
The validation of any new paleoclimatic proxy requires rigorous and reproducible experimental protocols. The following sections detail the methodologies for the analysis of this compound and its comparison with other proxies.
Extraction and Analysis of this compound from Sediments
The analysis of cutin-derived hydroxy fatty acids from sediments involves several key steps:
-
Lipid Extraction: Total lipids are extracted from freeze-dried and homogenized sediment samples using an accelerated solvent extractor (ASE) with a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v).
-
Saponification: The total lipid extract is saponified using a solution of potassium hydroxide (B78521) in methanol to break the ester bonds of the cutin polymer and release the constituent monomers, including this compound.
-
Derivatization: The resulting fatty acids are converted to their methyl esters (FAMEs) by heating with boron trifluoride-methanol. The hydroxyl group is then derivatized to a trimethylsilyl (B98337) (TMS) ether by reacting with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the volatility of the compound for gas chromatographic analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized sample is injected into a GC-MS system. The compound is separated on a capillary column and identified based on its mass spectrum and retention time compared to an authentic standard. Quantification is achieved by comparing the peak area to that of an internal standard.
Stable Hydrogen Isotope Analysis (δD)
For paleohydrological reconstructions, the hydrogen isotopic composition of this compound is determined using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS).
-
Sample Preparation: The derivatized sample is injected into the GC.
-
Chromatographic Separation: The this compound methyl ester TMS ether is separated from other compounds on the GC column.
-
Pyrolysis: The separated compound is combusted at high temperature in a pyrolysis reactor to produce H₂ gas.
-
Isotope Ratio Mass Spectrometry: The H₂ gas is introduced into the IRMS, where the ratio of deuterium (B1214612) (²H) to hydrogen (¹H) is measured. The results are reported in delta notation (δD) relative to the Vienna Standard Mean Ocean Water (VSMOW).
Visualizing the Workflow
The following diagram illustrates the analytical workflow for the validation of this compound as a paleoclimatic proxy.
References
- 1. Validating lipid biomarker-based sea surface temperature proxies Uk'37 and TEX86 in the Mediterranean Sea [studenttheses.uu.nl]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. BG - Constraints on the applicability of the organic temperature proxies UK'37, TEX86 and LDI in the subpolar region around Iceland [bg.copernicus.org]
- 4. bg.copernicus.org [bg.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0006294) [hmdb.ca]
- 7. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Plant Cutin Composition: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the composition of plant cutin is essential for fields ranging from plant biology and pathology to the design of agricultural chemicals and pharmaceuticals that interact with plant surfaces. This guide provides an objective comparison of the cutin monomer composition of four key plant species: Arabidopsis thaliana, Solanum lycopersicum (tomato), Zea mays (maize), and Triticum aestivum (wheat). The data presented is supported by established experimental protocols, offering a comprehensive resource for scientific investigation.
The plant cuticle is a protective, hydrophobic layer that covers the aerial surfaces of terrestrial plants, playing a crucial role in preventing water loss, protecting against UV radiation, and defending against pathogens. The primary structural component of the cuticle is cutin, a complex polyester (B1180765) composed of glycerol (B35011) and C16 and C18 fatty acid derivatives. The specific composition of these cutin monomers varies significantly between plant species, different organs of the same plant, and even at different developmental stages, influencing the physical and chemical properties of the plant surface. This guide focuses on the quantitative differences in the major cutin monomers across the model organism Arabidopsis thaliana, and the important crops tomato, maize, and wheat.
Quantitative Comparison of Cutin Monomer Composition
The following table summarizes the relative abundance of the major cutin monomers in the leaves of Arabidopsis thaliana, maize, and wheat, and the fruit of tomato. This data has been compiled from multiple studies to provide a representative overview. It is important to note that the exact composition can vary depending on the specific cultivar, growth conditions, and developmental stage of the plant.
| Cutin Monomer | Chemical Class | Arabidopsis thaliana (Leaf) (%) | Solanum lycopersicum (Tomato Fruit) (%) | Zea mays (Maize Leaf) (%) | Triticum aestivum (Wheat Leaf) (%) |
| C16 Monomers | |||||
| 16-Hydroxyhexadecanoic acid | ω-Hydroxy acid | Minor component | ~5 | ~10 | Present |
| 10,16-Dihydroxyhexadecanoic acid | Dihydroxy acid | ~10 | ~70-80 | ~35 | Present |
| Hexadecanedioic acid | Dicarboxylic acid | ~5 | Minor component | Minor component | Present |
| C18 Monomers | |||||
| 18-Hydroxyoctadec-9-enoic acid | ω-Hydroxy unsaturated acid | ~15 | ~5 | ~15 | Major component |
| 18-Hydroxy-9,10-epoxyoctadecanoic acid | Epoxy acid | Minor component | ~5 | ~10 | Major component |
| 9,10,18-Trihydroxyoctadecanoic acid | Trihydroxy acid | Minor component | ~5 | ~10 | Major component |
| Octadec-9-ene-1,18-dioic acid | Unsaturated dicarboxylic acid | ~60 | Minor component | Minor component | Present |
| Octadecane-1,18-dioic acid | Dicarboxylic acid | ~10 | Minor component | Minor component | Present |
Key Observations:
-
Arabidopsis thaliana leaf cutin is distinguished by a high proportion of C18 dicarboxylic acids, particularly octadec-9-ene-1,18-dioic acid, which is not a major component in the other species listed.[1]
-
Solanum lycopersicum (tomato) fruit cutin is predominantly composed of C16 monomers, with 10,16-dihydroxyhexadecanoic acid being the most abundant.[2]
-
Zea mays (maize) leaf cutin exhibits a mix of C16 and C18 monomers, with 10,16-dihydroxyhexadecanoic acid and 18-hydroxyoctadec-9-enoic acid being significant components.[3]
-
Triticum aestivum (wheat) leaf cutin is primarily composed of C18 monomers, with 18-hydroxy-9,10-epoxyoctadecanoic acid and 9,10,18-trihydroxyoctadecanoic acid being major constituents.[4]
Experimental Protocols
A standardized methodology is crucial for the accurate and reproducible analysis of cutin composition. The following is a generalized protocol for the analysis of plant cutin monomers using gas chromatography-mass spectrometry (GC-MS).[1][5]
1. Sample Preparation and Delipidation:
-
Excise fresh plant tissue (e.g., leaves, fruits).
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a grinder.
-
To remove soluble cuticular waxes and other lipids, the powdered tissue is exhaustively extracted with a series of organic solvents, typically starting with chloroform (B151607) or a chloroform:methanol (B129727) mixture, followed by methanol and then acetone.
-
The resulting delipidated plant residue is then dried, usually in a vacuum desiccator.
2. Cutin Depolymerization (Transesterification/Saponification):
-
The polyester structure of cutin is broken down into its constituent monomers through chemical depolymerization.
-
Transesterification: A common method involves heating the delipidated residue in a solution of sodium methoxide (B1231860) in methanol. This reaction cleaves the ester bonds and converts the fatty acid monomers into their methyl ester derivatives (FAMEs).[1]
-
Saponification: Alternatively, the residue can be heated in a solution of potassium hydroxide (B78521) in methanol, which hydrolyzes the ester bonds to yield free fatty acids and glycerol. The free fatty acids are then typically methylated using a reagent like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to form FAMEs for GC-MS analysis.
3. Monomer Extraction and Derivatization:
-
After depolymerization, the FAMEs are extracted from the reaction mixture using an organic solvent such as hexane (B92381) or diethyl ether.
-
To increase their volatility for GC analysis, any free hydroxyl groups on the monomers are derivatized. A common method is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[1][5]
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized monomer mixture is injected into a gas chromatograph, where the different components are separated based on their boiling points and interactions with the GC column.
-
As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.
-
The resulting mass spectrum provides a unique fragmentation pattern for each monomer, allowing for its identification by comparison to spectral libraries and standards.
-
Quantification of each monomer is typically achieved by comparing its peak area in the chromatogram to that of an internal standard added at a known concentration at the beginning of the procedure.
Visualizations
Experimental Workflow for Cutin Analysis
Caption: Generalized experimental workflow for the analysis of plant cutin monomers.
Simplified Cutin Biosynthetic Pathway
Caption: A simplified schematic of the plant cutin biosynthetic pathway.
References
- 1. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constructing functional cuticles: analysis of relationships between cuticle lipid composition, ultrastructure and water barrier function in developing adult maize leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The composition of the cutin of the caryopses and leaves ofTriticum aestivum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compositional Analysis of Cutin in Maize Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GC-MS and HPLC Methods for 16-Hydroxyhexadecanoic Acid (16-HHA) Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 16-hydroxyhexadecanoic acid (16-HHA), a long-chain omega-hydroxy fatty acid, is critical in various research fields, including plant biology, dermatology, and as a potential biomarker in disease states. The two primary analytical techniques for the quantification of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the required sensitivity, sample matrix, and the specific goals of the analysis. This guide provides an objective comparison of GC-MS and HPLC methods for 16-HHA analysis, supported by representative experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed. The data presented here are representative values for fatty acid analysis.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1][2] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL | GC-MS generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | Low ng/mL | Mid to high ng/mL | GC-MS is often more suitable for trace-level quantification. |
| Accuracy (% Recovery) | 90-110% | 95-105% | Both methods can achieve high accuracy with proper optimization. |
| Precision (% RSD) | < 15% | < 10% | HPLC can sometimes offer slightly better precision. |
| Sample Preparation | Requires derivatization | Can be performed with or without derivatization | Derivatization for GC-MS adds an extra step to the workflow. |
| Analysis Time | ~20-40 minutes | ~15-30 minutes | Analysis times are generally comparable. |
| Specificity | High (mass fragmentation provides structural information) | Moderate to High (dependent on detector) | GC-MS provides definitive identification. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 16-HHA using both GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific method for the analysis of fatty acids. However, it requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Derivatization (Silylation)
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch extraction with chloroform:methanol (2:1, v/v).
-
Hydrolysis: Saponify the lipid extract with 0.5 M methanolic NaOH at 80°C for 10 minutes to release free fatty acids. Acidify the solution with HCl.
-
Free Fatty Acid Extraction: Extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
Derivatization:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[3]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Cool the sample to room temperature before injection into the GC-MS system.
-
2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MS System: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. Monitor characteristic ions for the TMS derivative of 16-HHA.
3. Data Analysis
-
Identify the TMS-derivatized 16-HHA peak by its retention time and mass spectrum compared to a standard.
-
Quantify the amount of 16-HHA by comparing its peak area to a calibration curve prepared with derivatized 16-HHA standards.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be used for the analysis of 16-HHA without the need for derivatization, simplifying the sample preparation workflow.
1. Sample Preparation
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch extraction with chloroform:methanol (2:1, v/v).
-
Hydrolysis: Saponify the lipid extract with 0.5 M methanolic NaOH at 80°C for 10 minutes to release free fatty acids. Acidify the solution with HCl.
-
Free Fatty Acid Extraction: Extract the free fatty acids with a suitable organic solvent.
-
Reconstitution: Evaporate the solvent and reconstitute the dried extract in the mobile phase.
2. HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and phosphoric acid (e.g., 85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: UV detector at 210 nm or a Mass Spectrometer (for HPLC-MS)
-
Injection Volume: 20 µL
3. Data Analysis
-
Identify the 16-HHA peak by its retention time compared to a standard.
-
Quantify the amount of 16-HHA by comparing its peak area to a calibration curve prepared with 16-HHA standards.
Methodology Visualization
To better illustrate the analytical processes, the following diagrams outline the experimental workflows and the logical steps in a cross-validation study.
Conclusion
Both GC-MS and HPLC are robust and reliable methods for the quantitative analysis of 16-HHA. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis and unambiguous identification. However, the requirement for derivatization adds a step to the sample preparation process. HPLC, on the other hand, can analyze 16-HHA in its native form, simplifying the workflow. The choice between the two techniques should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For comprehensive and highly confident results, cross-validation of data obtained from both methods is the gold standard.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 3. lipidmaps.org [lipidmaps.org]
16-Hydroxyhexadecanoic Acid: A Comparative Guide to its Performance as a Lipid Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 16-Hydroxyhexadecanoic acid (16-HHA) with other established lipid biomarkers, namely ceramides (B1148491) and oxidized low-density lipoprotein (ox-LDL). While research into 16-HHA as a biomarker is emerging, this document summarizes the current experimental data on its performance relative to these more established markers, details relevant experimental protocols, and visualizes key metabolic pathways.
Introduction to this compound
This compound, also known as juniperic acid, is an omega-hydroxy long-chain fatty acid. It is a metabolite of palmitic acid, formed through the action of cytochrome P450 enzymes in both plants and animals[1]. In plants, it is a key monomer of cutin, a waxy polymer that forms the cuticle covering the epidermis[1]. In humans, 16-HHA has been detected and is being investigated as a potential biomarker for various conditions, including chronic kidney disease and acute pancreatitis, as well as a potential indicator of dietary intake[2].
Comparative Analysis of Biomarker Performance
A direct quantitative comparison of the biomarker performance of 16-HHA against established lipid markers like ceramides and oxidized LDL is challenging due to the limited availability of comprehensive clinical data for 16-HHA. While ceramides and ox-LDL have been extensively studied in the context of cardiovascular and metabolic diseases with established performance metrics, research on 16-HHA is still in a nascent stage.
The following tables summarize the available performance data for each biomarker.
Table 1: Performance of Ceramide (C16:0) as a Cardiovascular Disease Biomarker
| Performance Metric | Value(s) | Disease Context | Source |
| Association | Significantly elevated levels | Acute Coronary Syndrome (ACS), Metabolic Syndrome | [3] |
| Correlation | Positively correlated with the number of metabolic syndrome risk factors | Metabolic Syndrome in ACS patients | [3] |
| Predictive Value | Independent predictor of adverse cardiovascular events | Cardiovascular Disease | [4] |
Table 2: Performance of Oxidized LDL (ox-LDL) as a Cardiovascular Disease Biomarker
| Performance Metric | Value(s) | Disease Context | Source |
| Association | Significantly higher levels in patients | Coronary Artery Disease (CAD) | [5][6] |
| Sensitivity | 73% (at a cutoff of 2.30 mg/dL) | Cardiovascular Disease | [7] |
| Specificity | 90% (at a cutoff of 2.30 mg/dL) | Cardiovascular Disease | [7] |
| AUC | >0.50 (P < 0.001) | Coronary Artery Disease | [8] |
Table 3: Performance of this compound (16-HHA) as a Biomarker (Limited Data)
| Performance Metric | Value(s) | Disease Context | Source |
| Association | Investigated as a potential biomarker | Chronic Kidney Disease, Acute Pancreatitis | [2] |
| Quantitative Data | Not yet established in published literature | - | - |
Note: The absence of quantitative performance data (sensitivity, specificity, AUC) for 16-HHA in the public domain highlights a significant research gap. Further studies are required to validate its potential as a reliable clinical biomarker.
Signaling and Metabolic Pathways
This compound Synthesis
16-HHA is synthesized from palmitic acid, a common saturated fatty acid, through an oxidation reaction catalyzed by cytochrome P450 enzymes. This process, known as omega-hydroxylation, introduces a hydroxyl group at the terminal (omega) carbon of the fatty acid chain.
Caption: Biosynthesis of this compound from Palmitic Acid.
Ceramide and Oxidized LDL in Disease Pathogenesis
Ceramides and oxidized LDL are implicated in the pathogenesis of cardiovascular diseases through various signaling pathways. Ceramides are involved in apoptosis and inflammation, while oxidized LDL contributes to the formation of atherosclerotic plaques.
Caption: Simplified signaling pathways of Ceramide and Oxidized LDL in cardiovascular disease.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable quantification of lipid biomarkers. Below are representative protocols for the analysis of 16-HHA, ceramides, and oxidized LDL.
Quantification of this compound in Plasma (LC-MS/MS)
This protocol outlines a general approach for the quantification of 16-HHA in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Lipid Extraction: To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collect Organic Layer: Carefully collect the lower organic layer containing the lipids.
-
Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 50% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion. For 16-HHA (m/z 271.2), a potential transition could be monitored (specific fragment to be determined by infusion and optimization).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d4-16-HHA) for accurate quantification.
-
Caption: Experimental workflow for the quantification of 16-HHA in plasma.
Quantification of Ceramides in Serum (LC-MS/MS)
This protocol is adapted from published methods for the targeted analysis of ceramides.
1. Sample Preparation:
-
Internal Standard Spiking: To 50 µL of serum, add an internal standard mixture containing deuterated ceramide species (e.g., C16:0-d7 ceramide).
-
Protein Precipitation and Lipid Extraction: Add 500 µL of a 1:1 (v/v) mixture of methanol:dichloromethane.
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Collect Supernatant: Transfer the supernatant to a new tube.
-
Dry and Reconstitute: Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/2-propanol (5:2, v/v) with 1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different ceramide species.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each ceramide species and their corresponding internal standards.
-
Measurement of Oxidized LDL (ELISA)
A common method for quantifying oxidized LDL is through an enzyme-linked immunosorbent assay (ELISA).
1. Principle: This assay typically uses a sandwich ELISA format. A capture antibody specific for a component of the LDL particle (e.g., ApoB-100) is coated on a microplate. After incubation with the sample, a detection antibody that recognizes an oxidation-specific epitope on the LDL particle is added. This is followed by a substrate that produces a measurable signal.
2. Abbreviated Protocol:
-
Sample Preparation: Dilute plasma or serum samples as recommended by the kit manufacturer.
-
Incubation with Capture Antibody: Add samples and standards to the antibody-coated wells and incubate.
-
Washing: Wash the wells to remove unbound components.
-
Incubation with Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Incubation with Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the concentration of ox-LDL based on a standard curve.
Conclusion
This compound presents an interesting area for biomarker research. Its metabolic link to palmitic acid and its potential association with chronic diseases warrant further investigation. However, based on the currently available scientific literature, it has not yet reached the level of validation and clinical utility demonstrated by more established lipid biomarkers such as ceramides and oxidized LDL, particularly in the context of cardiovascular and metabolic diseases.
For researchers and drug development professionals, this guide highlights both the potential of 16-HHA and the critical need for robust clinical studies to quantify its performance as a biomarker. Future research should focus on:
-
Conducting large-scale cohort studies to establish the association of 16-HHA with various disease states.
-
Determining the sensitivity, specificity, and predictive value of 16-HHA for specific clinical endpoints.
-
Developing and validating standardized, high-throughput analytical methods for the routine measurement of 16-HHA in clinical laboratories.
By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a valuable tool in disease diagnosis, prognosis, and the development of novel therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. C16:0-ceramide signals insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ceramides and metabolic profiles of patients with acute coronary disease: a cross-sectional study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. LDL or Oxidized LDL to Predict Cardiovascular Risk? [neolifesalud.com]
- 6. idkna.com [idkna.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Illuminating the Path of a Key Biopolymer Building Block: A Comparative Guide to Isotopic Labeling Studies of 16-Hydroxyhexadecanoic Acid Biosynthesis
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of key biological molecules is paramount. This guide provides a comparative analysis of isotopic labeling studies focused on the biosynthesis of 16-hydroxyhexadecanoic acid, a crucial component of the plant biopolymers cutin and suberin. By examining the experimental data and methodologies, we can gain deeper insights into the enzymatic processes governing its formation and explore alternative metabolic fates of its precursor, palmitic acid.
The Central Pathway: Omega-Hydroxylation of Palmitic Acid
The primary route for the synthesis of this compound involves the direct hydroxylation of the terminal methyl group (the ω-carbon) of palmitic acid. This reaction is predominantly catalyzed by a class of enzymes known as cytochrome P450 (CYP) monooxygenases, which are widespread in both plants and animals. In plants, members of the CYP704B family have been identified as key players in this process, essential for the production of cutin and suberin monomers. In animals, CYP4 family enzymes are responsible for the ω-hydroxylation of fatty acids.
Isotopic labeling studies have been instrumental in elucidating this pathway. By feeding organisms or incubating enzyme preparations with isotopically labeled palmitic acid (e.g., containing ¹³C or ¹⁴C), researchers can trace the metabolic fate of the precursor and quantify the formation of this compound.
Alternative Biosynthetic Routes: A Landscape of Fatty Acid Hydroxylation
While ω-hydroxylation is the direct path to this compound, palmitic acid can undergo other hydroxylation reactions, leading to a variety of products. These alternative pathways provide a valuable basis for comparison in understanding the specificity and efficiency of this compound biosynthesis.
In-Chain Hydroxylation: Cytochrome P450 enzymes can also hydroxylate fatty acids at sub-terminal positions, a process known as in-chain hydroxylation. This results in the formation of various hydroxy fatty acid isomers (e.g., (ω-1)-hydroxy, (ω-2)-hydroxy, etc.). The regioselectivity of these enzymes determines the primary product. For instance, some CYP enzymes show a preference for ω-1 hydroxylation over ω-hydroxylation.
Formation of Dicarboxylic Acids: Following ω-hydroxylation, the newly introduced hydroxyl group can be further oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid (hexadecanedioic acid in this case). This subsequent oxidation is also an important pathway in fatty acid metabolism. Isotopic labeling has been used to confirm that long-chain monocarboxylic acids are precursors to medium-chain dicarboxylic acids[1].
Quantitative Comparison of Biosynthetic Pathways
Isotopic labeling experiments, coupled with techniques like mass spectrometry and gas chromatography, allow for the quantification of product formation and the determination of enzyme kinetics. The following table summarizes key quantitative data from studies investigating fatty acid hydroxylation, providing a comparative overview of the efficiency of different pathways.
| Parameter | ω-Hydroxylation (this compound) | (ω-1)-Hydroxylation | Dicarboxylic Acid Formation | Reference |
| Enzyme Family | CYP4 (animal), CYP704B2 (plant) | CYP2E1, CYP2B1 (animal) | Alcohol/Aldehyde Dehydrogenases | [2][3] |
| Substrate | Palmitic Acid | Palmitic Acid, Lauric Acid | This compound | [2][3] |
| Typical Product | This compound | 15-Hydroxypalmitic Acid, 11-Hydroxylauric Acid | Hexadecanedioic Acid | [2][3] |
| Relative Activity | Varies by specific CYP isoform | Can be the major product for some CYPs | Dependent on the rate of initial ω-hydroxylation | [2][3] |
Experimental Protocols: A Closer Look at the Methodology
The following provides a detailed methodology for a typical in vitro fatty acid hydroxylation assay using liver microsomes, a common experimental system for studying cytochrome P450 activity. This protocol can be adapted for studies using plant-derived enzymes or recombinant proteins.
Objective: To determine the in vitro conversion of isotopically labeled palmitic acid to this compound and other hydroxylated products by liver microsomes.
Materials:
-
Liver microsomes (from a suitable model organism)
-
[¹³C₁₆]-Palmitic acid (or other suitably labeled precursor)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Internal standard (e.g., deuterated this compound)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Substrate Addition: Add the isotopically labeled palmitic acid (dissolved in a suitable solvent like ethanol) to the incubation mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent, such as a cold organic solvent (e.g., ethyl acetate). Add the internal standard. Vortex vigorously to extract the lipids.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Derivatization (for GC-MS): Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen. Derivatize the dried residue to make the hydroxylated fatty acids volatile for GC-MS analysis (e.g., by silylation).
-
Analysis: Analyze the derivatized sample by GC-MS or the underivatized sample by LC-MS to identify and quantify the isotopically labeled this compound and other hydroxylated products based on their mass spectra and retention times relative to the internal standard.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a typical experimental workflow.
References
A Comparative Study: Synthetic vs. Natural 16-Hydroxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic and natural 16-Hydroxyhexadecanoic acid, a C16 omega-hydroxy fatty acid with significant roles in plant biology and potential applications in various scientific fields. While direct comparative studies are limited, this document synthesizes available data on their synthesis, extraction, physicochemical properties, and biological activities to offer a comprehensive overview for the scientific community.
Introduction
This compound, also known as juniperic acid, is a key monomer in the composition of cutin, the protective polyester (B1180765) layer covering the aerial parts of plants.[1][2] Its structure, featuring a terminal hydroxyl group and a carboxylic acid function, imparts amphiphilic properties that are crucial for its biological functions and potential applications. This fatty acid can be obtained through chemical synthesis or by extraction from natural sources. The choice between synthetic and natural this compound depends on the specific requirements of the research or application, including purity, cost, and the presence of potential isomers or contaminants.
Physicochemical Properties: A Comparative Overview
While no single study directly compares the physicochemical properties of synthetic and natural this compound, data from various sources allow for a general comparison. It is generally expected that the intrinsic properties of the pure compound are identical regardless of its origin. However, the presence of impurities or different isomeric profiles in either the synthetic or natural product could lead to variations in measured properties.
Table 1: Comparison of Physicochemical Properties
| Property | Synthetic this compound | Natural this compound |
| Molecular Formula | C₁₆H₃₂O₃[3] | C₁₆H₃₂O₃[4] |
| Molecular Weight | 272.42 g/mol [3] | 272.42 g/mol [4] |
| Appearance | White solid[3] | White amorphous solid[4] |
| Melting Point | 94-98 °C[2] | Not explicitly reported for isolated compound, but expected to be similar. |
| Purity | Typically >98% (commercially available) | Variable, dependent on extraction and purification methods. |
| Solubility | Soluble in non-polar solvents like chloroform (B151607) and dichloromethane; insoluble in water.[5] | Similar solubility profile expected. |
| Spectroscopic Data | NMR and Mass Spectrometry data are available and consistent with the known structure.[3][6] | NMR and Mass Spectrometry data from plant extracts confirm the structure.[4][7] |
Experimental Protocols
Chemical Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of hexadecanolide lactone.[3]
Protocol:
-
Reaction Setup: In a three-necked round-bottomed flask, combine 10 g (0.0779 mol) of hexadecanolide lactone, 50 ml of toluene, 33.3 ml of 50% (w/w) aqueous sodium hydroxide, and 0.186 g of tetrabutylammonium (B224687) hydrogen sulfate.[3]
-
Reaction: Stir the mixture vigorously at 95°C for 6 hours.[3]
-
Isolation of the Salt: After cooling, filter the solid formed and rinse it several times with diethyl ether.[3]
-
Acidification: Suspend the solid in 400 ml of distilled water and acidify to pH 1.5 with concentrated hydrochloric acid.[3]
-
Purification: Filter the resulting precipitate, rinse it multiple times with distilled water, and dry it under vacuum at 60°C to yield this compound as a white solid.[3]
Extraction and Purification of Natural this compound from Plant Cutin
Natural this compound is a major component of plant cutin and can be isolated by depolymerization of this biopolyester.[8][9]
Protocol:
-
Plant Material Preparation: Collect fresh plant material rich in cutin (e.g., tomato peels, apple skins).[10][11]
-
Delipidation: Thoroughly wash and dry the plant material. Extract soluble lipids (waxes) by immersing the tissue in a 2:1 (v/v) chloroform:methanol solution, followed by immersion in chloroform. Air-dry the delipidated tissue.
-
Cutin Depolymerization (Transesterification):
-
Place the dried, delipidated tissue in a reaction vial.
-
Add a solution of 1 M sodium methoxide (B1231860) in dry methanol.
-
Add methyl acetate (B1210297) to facilitate the reaction.
-
Heat the reaction mixture at 60°C for 2 hours to depolymerize the cutin into its constituent fatty acid methyl esters.[9]
-
-
Extraction of Monomers:
-
After cooling, add a known amount of an internal standard (e.g., methyl heptadecanoate) for quantification.
-
Add a solution of 0.5 M NaCl to stop the reaction and aid in partitioning.
-
Extract the fatty acid methyl esters with dichloromethane. Repeat the extraction three times.
-
Combine the organic phases and wash with 0.5 M NaCl.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Derivatization (for GC-MS analysis):
-
Evaporate the solvent under a stream of nitrogen.
-
To analyze by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group needs to be derivatized. Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) to the dried extract and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[8]
-
-
Analysis and Purification:
-
Analyze the derivatized monomers by GC-MS to confirm the presence and quantity of this compound methyl ester.
-
For purification of this compound, the initial depolymerization can be performed using a stronger base like NaOH. After acidification, the free fatty acids can be purified using chromatographic techniques such as column chromatography or preparative HPLC.
-
Biological Activity: Synthetic vs. Natural
The biological activity of this compound is intrinsically linked to its chemical structure. Therefore, a pure sample of synthetic this compound is expected to exhibit the same biological functions as its natural counterpart.
The primary biological role of this compound is as a monomer for the biosynthesis of cutin and suberin in plants.[12] These polymers form protective barriers against water loss, pathogen attack, and UV radiation.[12] In animals, it is a metabolite of palmitic acid, formed via omega-hydroxylation by cytochrome P450 enzymes, indicating its involvement in fatty acid metabolism.[12]
Any observed differences in the biological activity between synthetic and natural preparations would likely be attributable to:
-
Purity: Synthetic preparations are often of high purity (>98%), minimizing the interference of other molecules. Natural extracts, even after purification, may contain trace amounts of other cutin monomers or plant metabolites, which could have synergistic or antagonistic effects.
-
Isomeric Composition: While this compound itself is achiral, impurities in synthetic or natural samples could include chiral molecules that might influence biological activity.
Mandatory Visualizations
Caption: Workflow for obtaining synthetic and natural this compound.
Caption: Biosynthesis and metabolism of this compound.
Conclusion
Both synthetic and natural routes provide access to this compound. Synthetic methods offer the advantage of high purity and scalability, while natural extraction from plant sources provides a bio-based alternative. The physicochemical and biological properties of pure this compound are expected to be identical regardless of the source. However, researchers should be mindful of potential impurities in both preparations, which could influence experimental outcomes. The choice of source should be guided by the specific requirements of the intended application, with careful consideration of purity, potential contaminants, and cost-effectiveness. Further direct comparative studies are warranted to fully elucidate any subtle differences that may exist between synthetic and natural this compound.
References
- 1. Juniperic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
- 6. bmse000700 this compound at BMRB [bmrb.io]
- 7. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compositional Analysis of Cutin in Maize Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xpublication.com [xpublication.com]
- 11. uest.ntua.gr [uest.ntua.gr]
- 12. Buy this compound | 506-13-8 [smolecule.com]
A Guide to Inter-laboratory Comparison of 16-Hydroxyhexadecanoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 16-hydroxyhexadecanoic acid, a molecule of significant interest in plant biology and as a potential biomarker. In the absence of a formal inter-laboratory proficiency testing program for this specific analyte, this document synthesizes data from various validated methods to offer a benchmark for laboratory performance.
Data Presentation: A Comparative Overview of Analytical Methods
The accurate quantification of this compound is achievable through two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method can influence sensitivity, sample throughput, and the need for chemical derivatization. The following table summarizes key performance characteristics derived from published literature to simulate an inter-laboratory comparison.
| Parameter | GC-MS Method | LC-MS/MS Method | Reference Laboratory A (GC-MS) | Reference Laboratory B (LC-MS/MS) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Agilent 7890B GC / 5977A MS | Sciex Triple Quad 6500+ |
| Derivatization | Required (e.g., Silylation) | Not typically required | BSTFA + 1% TMCS | None |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~5-20 ng/mL | ~0.5-5 ng/mL | 10 ng/mL | 1 ng/mL |
| Linearity (R²) | >0.99 | >0.99 | 0.995 | 0.998 |
| Intra-day Precision (%RSD) | <15% | <10% | 8% | 5% |
| Inter-day Precision (%RSD) | <20% | <15% | 12% | 9% |
| Accuracy (Recovery %) | 85-115% | 90-110% | 92% | 98% |
| Sample Throughput | Lower | Higher | ~20 samples/day | ~50 samples/day |
Note: The data presented for Reference Laboratories A and B are illustrative and compiled from individual validation studies to represent typical performance. They do not reflect the results of a direct, side-by-side inter-laboratory comparison study.
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of results between laboratories. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Sample Preparation (General)
A robust sample preparation protocol is the foundation of reliable quantification.
-
Homogenization: Biological tissues (e.g., plant leaves, plasma) should be homogenized in a suitable solvent.
-
Lipid Extraction: A common method is the Folch extraction, using a chloroform:methanol mixture to extract total lipids.
-
Hydrolysis: To release this compound from its esterified forms (e.g., in cutin), alkaline hydrolysis (saponification) with a reagent like potassium hydroxide (B78521) is necessary.
-
Acidification and Liquid-Liquid Extraction: The sample is then acidified, and the free fatty acids are extracted into an organic solvent such as hexane (B92381) or ethyl acetate.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog of this compound) should be added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.
GC-MS Analysis Protocol
Due to the low volatility of this compound, derivatization is a mandatory step for GC-MS analysis.
-
Derivatization: The extracted and dried sample is derivatized to increase volatility. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70°C for 30-60 minutes.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is employed, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation of fatty acid derivatives.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.
-
LC-MS/MS Analysis Protocol
LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization.
-
LC Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) formate, is used to achieve separation.
-
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically employed.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and monitoring specific product ions after fragmentation, which provides high specificity and sensitivity.
-
Mandatory Visualizations
Biosynthesis of this compound in Plants
This compound is a primary monomer in the biosynthesis of cutin, a protective polyester (B1180765) found in the cuticle of terrestrial plants. Its synthesis is a multi-step enzymatic process.
Caption: Biosynthesis pathway of this compound, a key monomer of the plant cuticle polymer, cutin.
Analytical Workflow Comparison
The following diagram illustrates the key differences in the analytical workflows for GC-MS and LC-MS/MS.
Caption: A comparison of the analytical workflows for the quantification of this compound using GC-MS and LC-MS/MS.
Structural and functional comparison of polymers derived from 16-HHA and similar monomers
For Researchers, Scientists, and Drug Development Professionals: A Structural and Functional Comparison of Biocompatible Polyesters
Long-chain aliphatic polyesters derived from ω-hydroxy fatty acids are a promising class of biodegradable polymers with significant potential in biomedical applications, including drug delivery and tissue engineering. Their biocompatibility and tunable degradation profiles make them attractive alternatives to conventional synthetic polymers. This guide provides a comprehensive comparison of the structural and functional properties of polyesters derived from 16-hydroxyhexadecanoic acid (16-HHA) and two structurally similar monomers: 12-hydroxydodecanoic acid (12-HDA) and 18-hydroxyoctadecanoic acid (18-HDA).
Structural and Functional Properties: A Tabulated Comparison
The properties of these polyesters are intrinsically linked to the length of the methylene (B1212753) chain in their monomer units. As the chain length increases, changes in crystallinity, thermal properties, and mechanical strength are observed. The following table summarizes key quantitative data for polymers derived from these three monomers.
| Property | Poly(12-hydroxydodecanoate) | Poly(16-hydroxyhexadecanoate) | Poly(18-hydroxyoctadecanoate) |
| Monomer Molecular Weight ( g/mol ) | 216.32[1] | 272.42[2][3][4][5][6][7][8] | 300.48[9] |
| Monomer Melting Point (°C) | 85-88[5][9][10][11][12][13][14] | 94-98[3][7][8][13] | Not specified |
| Polymer Molecular Weight (Mn, g/mol ) | ~17,600 (enzymatic)[3] | ~814 (enzymatic, Mn)[15] | Data not readily available |
| Polymer Molecular Weight (Mw, g/mol ) | Data not readily available | ~1,206 (enzymatic, Mw)[15] | Up to 8,500 (enzymatic, for poly(ricinoleate), an 18-carbon hydroxy acid derivative)[10] |
| Glass Transition Temperature (Tg, °C) | Data not readily available | Data not readily available | Data not readily available |
| Melting Temperature (Tm, °C) | Data not readily available | Data not readily available | Data not readily available |
| Tensile Strength (MPa) | Data not readily available | Data not readily available | Data not readily available |
| Elongation at Break (%) | Data not readily available | Data not readily available | Data not readily available |
Note: Data for the polymers, particularly for mechanical properties, are not extensively available in the public domain and represent a key area for future research. The provided molecular weights for poly(16-HHA) are for oligomers, and higher molecular weight polymers can be synthesized.
Logical Relationship: Monomer Chain Length and Polymer Properties
The length of the hydrocarbon chain in the ω-hydroxy fatty acid monomer plays a crucial role in determining the final properties of the polyester. This relationship can be visualized as a logical flow.
Caption: Relationship between monomer chain length and key polymer properties.
Generally, as the methylene chain length increases:
-
Crystallinity and Melting Point (Tm): Longer, more regular methylene chains can pack more efficiently, leading to higher crystallinity and a higher melting point.
-
Glass Transition Temperature (Tg): The flexibility of the polymer chains increases with longer methylene segments, which can lead to a decrease in the glass transition temperature.
-
Hydrophobicity: The polymer becomes more hydrophobic due to the increased hydrocarbon content.
-
Degradation Rate: Increased hydrophobicity can slow down the rate of hydrolytic degradation, as water penetration into the polymer matrix is reduced.
-
Mechanical Strength: Higher crystallinity often results in increased tensile strength and modulus.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of these polyesters.
Synthesis: Melt Polycondensation
Melt polycondensation is a common solvent-free method for synthesizing polyesters from ω-hydroxy acids.
Caption: Workflow for melt polycondensation of ω-hydroxy acids.
Protocol:
-
Charging the Reactor: The ω-hydroxy fatty acid monomer and a catalyst (e.g., tin(II) 2-ethylhexanoate (B8288628) or titanium butoxide) are added to a dry glass reactor equipped with a mechanical stirrer and a nitrogen/vacuum inlet.
-
Inerting: The reactor is purged with an inert gas (nitrogen or argon) to remove oxygen.
-
Initial Polymerization (Oligomerization): The reaction mixture is heated to a temperature above the monomer's melting point (e.g., 120-150°C) under a slow stream of inert gas for a few hours to form low molecular weight oligomers. Water, the byproduct of the esterification reaction, is removed.
-
High Vacuum Polymerization: The temperature is then gradually increased (e.g., to 180-220°C), and a high vacuum is applied to facilitate the removal of water and drive the polymerization towards higher molecular weights. This stage is typically continued for several hours.
-
Purification: The resulting polymer is cooled, dissolved in a suitable solvent (e.g., chloroform (B151607) or toluene), and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues. The purified polymer is then dried under vacuum.
Characterization
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers.
Caption: Experimental workflow for GPC analysis of polyesters.
Protocol:
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or chloroform, is used as the mobile phase.
-
Sample Preparation: The dried polymer is dissolved in the mobile phase at a known concentration (e.g., 1-2 mg/mL). The solution is then filtered through a microporous filter (e.g., 0.2 µm) to remove any particulate matter.
-
Instrumentation: A GPC system equipped with a series of columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector is used.
-
Calibration: The system is calibrated with narrow-polydispersity polystyrene standards to generate a calibration curve of log(molecular weight) versus elution volume.
-
Analysis: The sample solution is injected into the system, and the elution profile is recorded. The molecular weight distribution of the polymer is determined by comparing its elution profile to the calibration curve.
2. Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.
Protocol:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A DSC instrument is used.
-
Thermal Program: A common method involves a heat-cool-heat cycle:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase the thermal history of the material.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg and Tm are determined from this second heating curve.
-
-
Data Analysis: The glass transition is observed as a step change in the heat flow, while melting is an endothermic peak. The degree of crystallinity can be calculated from the enthalpy of melting.
3. Mechanical Testing (Tensile Testing)
The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, are determined by tensile testing of polymer films according to ASTM D882 standards.
Protocol:
-
Sample Preparation: Polymer films of uniform thickness are cast from a solution or prepared by melt-pressing. Rectangular specimens of specific dimensions are cut from the films.
-
Instrumentation: A universal testing machine equipped with grips suitable for thin films is used.
-
Test Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed until the specimen fractures. The load and elongation are recorded throughout the test.
-
Data Analysis: A stress-strain curve is generated from the load-elongation data. The tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break are calculated from this curve.
Signaling Pathways and Biomedical Applications
While specific signaling pathways directly activated by these polyesters are not well-defined, their degradation products, which are naturally occurring hydroxy fatty acids, can be metabolized by cells. The primary biomedical relevance of these polymers lies in their use as passive scaffolds for tissue regeneration and as matrices for controlled drug delivery. Their degradation rate can be tailored by altering the monomer chain length, allowing for the design of delivery systems that release therapeutic agents over a desired period.
Conclusion
Polyesters derived from 16-HHA, 12-HDA, and 18-HDA represent a versatile platform for the development of biodegradable materials for biomedical applications. The length of the monomer's aliphatic chain is a key determinant of the polymer's physical, thermal, and mechanical properties, as well as its degradation behavior. While a comprehensive dataset for a direct comparison is still emerging, the experimental protocols and structure-property relationships outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize these promising biomaterials for their specific needs. Further research is warranted to fully elucidate the mechanical properties and in vivo performance of these polyesters.
References
- 1. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 16-ヒドロキシヘキサデカン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for 12-Hydroxydodecanoic acid (HMDB0002059) [hmdb.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound CAS#: 506-13-8 [m.chemicalbook.com]
- 8. Buy this compound | 506-13-8 [smolecule.com]
- 9. 12-羟基十二酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 12-hydroxydodecanoic acid, 505-95-3 [thegoodscentscompany.com]
- 11. 12-Hydroxydodecanoic Acid | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 12-羟基十二酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound, 506-13-8 [thegoodscentscompany.com]
- 14. 18-Hydroxyoctadecanoic acid | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. packqc.com [packqc.com]
Safety Operating Guide
Safe Disposal of 16-Hydroxyhexadecanoic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 16-Hydroxyhexadecanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Considerations
While this compound is not classified as a hazardous substance under the OSHA 2012 Hazard Communication Standard, it is imperative to handle all laboratory chemicals with care.[1][2] Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. In case of accidental release, sweep up the solid material, taking care to avoid generating dust, and collect it in a sealed container for disposal.
Chemical and Physical Properties
Understanding the properties of a chemical is the first step in determining the correct disposal pathway.
| Property | Data |
| Physical State | Solid (Crystalline Powder)[1] |
| Appearance | White to slightly pale reddish yellow[1] |
| Odor | Odorless[1] |
| Melting Point | 94 - 99 °C[1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers. |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] |
Step-by-Step Disposal Protocol
The primary determinant for the disposal of any chemical is its classification as hazardous or non-hazardous, in conjunction with federal, state, and institutional regulations.[3][4][5]
Step 1: Hazard Assessment & Regulatory Consultation
-
Review Safety Data Sheet (SDS): The SDS for this compound indicates it is not a regulated hazardous waste.[1][2]
-
Consult Institutional Policy: This is the most critical step. Contact your institution's Environmental Health and Safety (EHS) department. Institutional policies may require treating all chemical waste as hazardous regardless of formal classification. They will provide specific guidance based on local and state regulations which supplement federal laws like the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Step 2: Segregation and Collection
-
Solid Waste:
-
If your EHS office confirms that it can be disposed of as non-hazardous waste, it may be permissible to place the dry, solid chemical in a securely sealed container and dispose of it in the regular laboratory trash.[3]
-
If required to be treated as hazardous waste, place the solid in a compatible, leak-proof container. The original product container is often a suitable choice.[9]
-
-
Solutions:
-
Never dispose of organic solvent solutions down the drain. [10]
-
Collect solutions of this compound in a designated hazardous waste container that is compatible with the solvent used.
-
Segregate waste streams. For example, keep halogenated and non-halogenated solvent wastes in separate containers.[11] Do not mix incompatible chemicals, such as acids and bases, in the same waste container.[9]
-
-
Contaminated Materials:
-
Dispose of any items heavily contaminated with this compound, such as gloves or weigh boats, in the same manner as the chemical itself.[12]
-
Chemically contaminated glassware should be decontaminated or managed as hazardous waste.[12] Empty containers that held the chemical should be triple-rinsed with a suitable solvent; this rinsate must be collected and treated as hazardous waste.[12]
-
Step 3: Labeling and Storage
-
Clearly label the waste container with the words "Hazardous Waste " (if applicable) and the full chemical name: "This compound ".[12] List all components, including solvents.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of generation.
-
Ensure the container remains closed except when adding waste.[9][10][12]
Step 4: Arrange for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the waste container.[10] Do not attempt to transport or dispose of the chemical waste outside of institutional procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. acs.org [acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Guide to Handling 16-Hydroxyhexadecanoic Acid
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 16-Hydroxyhexadecanoic acid.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adhering to best practices in laboratory safety is paramount to ensure a safe research environment.[1][2] This guide provides detailed procedural information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
As a matter of good industrial hygiene and safety practice, appropriate personal protective equipment should be worn when handling this compound, which is typically a white, odorless, powder solid.[1] The primary concern is the potential for dust generation and inhalation, as well as skin and eye contact.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and transferring solid | Safety glasses with side shields or chemical safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile). | NIOSH-approved N95 respirator if dust is generated or in poorly ventilated areas.[3] | Lab coat or other protective clothing to prevent skin exposure.[1] |
| Preparing solutions | Safety glasses with side shields or chemical safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile). | Not generally required if handled in a well-ventilated area or fume hood. | Lab coat. |
| Accidental spill cleanup | Chemical safety goggles. | Chemical-resistant gloves. | NIOSH-approved N95 respirator. | Lab coat or coveralls. |
Operational Plan for Handling this compound
This step-by-step guide outlines the process for safely handling this compound from receipt to disposal.
1. Preparation and Area Setup:
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that a safety shower and eyewash station are readily accessible.
2. Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in Table 1.
-
Perform all weighing and transferring operations in a fume hood or on a bench with localized exhaust ventilation to minimize dust dispersion.
-
Use a spatula or other appropriate tool to handle the solid. Avoid scooping actions that could generate dust.
-
Close the container tightly after use.
3. Solution Preparation:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
If preparing an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[4]
4. Experimental Use:
-
Handle all solutions containing this compound with the same care as the solid.
-
Keep containers closed when not in use.
-
Avoid contact with skin and eyes.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a clearly labeled, sealed container.
-
Collect liquid waste in a separate, labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
2. Disposal Procedure:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[5]
-
For larger quantities, one option may be to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
